10-Oxo Docetaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C43H51NO14 |
|---|---|
Poids moléculaire |
805.9 g/mol |
Nom IUPAC |
[(1S,2R,3R,7R,9S,10S,15R)-4-acetyloxy-1,9-dihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28-,30+,32+,33+,35-,41-,42?,43-/m1/s1 |
Clé InChI |
ZOLQDWANVNOXBK-KXCCOOEZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 10-Oxo Docetaxel, a critical derivative and known impurity of the potent anticancer agent Docetaxel. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and purification workflow to support research and development in drug synthesis and impurity profiling.
Introduction
Docetaxel is a clinically important member of the taxane (B156437) family of chemotherapeutic agents, widely used in the treatment of various cancers. This compound is a significant process-related impurity and degradation product of Docetaxel, formed through the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core structure.[1][2] The presence and quantity of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of Docetaxel drug products. This guide provides detailed methodologies for the deliberate synthesis of this compound for use as a reference standard and for its purification from a reaction mixture.
Synthesis of this compound
The synthesis of this compound is achieved through the selective oxidation of the C-10 hydroxyl group of Docetaxel. A common method for this transformation is the use of a mild oxidizing agent such as hydrogen peroxide, a procedure adapted from forced degradation studies which are used to identify potential degradation products of a drug substance.[1]
Experimental Protocol: Oxidation of Docetaxel
This protocol describes a laboratory-scale synthesis of this compound from Docetaxel.
Materials:
-
Docetaxel (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrogen Peroxide (3% aqueous solution)
-
Deionized Water
-
Sodium thiosulfate (B1220275)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Docetaxel (1.0 g, 1.24 mmol) in acetonitrile (25 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
Reaction Initiation: To the stirred solution, add 3% aqueous hydrogen peroxide (10 mL, approx. 8.8 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the Docetaxel spot and the appearance of a new, more polar spot indicates the formation of this compound.
-
Quenching: Upon completion of the reaction, quench the excess hydrogen peroxide by the slow addition of a 10% aqueous solution of sodium thiosulfate until a negative test with peroxide test strips is obtained.
-
Extraction: Add deionized water (50 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white or off-white solid.
Synthesis Pathway Diagram
Purification of this compound
The crude product obtained from the synthesis contains unreacted starting material, byproducts, and the desired this compound. Purification is essential to isolate this compound with high purity. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for the purification of taxanes and their derivatives.
Experimental Protocol: Preparative RP-HPLC
This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific crude mixture and available instrumentation.
Materials:
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Methanol (B129727) (for sample dissolution)
Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol or a mixture of acetonitrile and water to a concentration suitable for injection (e.g., 10-50 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 40% B to 60% B over 30 minutes is a good starting point.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor the elution at 230 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the peak of this compound. The retention time of this compound is typically slightly longer than that of Docetaxel due to the increased polarity of the ketone group compared to the hydroxyl group.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound as a white solid.
Purification Workflow Diagram
References
Chemical Characterization of 10-Oxo Docetaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913) is a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel.[1][2] Its presence in pharmaceutical formulations is critical to monitor due to potential impacts on efficacy and safety. This technical guide provides a comprehensive overview of the chemical characterization of 10-Oxo Docetaxel, including its physicochemical properties, spectroscopic data, and analytical methodologies. Detailed experimental protocols and visual workflows are presented to aid researchers in its identification and quantification.
Physicochemical Properties
This compound, also known as Docetaxel Impurity B, is a taxoid derivative formed through the oxidation of the C-10 hydroxyl group of Docetaxel to a ketone.[2] This structural modification alters its physical and chemical characteristics.
| Property | Value | Source(s) |
| Chemical Name | [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl] benzoate | [3] |
| Molecular Formula | C43H51NO14 | [2][3] |
| Molecular Weight | 805.86 g/mol | [2] |
| CAS Number | 167074-97-7 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification of this compound. While comprehensive peer-reviewed data is limited, the following information has been compiled from available resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The oxidation at the C-10 position leads to characteristic shifts in the NMR spectrum compared to Docetaxel. A study on docetaxel conjugates provides some reference chemical shifts for the docetaxel backbone.[4]
Table 2: Representative ¹H NMR Chemical Shifts (Predicted and from Related Structures)
| Proton | Docetaxel (Reference)[4] | This compound (Predicted) |
|---|---|---|
| H-2' | 4.62 ppm (br) | Shift expected due to electronic environment change |
| H-7 | 4.24 ppm (m) | Minor shift expected |
| H-10 | 5.20 ppm (d) | Signal absent |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Ion (M+H)⁺ | 806.3384 (calculated) |
| Monoisotopic Mass | 805.33095530 Da |
| Common Fragmentation Pathways | Loss of the tert-butoxycarbonyl group, cleavage of the ester linkage between the baccatin (B15129273) core and the side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy can identify functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl, amide, ester, and ketone groups. A key feature would be the appearance of a strong carbonyl absorption for the C-10 ketone.
Table 4: Predicted Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (hydroxyl) | ~3400 |
| N-H Stretch (amide) | ~3300 |
| C=O Stretch (ester, ketone, amide) | 1750-1650 |
| C-O Stretch (ester, ether) | 1250-1000 |
| Aromatic C-H Bending | 900-675 |
Experimental Protocols
Formation of this compound (Forced Degradation)
This compound can be generated from Docetaxel through forced degradation studies, particularly under basic conditions.[5]
Protocol for Base-Induced Degradation:
-
Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol or acetonitrile).
-
To an aliquot of the Docetaxel stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for a defined period (e.g., 2-24 hours), monitoring the degradation by HPLC.
-
Neutralize the reaction mixture with an equivalent amount of 0.1 M hydrochloric acid.
-
The resulting solution will contain a mixture of Docetaxel and its degradation products, including this compound, which can then be used for isolation or analytical method development.
Isolation and Purification
The isolation of this compound from a complex mixture, such as a forced degradation sample, typically involves chromatographic techniques. Medium Pressure Liquid Chromatography (MPLC) and preparative High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose.[6]
General Protocol for Chromatographic Isolation:
-
Column Selection: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient should be optimized to achieve separation of this compound from Docetaxel and other impurities.
-
Detection: UV detection at approximately 230 nm is appropriate for taxanes.[7][8]
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity.
-
Solvent Evaporation: Remove the solvent from the pure fractions under reduced pressure to obtain isolated this compound.
Analytical Method for Quantification (RP-HPLC)
A validated stability-indicating RP-HPLC method is crucial for the accurate quantification of this compound in Docetaxel samples. The following is a representative HPLC method.
Table 5: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate Docetaxel and its impurities |
| Flow Rate | 1.0 - 1.5 mL/min[7][8] |
| Column Temperature | 25-40 °C |
| Detection Wavelength | 230 nm[7][8] |
| Injection Volume | 10-20 µL[7][8] |
Mandatory Visualizations
Proposed Mechanism of Action
This compound is believed to share a similar mechanism of action with Docetaxel, which involves the inhibition of microtubule depolymerization, leading to cell cycle arrest and apoptosis.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C43H51NO14 | CID 72747377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forestchemicalsreview.com [forestchemicalsreview.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Spectroscopic and Chromatographic Analysis of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and chromatographic analysis of 10-Oxo Docetaxel, a significant impurity and degradation product of the widely used anticancer agent, Docetaxel. Understanding the analytical characteristics of this compound is crucial for quality control, stability studies, and impurity profiling in the pharmaceutical industry. This document outlines the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) analysis of this compound, presenting quantitative data in a clear, tabular format and illustrating experimental workflows with detailed diagrams.
Introduction to this compound
This compound, also known as Docetaxel Impurity B, is a taxoid that can arise during the synthesis or degradation of Docetaxel.[1][2][3] Its structural similarity to the parent drug necessitates robust analytical methods to ensure the purity, safety, and efficacy of Docetaxel formulations. This guide focuses on the key analytical techniques used to identify and quantify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides characteristic signals that allow for its identification.
Experimental Protocol for ¹H NMR
A typical experimental protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
¹H NMR Data
Mass Spectrometry (MS)
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, confirming its identity.
Experimental Protocol for MS Analysis
A general protocol for the MS analysis of this compound using Electrospray Ionization (ESI) is provided below:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information and increases the confidence in compound identification.
-
Mass Spectrometry Data
The key mass spectrometry data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [1] |
| Molecular Weight | 805.86 g/mol | [1] |
| Monoisotopic Mass | 805.3310 g/mol | |
| [M+H]⁺ (observed) | Batch specific | [4] |
The fragmentation of taxanes like Docetaxel typically involves the cleavage of the ester linkage between the baccatin (B15129273) core and the side chain, as well as losses of functional groups from the core structure.[5][6] The MS/MS spectrum of this compound is expected to show characteristic fragment ions that can be used for its unambiguous identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of this compound in drug substances and formulations. Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Experimental Protocol for RP-HPLC
A representative RP-HPLC method for the analysis of Docetaxel and its impurities, including this compound, is described below.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is typically employed (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer or dilute acid) and an organic modifier (e.g., acetonitrile or methanol) is common.
-
Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.
-
Detection: UV detection at approximately 230 nm is suitable for taxanes.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water.
HPLC Data
The retention time of this compound will vary depending on the specific HPLC conditions. It is typically observed as a distinct peak in the chromatogram of a Docetaxel sample containing impurities. The relative retention time (RRT) with respect to the main Docetaxel peak is often used for identification.
| Parameter | This compound | Docetaxel |
| Typical Retention Time (min) | Method dependent | Method dependent |
| Relative Retention Time (RRT) | Method dependent | 1.00 |
| UV λmax (nm) | ~230 | ~230 |
Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic and chromatographic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rxnchem.com [rxnchem.com]
- 3. This compound | 167074-97-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanism of 10-Oxo Docetaxel on Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913), a novel taxoid and a key intermediate in the synthesis of the widely used chemotherapeutic agent Docetaxel, is emerging as a compound of significant interest for its anti-tumor properties.[1][2] This technical guide provides an in-depth exploration of the presumed mechanism of action of 10-Oxo Docetaxel on microtubules, drawing upon the well-established activities of its parent compound, Docetaxel. Due to the limited direct research on this compound, this document leverages comparative data from the closely related compound 10-oxo-7-epidocetaxel to infer its cytotoxic and cell cycle effects. The primary mechanism of action for taxanes involves the stabilization of microtubules, which disrupts the dynamic processes of cell division, leading to cell cycle arrest and apoptosis.[3][4] This guide presents available quantitative data, detailed experimental protocols for assessing microtubule-targeting agents, and visual diagrams of the pertinent signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action: Microtubule Stabilization
The principal mechanism of action for Docetaxel, and by extension this compound, is the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[4][5]
Taxanes, including Docetaxel, bind to the β-tubulin subunit of the microtubules.[6][7] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[4] The resulting hyper-stabilization of microtubules disrupts their normal dynamic instability, a process vital for the segregation of chromosomes during mitosis.[6] This disruption leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][6] Given its structural similarity and its role as a precursor to Docetaxel, it is highly probable that this compound shares this fundamental mechanism of action.[3]
Quantitative Data Presentation
Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel
A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). The findings indicated that 10-O-7ED caused significantly higher cytotoxicity after 48 and 72 hours of treatment compared to a 22-hour study.[8] Furthermore, 10-O-7ED demonstrated significantly increased in vitro anti-metastatic activity compared to Docetaxel.[8] The study also revealed that at certain concentrations, 10-O-7ED arrested more cells in the G2/M phase of the cell cycle compared to Docetaxel, which tended to arrest more cells in the S phase.[8]
Table 1: Comparative in vitro activity of 10-oxo-7-epidocetaxel and Docetaxel
| Compound | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | - Caused significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours.[8] - Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[8] - Arrested a higher percentage of cells in the G2-M phase at certain concentrations.[8] |
| Docetaxel (TXT) | - Standard cytotoxic agent used for comparison.[3] - Arrested a higher percentage of cells in the S phase at certain concentrations.[8] |
Cytotoxicity of Docetaxel in Various Cancer Cell Lines
For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Docetaxel in several cancer cell lines.
Table 2: IC50 Values of Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H460 | Non-small cell lung cancer | 0.00141[9] |
| A549 | Non-small cell lung cancer | 0.00194[9] |
| H1650 (parental) | Non-small cell lung cancer | 0.00270[9] |
| H1650 (stem cells) | Non-small cell lung cancer | 0.01453[9] |
| ES8 | Ewing's sarcoma | 0.000670[10] |
| Farage | B-cell lymphoma | 0.000743[10] |
| Hs-578-T | Breast cancer | 0.000935[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Taxane-Induced Microtubule Stabilization
The following diagram illustrates the signaling pathway initiated by the binding of a taxane, such as this compound, to β-tubulin, leading to microtubule stabilization and subsequent apoptosis.
Caption: Taxane-induced microtubule stabilization pathway.
Experimental Workflow for Assessing Microtubule-Targeting Agents
The diagram below outlines a typical experimental workflow for evaluating the efficacy of a microtubule-targeting agent like this compound.
Caption: Workflow for evaluating microtubule-targeting agents.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
96-well plates
Protocol:
-
Prepare the tubulin polymerization reaction mixture by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well to a final concentration of 2-4 mg/mL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. An increase in absorbance indicates microtubule formation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol, added dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, as a close analog and precursor to Docetaxel, is strongly presumed to exert its anti-tumor effects through the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis. While direct quantitative data for this compound remains to be fully elucidated, comparative studies with the related compound 10-oxo-7-epidocetaxel suggest a potent cytotoxic and anti-metastatic profile. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this compound's precise mechanism of action and its potential as a next-generation chemotherapeutic agent. Further research is warranted to determine its specific binding kinetics and efficacy in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Induction of tubulin by docetaxel is associated with p53 status in human non small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug: Docetaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Preliminary In Vitro Evaluation of 10-Oxo Docetaxel: A Technical Guide
This technical guide offers an in-depth overview of the preliminary in vitro evaluation of 10-Oxo Docetaxel, a novel taxoid with significant anti-tumor properties.[1][2] As a key intermediate in the synthesis of Docetaxel, understanding its biological activity is crucial for researchers, scientists, and professionals in drug development.[1][3] This document synthesizes available data, focusing on cytotoxicity and anti-metastatic potential, while providing detailed experimental protocols and visual representations of key pathways and workflows.
It is important to note that while direct comparative studies on this compound are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, offers valuable insights.[3] The data presented herein utilizes findings from studies on 10-oxo-7-epidocetaxel as a surrogate to facilitate a comparative analysis against the well-established chemotherapeutic agent, Docetaxel.[3]
Comparative Analysis of Cytotoxicity and Anti-Metastatic Activity
An in vitro study by Manjappa et al. investigated the anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). The key findings are summarized below, highlighting the potential of this 10-oxo derivative.
| Compound | Time Point | Key Finding | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Demonstrated significantly higher cytotoxicity compared to shorter exposure times (22 hours). | [4] |
| Docetaxel (TXT) | Not Specified | Served as the standard cytotoxic agent for comparison. | [3][4] |
| Comparison | Not Specified | 10-O-7ED exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT). | [3][4] |
Mechanism of Action: Microtubule Stabilization
Docetaxel, and by extension its analogue this compound, functions as a microtubule stabilizer.[5][6] This class of drugs binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[4][6] The structural similarity between Docetaxel and this compound strongly suggests a shared fundamental mechanism of action.[3]
Experimental Protocols
To ensure reproducibility and accurate interpretation of in vitro data, detailed methodologies are essential. The following sections outline standard protocols for assessing the cytotoxicity and anti-metastatic properties of taxane-based compounds.
In Vitro Anti-Proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity.
-
Cell Seeding : Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : Cells are treated with varying concentrations of this compound or Docetaxel. Control wells receive the vehicle solvent.
-
Incubation : The plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition : Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9] Cell viability is calculated as a percentage relative to the untreated control cells.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells through an extracellular matrix.
-
Chamber Preparation : The upper chambers of transwell inserts with a porous membrane are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding : Cancer cells are seeded into the upper chamber in a serum-free medium.
-
Compound Treatment : The test compounds (this compound or Docetaxel) are added to the upper chamber with the cells. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation : The plate is incubated to allow the cells to invade through the matrix and migrate toward the chemoattractant in the lower chamber.
-
Cell Removal and Staining : Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification : The stained, invading cells are counted under a microscope. The percentage of invasion inhibition is determined by comparing the number of invading cells in the treated wells to the control wells.
Discussion and Future Directions
The preliminary in vitro data on 10-oxo-7-epidocetaxel suggests that the 10-oxo functional group may contribute to enhanced cytotoxic and anti-metastatic properties compared to Docetaxel.[3][4] The observed differences in potency could stem from variations in binding affinity to β-tubulin or altered cellular uptake and efflux dynamics.[3]
For researchers and drug development professionals, these findings highlight the potential of exploring derivatives of established chemotherapeutic agents.[3] To definitively establish the therapeutic potential of this compound, further research is warranted. Future studies should include:
-
Direct, head-to-head in vitro studies comparing this compound and Docetaxel across a diverse panel of cancer cell lines to determine and compare their IC50 values.
-
Detailed mechanistic studies to confirm the microtubule stabilization activity and investigate other potential cellular targets or signaling pathways affected by this compound.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity profile of this compound.
Such comprehensive investigations will provide a clearer picture of this compound's therapeutic potential and guide its future preclinical and clinical development.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization and Evaluation of Nano-niosomes Encapsulating Docetaxel against Human Breast, Pancreatic, and Pulmonary Adenocarcinoma Cancer Cell Lines [jbpe.sums.ac.ir]
The Emergence of 10-Oxo Docetaxel: An In-depth Technical Guide to a Key Docetaxel Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and analytical control of 10-Oxo Docetaxel (B913), a significant impurity in the anti-cancer drug Docetaxel. Understanding the formation and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Docetaxel formulations.
Introduction to Docetaxel and the Significance of Impurity Profiling
Docetaxel is a highly effective chemotherapeutic agent belonging to the taxane (B156437) class of drugs. It is a semi-synthetic analogue of paclitaxel (B517696) and is used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The manufacturing process and storage of Docetaxel can lead to the formation of related substances or impurities, which may impact the drug's efficacy and safety profile. Regulatory bodies worldwide mandate strict control over these impurities.
One such critical impurity is 10-Oxo Docetaxel, also known as 10-Deoxy-10-oxo-docetaxel or Docetaxel Impurity B.[1][2] This guide delves into the technical details surrounding the discovery and analysis of this impurity, providing valuable information for researchers and professionals in drug development and quality control.
Characterization of this compound
This compound is an oxidation product of Docetaxel.[3] Its structure has been elucidated using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 5β,20-Epoxy-1,7β-dihydroxy-9,10-dioxotax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate] | [1] |
| Synonyms | 10-Deoxy-10-Oxo Docetaxel, 6-Oxo Docetaxel, Docetaxel Impurity B | [1] |
| CAS Number | 167074-97-7 | [1] |
| Molecular Formula | C43H51NO14 | [1] |
| Molecular Weight | 805.86 g/mol | [1] |
Formation of this compound
This compound is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[3][6] This transformation can occur during the manufacturing process or as a result of degradation under specific stress conditions, particularly oxidative and basic environments.[3][5]
Forced degradation studies are essential for understanding the formation of potential degradation products like this compound and for developing stability-indicating analytical methods.[3][7]
Experimental Protocols
Forced Degradation Studies
The following protocols are generalized from the literature and serve as a starting point for inducing the formation of this compound. The extent of degradation will depend on the specific conditions.[3]
4.1.1. Oxidative Degradation
-
Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Mix an equal volume of the Docetaxel stock solution with a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.[3]
-
Prior to analysis, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.
4.1.2. Basic Degradation
-
Prepare a stock solution of Docetaxel.
-
Mix an equal volume of the Docetaxel stock solution with a solution of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for a specified period (e.g., 2 hours).
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid and dilute for analysis.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the identification and quantification of this compound in Docetaxel samples.
4.2.1. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating reversed-phase HPLC method is crucial for the accurate quantification of this compound.
Table 2: Typical HPLC Method Parameters for Docetaxel Impurity Profiling
| Parameter | Specification | Reference(s) |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm or 5 µm) | [6][8][9] |
| Mobile Phase A | Water | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Gradient Elution | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is typically employed to separate all impurities. | [8] |
| Flow Rate | 1.0 - 1.5 mL/min | [9] |
| Detection Wavelength | 230 nm or 232 nm | [8][9] |
| Column Temperature | 25 °C | [3] |
| Injection Volume | 20 µL | [3] |
| Diluent | Acetonitrile:Water (1:1, v/v) or Acetonitrile:Methanol (1:1, v/v) | [8] |
Sample Preparation for HPLC:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.[6]
-
Sample Solution: Accurately weigh and dissolve the Docetaxel sample in the diluent to a suitable concentration for analysis.[6]
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.[6]
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of this compound, especially at low levels.
Table 3: Illustrative LC-MS/MS Method Parameters
| Parameter | Specification | Reference(s) |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18) | [10][11] |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.05% acetic acid and 20 µM sodium acetate) and an organic phase (e.g., methanol). | [10][11] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [10][11][12] |
| Precursor Ion (m/z) | 806.3 [M+H]+ (calculated for C43H51NO14) | [1] |
| Product Ion (m/z) | Specific product ions would need to be determined through infusion and fragmentation experiments of a this compound standard. |
Sample Preparation for LC-MS/MS: Sample preparation typically involves a protein precipitation or a solid-phase extraction (SPE) step, followed by reconstitution in the mobile phase.[10][11]
Data Presentation and Quantitative Analysis
The quantification of this compound is performed by comparing the peak area of the impurity in the sample chromatogram to a calibration curve generated from the analysis of standard solutions of known concentrations.
Table 4: Linearity Range for this compound (as 6-Oxo Docetaxel) by HPLC
| Analyte | Linearity Range (µg/mL) | Regression Coefficient (R²) | Reference |
| 6-Oxo Docetaxel | 0.023 – 2.080 | > 0.999 | [8] |
Table 5: Example Data from Forced Degradation of Docetaxel (Hypothetical)
| Stress Condition | Duration | Temperature | % this compound Formed |
| 3% H2O2 | 24 hours | Room Temperature | Data to be filled from experimental results |
| 0.1 N NaOH | 2 hours | Room Temperature | Data to be filled from experimental results |
| Heat (Solid) | 24 hours | 105 °C | Data to be filled from experimental results |
Note: Specific quantitative data on the percentage of this compound formed under various stress conditions is not consistently reported in publicly available literature and would need to be determined experimentally.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a Docetaxel sample.
Conclusion
The identification and control of this compound are essential aspects of ensuring the quality and safety of Docetaxel drug products. This technical guide has provided a detailed overview of the discovery, formation, and analytical methodologies for this critical impurity. By implementing robust, validated analytical methods, researchers and drug development professionals can effectively monitor and control the levels of this compound, thereby meeting regulatory requirements and ensuring patient safety. Further research to fully characterize the biological activity of this compound and other degradation products will continue to be an important area of investigation.
References
- 1. Docetaxel EP Impurity B | 167074-97-7 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-tumor Properties of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913), a novel taxoid and an intermediate of the widely used chemotherapeutic agent Docetaxel, has demonstrated significant anti-tumor properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 10-Oxo Docetaxel's anti-cancer activity, drawing upon available preclinical data. While specific research on this compound is emerging, this document leverages findings from its close analog, 10-oxo-7-epidocetaxel, and the parent compound, Docetaxel, to provide a detailed analysis of its mechanism of action, cytotoxicity, and effects on key cellular processes. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Docetaxel, a member of the taxane (B156437) family, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[4] Its primary mechanism of action involves the stabilization of microtubules, leading to a G2/M cell-cycle arrest and subsequent induction of apoptosis.[4][5] this compound, a derivative of Docetaxel, is gaining attention for its potential as an anti-tumor agent.[1][2] This guide synthesizes the available preclinical evidence to present a detailed technical overview of its anti-tumor properties.
Mechanism of Action
It is highly probable that this compound shares the fundamental mechanism of action of its parent compound, Docetaxel, due to their structural similarity.[1] The proposed mechanism centers on the disruption of microtubule dynamics, a critical process for cell division.
Core Mechanism: Microtubule Stabilization
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[5][6] This leads to the formation of stable, non-functional microtubule bundles, which disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division.[1][5] This interference with microtubule dynamics is the primary trigger for the subsequent cellular events leading to cell death.
Downstream Cellular Consequences:
-
G2/M Cell Cycle Arrest: The stabilization of the mitotic spindle prevents cells from progressing through mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][7]
-
Induction of Apoptosis: The mitotic catastrophe resulting from G2/M arrest triggers programmed cell death, or apoptosis, through the activation of various signaling cascades.[4]
Quantitative Data on Anti-Tumor Activity
Direct quantitative data for this compound is limited. However, a study on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into its potential efficacy.[7]
Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel [7]
| Compound | Cell Line | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel (TXT) | B16F10 | Not Specified | Standard cytotoxic agent used for comparison. |
Table 2: In Vitro Anti-Metastatic Activity of 10-oxo-7-epidocetaxel vs. Docetaxel [7]
| Compound | Assay | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Matrigel Invasion Assay | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. |
| Docetaxel (TXT) | Matrigel Invasion Assay | Standard agent for comparison. |
Table 3: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel [7]
| Treatment Group | Animal Model | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 Experimental Metastasis Mouse Model | Significantly less number of surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56) (p < .0001). |
| Control | B16F10 Experimental Metastasis Mouse Model | Showed significant weight loss at the end of the experiment. |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-tumor properties of taxane derivatives.
4.1. In Vitro Anti-Proliferative Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a control for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated to allow for the metabolization of MTT by viable cells into a purple formazan (B1609692) product.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
4.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration. Adherent cells are detached using trypsin, and all cells are collected by centrifugation.
-
Fixation: Cells are washed with PBS and then fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.3. In Vivo Experimental Metastasis Model
This model is used to evaluate the anti-metastatic potential of a compound in a living organism.
-
Tumor Cell Inoculation: A specific number of cancer cells (e.g., B16F10 melanoma cells) are injected intravenously into the tail vein of immunocompromised mice.
-
Compound Administration: The mice are treated with the test compound or a vehicle control according to a predetermined schedule and dosage.
-
Monitoring and Endpoint: The health of the mice is monitored regularly. At the end of the study period, the mice are euthanized, and target organs (e.g., lungs) are harvested.
-
Metastatic Nodule Quantification: The number of metastatic nodules on the surface of the organs is counted to assess the effect of the compound on metastasis.
4.4. Western Blot for Bcl-2 Phosphorylation
This technique is used to detect the phosphorylation of the Bcl-2 protein, a key event in Docetaxel-induced apoptosis.
-
Protein Extraction: Cancer cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Bcl-2 (e.g., phospho-Bcl-2 Ser70). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the level of Bcl-2 phosphorylation.
Signaling Pathways and Visualizations
The anti-tumor activity of this compound is mediated by a complex network of signaling pathways, primarily culminating in apoptosis.
5.1. Docetaxel-Induced Apoptotic Signaling Pathway
Docetaxel-induced apoptosis is primarily initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
5.2. Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a compound in a laboratory setting.
Caption: A typical workflow for determining the IC50 value of a compound.
5.3. Logical Relationship of Cellular Events
This diagram outlines the cause-and-effect relationship of the key cellular events initiated by this compound.
Caption: The sequential impact of this compound on cellular processes.
Conclusion
This compound is a promising anti-tumor agent with a mechanism of action likely centered on microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. Preclinical studies on its close analog, 10-oxo-7-epidocetaxel, suggest potent cytotoxic and anti-metastatic activities. Further research is warranted to fully elucidate the specific pharmacological profile of this compound, including its IC50 values across a broader range of cancer cell lines and a more detailed investigation into the specific signaling pathways it modulates. The data and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this novel taxoid.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Stability and Degradation of 10-Oxo Docetaxel: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of 10-Oxo Docetaxel (B913). As a primary oxidative degradation product of the widely used chemotherapeutic agent Docetaxel, understanding the stability profile of 10-Oxo Docetaxel is critical for ensuring the quality, safety, and efficacy of Docetaxel formulations. This document summarizes the pathways of its formation, available data on its intrinsic stability, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound is a significant impurity that can arise during the manufacturing and storage of Docetaxel. It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. The presence of this and other degradation products can potentially impact the potency and safety of the drug product. Therefore, a thorough understanding of its formation and stability is essential for the development of robust formulations and analytical methods.
Formation of this compound from Docetaxel
This compound is primarily formed under oxidative and basic stress conditions. Forced degradation studies of Docetaxel have consistently identified this compound as a major degradation product.[1]
Degradation Pathways of Docetaxel Leading to this compound
Forced degradation studies are instrumental in elucidating the degradation pathways of drug substances. In the case of Docetaxel, these studies reveal that the molecule is susceptible to hydrolysis, oxidation, and epimerization. Oxidation at the C-10 position is a key degradation pathway, leading directly to the formation of this compound.[1] Basic conditions can also promote the formation of this compound, often alongside other degradation products such as 7-Epi-docetaxel and hydrolysis products.[1][2]
References
Physicochemical Properties of 10-Oxo Docetaxel: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties of 10-Oxo Docetaxel (B913), a significant impurity and degradation product of the anticancer agent Docetaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that is structurally related to Docetaxel.[1][2] It is formed during the synthesis or degradation of Docetaxel.[3] As an impurity, its characterization is crucial for the quality control and stability assessment of Docetaxel formulations.[4][5] Some studies suggest that this novel taxoid also possesses anti-tumor properties.[2][6] This guide summarizes its known physicochemical characteristics, provides detailed experimental protocols for their determination, and illustrates relevant workflows.
Chemical and Physical Properties
The physicochemical properties of this compound are critical for its isolation, characterization, and understanding its behavior in pharmaceutical formulations. The data presented below is a compilation from various sources, including computational predictions and experimental data for related compounds.
Identification
| Property | Value | Source |
| Chemical Name | (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-7,11-methano-1H-cyclodeca[7][8]benz[1,2-b]oxet-9-yl ester | [9] |
| Synonyms | Docetaxel Impurity B, 6-Oxodocetaxel | [10] |
| CAS Number | 167074-97-7 | [2] |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [2] |
| Molecular Weight | 805.86 g/mol | [2] |
| Appearance | White to off-white solid | MedChemExpress |
Physicochemical Data
Quantitative data for this compound is limited, with many values being computationally predicted. The following table summarizes the available information.
| Property | Value | Method | Source |
| Melting Point | 152-158°C | Predicted | ChemicalBook |
| Boiling Point | 887.3 ± 65.0 °C | Predicted | ChemicalBook |
| Density | 1.37 ± 0.1 g/cm³ | Predicted | ChemicalBook |
| pKa | 11.19 ± 0.46 | Predicted | ChemicalBook |
| LogP (XLogP3) | 3.5 | Computed | PubChem[10] |
| Solubility | Chloroform: Slightly solubleMethanol: Slightly soluble | Experimental | Cayman Chemical[9] |
| Water Solubility | Insoluble (9.7E-3 g/L at 25°C) | Calculated | chemBlink |
Experimental Protocols
Solubility Determination (Turbidimetric Method)
This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate reader with turbidity measurement capabilities (nephelometer)
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Sample Preparation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the wells of a 96-well plate in triplicate. Include a DMSO-only control.
-
Addition of Aqueous Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations.
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) at regular intervals using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base.
Materials:
-
This compound
-
Methanol/water co-solvent system (e.g., 50:50 v/v)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the methanol/water co-solvent to a known concentration (e.g., 1 mg/mL).
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration: Slowly add the standardized NaOH solution in small increments from the burette while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
This classic method determines the octanol-water partition coefficient.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a centrifuge tube and add an equal volume of the n-octanol phase.
-
Equilibration: Vortex the tube for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and octanolic layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanolic phases. Determine the concentration of this compound in each phase using a validated HPLC method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and quantification of this compound, particularly in the context of stability studies and impurity profiling of Docetaxel.
Stability-Indicating HPLC Method
A typical stability-indicating HPLC method for Docetaxel and its impurities, including this compound, would involve the following:
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% acetic acid) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: UV detection at a wavelength of approximately 232 nm.[1][8]
-
Flow Rate: A typical flow rate would be around 1.0-1.5 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]
This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of this compound.[1]
Mechanism of Action and Signaling Pathways
As this compound is an impurity of Docetaxel, its specific mechanism of action and interaction with cellular signaling pathways have not been extensively studied. However, it is a member of the taxane (B156437) family, which are known to act as microtubule stabilizers.
The parent compound, Docetaxel, exerts its anti-cancer effects by binding to the β-tubulin subunit of microtubules. This binding promotes the assembly of tubulin into stable microtubules and inhibits their disassembly.[12] The stabilization of microtubules disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[12] It is plausible that this compound, due to its structural similarity to Docetaxel, may exhibit a similar mechanism of action.
Visualizations
The following diagrams illustrate the relationship between Docetaxel and this compound, a general workflow for physicochemical characterization, and the mechanism of action of taxanes.
Formation pathways of this compound.
A generalized workflow for the experimental characterization of this compound.
The signaling pathway of taxanes leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | C43H51NO14 | CID 72747377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
10-Oxo Docetaxel: A Technical Overview of a Novel Taxoid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913) is a novel taxoid derivative that has garnered interest within the oncology research community for its potential anti-tumor properties.[1][2][3] Structurally related to the widely used chemotherapeutic agent Docetaxel, 10-Oxo Docetaxel is also recognized as an intermediate in the synthesis of Docetaxel and one of its degradation products.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and relevant experimental protocols. Due to the limited direct research on this compound, this paper incorporates data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to facilitate a comparative analysis with Docetaxel.[1]
Introduction to this compound
This compound belongs to the taxane (B156437) family of compounds, which are known for their efficacy in treating a variety of solid tumors.[1] Taxanes, including the parent compound Docetaxel, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][5] this compound's structural similarity to Docetaxel suggests a shared fundamental mechanism of action involving the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] While it is a subject of ongoing research for its anti-tumor activities, it is also a known impurity in Docetaxel formulations.[6][7]
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for Docetaxel, and presumably this compound, is the stabilization of microtubules.[1] This action disrupts the normal dynamic instability of microtubules, which is essential for the mitotic spindle formation and chromosome segregation during cell division.[1][5] The stabilization of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][8][9] Differences in potency between Docetaxel and its derivatives may arise from variations in their binding affinity to β-tubulin or differences in cellular uptake and efflux.[1]
Caption: Presumed mechanism of action for this compound.
Preclinical Data: A Comparative Analysis
Direct comparative studies on this compound are limited.[1] However, research on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into the potential cytotoxic and anti-metastatic effects of the 10-oxo derivative when compared to Docetaxel (Taxotere®, TXT).[1][8][9]
In Vitro Cytotoxicity and Anti-Metastatic Activity
A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel in comparison to Docetaxel.[1][8][9]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[8][9] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[1] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[8][9] |
Cell Cycle Analysis
The study also revealed differences in how the two compounds affect the cell cycle.
| Compound | Effect on Cell Cycle |
| Docetaxel (TXT) | Caused more arrest of cells at the S phase.[8][9] |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Arrested more cells at the G2-M phase, and vice versa at higher concentrations.[8][9] |
In Vivo Anti-Metastatic Efficacy
The therapeutic efficacy of 10-oxo-7-epidocetaxel was evaluated in a B16F10 experimental metastasis mouse model.[8][9]
| Treatment Group | Metric | Result | Significance |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Surface metastatic nodules | 107 ± 49 | ***p < .0001 |
| Control Group | Surface metastatic nodules | 348 ± 56 | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Mean group weight change | ~4% increase | |
| Control Group | Mean group weight change | Significant weight loss | *p < .05, p = .041 |
These findings suggest that 10-oxo-7-epidocetaxel exhibits significant in vivo anti-metastatic behavior with no observed toxicity in this model.[8][9]
Experimental Protocols
To understand the basis of the cytotoxicity and anti-metastatic data, it is essential to review the experimental methodologies employed.
In Vitro Anti-Proliferative Assay
The anti-proliferative effects of 10-oxo-7-epidocetaxel and Docetaxel were likely assessed using a standard cell viability assay.
-
Cell Lines: A panel of cancer cell lines (e.g., B16F10 melanoma, A549 lung carcinoma).[9]
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel.
-
After a specified incubation period (e.g., 22, 48, or 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10]
-
The formazan (B1609692) product is solubilized, and the absorbance is measured to determine cell viability.
-
The concentration that inhibits 50% of cell growth (IC50) is calculated.
-
In Vitro Anti-Metastatic (Invasion) Assay
The anti-metastatic potential can be evaluated using a Matrigel invasion assay.
-
Method:
-
Transwell inserts with a Matrigel-coated membrane are used.
-
Cancer cells, pre-treated with sub-lethal concentrations of 10-oxo-7-epidocetaxel or Docetaxel, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
The invading cells on the lower surface are fixed, stained, and counted under a microscope.[1]
-
In Vivo B16F10 Experimental Metastasis Model
This model is used to assess the in vivo anti-metastatic efficacy.
-
Animal Model: C57BL/6 mice.
-
Method:
-
B16F10 melanoma cells are injected intravenously into the tail vein of the mice to induce pulmonary metastasis.
-
The mice are then treated with the test compound (10-oxo-7-epidocetaxel) or a vehicle control.
-
After a predetermined period (e.g., 20 days), the mice are euthanized, and their lungs are harvested.
-
The number of metastatic nodules on the lung surface is counted.
-
Animal weight and general health are monitored throughout the study to assess toxicity.[8][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity induced by docetaxel in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Pharmacokinetics of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive pharmacokinetic data for 10-Oxo Docetaxel (B913) is limited in publicly available scientific literature. This guide provides a detailed overview based on available information for 10-Oxo Docetaxel as a docetaxel-related compound and leverages the extensive pharmacokinetic data of its parent drug, docetaxel, as a primary reference. Insights from the closely related compound, 10-oxo-7-epidocetaxel, are also included to offer a broader perspective on the potential biological activities of 10-oxo derivatives of docetaxel.
Introduction to this compound
This compound is recognized as a novel taxoid, an impurity related to the manufacturing process, and a degradation product of docetaxel.[1][2][3] While it possesses anti-tumor properties, its primary relevance in the current body of scientific literature is as an intermediate in the synthesis of docetaxel and a critical marker for the quality control of docetaxel formulations.[1][2]
Due to the scarcity of direct pharmacokinetic studies on this compound, this guide will focus on the well-established pharmacokinetic profile of docetaxel. Understanding the pharmacokinetics of docetaxel provides a foundational framework for postulating the potential behavior of its derivatives, such as this compound.
Pharmacokinetics of Docetaxel
Docetaxel exhibits linear pharmacokinetics, meaning its plasma concentration and the area under the plasma concentration-time curve (AUC) increase proportionally with the dose.[4] It is characterized by a three-compartment pharmacokinetic model, which includes an initial rapid distribution phase followed by a slower elimination phase.[5][6]
Quantitative Pharmacokinetic Parameters of Docetaxel
The following table summarizes the key pharmacokinetic parameters of docetaxel in humans.
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 74 L/m² | [4] |
| 113 L | [5] | |
| Total Body Clearance (CL) | ~22 L/h/m² | [4] |
| 34.8 ± 9.3 L/h/m² | [6] | |
| Terminal Elimination Half-Life (t½) | ~11.1 hours (gamma phase) | [7] |
| ~86 hours (prolonged sampling) | [8] | |
| 116 hours (mean) | [5] | |
| Plasma Protein Binding | >90% | [4] |
| ~94% | [5] | |
| Renal Excretion | <5% | [4] |
| ~6% (urine) | [5] | |
| Fecal Excretion | ~75% | [5] |
Metabolism and Excretion of Docetaxel
Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][7] The primary metabolite is hydroxydocetaxel.[7] The majority of the administered dose is eliminated through biliary excretion into the feces.[4][8]
Insights from 10-oxo-7-epidocetaxel
A study on the related compound, 10-oxo-7-epidocetaxel, provides some indication of the potential biological activity of this compound derivatives. This research revealed that 10-oxo-7-epidocetaxel exhibited significantly higher in vitro cytotoxicity against cancer cells after 48 and 72 hours of exposure compared to a 22-hour study.[9][10][11] Furthermore, it demonstrated a significant increase in in vitro anti-metastatic activity when compared to docetaxel.[9][10][11] An in vivo acute toxicity study in a mouse model suggested that a formulation of docetaxel containing 10% 10-oxo-7-epidocetaxel had a better therapeutic effect and reduced toxicity compared to docetaxel alone.[10][11]
Experimental Protocols
Preclinical Pharmacokinetic Study of Docetaxel in Mice
This section details a representative experimental protocol for investigating the pharmacokinetics of docetaxel in a murine model, which could be adapted for studying this compound.[12]
4.1.1. Animal Model:
-
Species: Female BALB/c mice.[12]
-
Tumor Model (optional for PK): SKOV-3 human ovarian carcinoma xenografts.[13]
4.1.2. Drug Administration:
-
Formulation: Docetaxel dissolved in a suitable vehicle (e.g., polysorbate 80 and ethanol).
-
Route of Administration: Intravenous (IV) injection via the tail vein.[13]
-
Dose: 5 and 20 mg/kg.[12]
4.1.3. Sample Collection:
-
Time Points: Blood and tissues collected at various time points post-administration (e.g., 0.083, 1, 6, 24, 72, and 168 hours).[13]
-
Blood Sampling: Terminal cardiac puncture with an anticoagulant (e.g., sodium heparin).[13] Plasma is separated by centrifugation.[13]
-
Tissue Sampling: Tissues of interest (e.g., liver, tumor, kidney, spleen) are excised, weighed, and snap-frozen in liquid nitrogen.[13]
4.1.4. Bioanalytical Method:
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying docetaxel and its metabolites in biological matrices.[12] A protein precipitation method is typically used for sample preparation.[13]
-
Alternative Technique: High-performance liquid chromatography (HPLC) can also be used.[14]
In Vitro Cytotoxicity Assay
This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
4.2.1. Cell Lines:
-
A panel of relevant cancer cell lines (e.g., A549 lung carcinoma, B16F10 melanoma).[10]
4.2.2. Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., docetaxel).
-
Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Experimental Workflows
Docetaxel's Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[15][16][17]
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of docetaxel administered as a 1-h intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A physiologically based pharmacokinetic model of docetaxel disposition: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma, tumor and tissue pharmacokinetics of Docetaxel delivered via nanoparticles of different sizes and shapes in mice bearing SKOV-3 human ovarian carcinoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Docetaxel | Cell Signaling Technology [cellsignal.com]
The Role of 10-Oxo Docetaxel in Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of 10-Oxo Docetaxel (B913) and its putative role in tubulin polymerization. 10-Oxo Docetaxel is recognized as a novel taxoid with significant anti-tumor properties and is also known as an intermediate and impurity in the synthesis of Docetaxel.[1][2] While direct and extensive quantitative data on the specific interaction of this compound with tubulin is limited in publicly available literature, its structural similarity to Docetaxel, a potent microtubule-stabilizing agent, strongly suggests a shared mechanism of action.[2] This guide will, therefore, draw upon the well-established effects of Docetaxel on microtubule dynamics to infer the likely role of its 10-oxo derivative. Furthermore, we will present available comparative data for the closely related analogue, 10-oxo-7-epidocetaxel, to provide quantitative insights. Detailed experimental protocols for key assays relevant to the study of tubulin-targeting agents are also provided to facilitate further research in this area.
Introduction: The Taxane (B156437) Family and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] Their ability to undergo rapid polymerization and depolymerization, a process known as dynamic instability, is fundamental to various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[3] The disruption of microtubule dynamics is a clinically validated and effective strategy in cancer therapy.[3]
The taxane family of chemotherapeutic agents, which includes the well-known compounds Paclitaxel (B517696) and Docetaxel, function primarily as microtubule stabilizers.[4] By binding to the β-tubulin subunit of the microtubule, taxanes counteract the natural dynamic instability, leading to the formation of abnormally stable and nonfunctional microtubule bundles.[4][5] This disruption of the microtubule network leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6] Docetaxel is a semi-synthetic analogue of paclitaxel and is reported to be approximately twice as potent in promoting the assembly of mammalian brain tubulin in vitro.[4]
This compound, a derivative of Docetaxel, is classified as a microtubule/tubulin inhibitor and is noted for its anti-tumor properties.[1] Given its structural similarity to Docetaxel, it is highly probable that this compound also exerts its cytotoxic effects by stabilizing microtubules and disrupting mitotic spindle function.[2]
Quantitative Data on Tubulin Interaction
Comparative Cytotoxicity Data
A study comparing the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) with Docetaxel (Taxotere®, TXT) revealed significant cytotoxic effects for the 10-oxo derivative.
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to a 22-hour study.[2] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[2] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[2] |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[2]
Docetaxel Binding Affinity
For the purpose of comparison, the binding affinity of Docetaxel to microtubules has been quantified in various studies.
| Compound | Parameter | Value | Reference |
| Docetaxel | Cellular Ki | 16 ± 6 nM | [7] |
This high affinity underscores the potent stabilizing effect of Docetaxel on microtubules. It is anticipated that this compound would exhibit a comparable, though not identical, binding affinity. The observed differences in potency between Docetaxel and its derivatives may stem from variations in their binding affinity to β-tubulin or differences in cellular uptake and efflux mechanisms.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the presumed signaling pathway for taxane-induced apoptosis and a typical experimental workflow for evaluating the effects of compounds like this compound on tubulin polymerization.
Caption: Presumed mechanism of action for this compound.
Caption: Workflow for in vitro tubulin polymerization assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the interaction between a compound and tubulin. These protocols are directly applicable for the characterization of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the rate and extent of microtubule polymerization in vitro.
Reagent Preparation:
-
Tubulin Stock Solution: Prepare a stock solution of purified tubulin (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Stock Solution: Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in the assay buffer.
-
Initiation Solution: Prepare a solution of GTP (final concentration 1 mM) and a fluorescent reporter (e.g., DAPI at 6.3 µM) in the assay buffer. Glycerol (10%) can be included to enhance polymerization.
Assay Procedure:
-
In a 96-well plate, add the desired concentrations of this compound or a vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding the GTP/fluorescent reporter solution.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation/emission at 360/450 nm for DAPI) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine parameters such as the lag time, the maximum polymerization rate (Vmax), and the steady-state polymer mass.
Microtubule Co-sedimentation Assay
This assay is used to determine the binding of a compound to polymerized microtubules.
Protocol:
-
Tubulin Polymerization: Polymerize purified tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) at 37°C for 30 minutes.
-
Binding Reaction: Incubate the polymerized microtubules with various concentrations of this compound for 30 minutes at 37°C.
-
Separation: Layer the reaction mixture over a cushion buffer (e.g., polymerization buffer with 60% glycerol) and centrifuge at high speed (e.g., >100,000 x g) at 37°C for 30 minutes to pellet the microtubules.
-
Analysis: Carefully separate the supernatant (containing unbound compound) and the pellet (containing microtubules and bound compound). Analyze the amount of compound in each fraction by a suitable method (e.g., HPLC) and the amount of protein by SDS-PAGE to determine the binding affinity (Kd) and stoichiometry.[8]
Cell-Based Microtubule Stabilization Assay
This assay quantifies the stabilizing effect of a compound on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) on coverslips or in appropriate microplates. Treat the cells with various concentrations of this compound for a specified duration (e.g., 90 minutes).
-
Depolymerization Challenge: Add a microtubule-destabilizing agent, such as nocodazole (B1683961) or combretastatin (B1194345) A4, to the cells for a short period (e.g., 30 minutes) to induce microtubule depolymerization.
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunofluorescence Staining: Stain the microtubule network using a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The amount of remaining microtubule polymer can be quantified using image analysis software, providing a measure of the stabilizing effect of the compound.
Conclusion
While direct experimental data on the interaction between this compound and tubulin is currently limited, its structural relationship to Docetaxel provides a strong basis for its proposed mechanism of action as a microtubule-stabilizing agent. The available data on the related compound, 10-oxo-7-epidocetaxel, suggests potent cytotoxic and anti-metastatic activities, warranting further investigation into this compound as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's effects on tubulin polymerization and its cellular consequences. Further research is essential to elucidate the precise quantitative parameters of its interaction with tubulin and to fully understand its potential in the landscape of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Genesis of 10-Oxo Docetaxel: An In-depth Technical Guide to a Key Docetaxel Degradant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the origins of 10-Oxo Docetaxel (B913), a significant degradant of the potent anti-cancer agent, docetaxel. Understanding the formation pathways, stability profile, and analytical methodologies for this impurity is paramount for the development of stable docetaxel formulations and robust quality control strategies. Degradation of the docetaxel molecule can impact its therapeutic efficacy and potentially introduce toxic impurities.[1][2] This document outlines the primary degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols.
The Emergence of 10-Oxo Docetaxel: A Product of Oxidation
This compound, also referred to as 6-Oxo Docetaxel or Docetaxel Impurity 1, is not a metabolic product but rather an impurity that arises from the chemical degradation of docetaxel.[3] The primary pathway for its formation is the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule, converting it into a ketone.[1][3] This transformation can be triggered by various stress conditions and is a critical factor to consider during the manufacturing, formulation, and storage of docetaxel-containing drug products.[3][4]
Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance.[1] These studies subject the drug to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate the degradation process.[1] Under oxidative stress, this compound is a major degradation product identified.[1]
Quantitative Analysis of Docetaxel Degradation
The extent of docetaxel degradation and the profile of the resulting impurities are highly dependent on the specific stress conditions employed, such as the concentration of the stressing agent, temperature, and duration of exposure.[1] The following table summarizes the key degradation products observed under various stress conditions.
| Stress Condition | Major Degradation Products Identified | Observations |
| Acidic Hydrolysis | 7-Epi-docetaxel | 7-Epi-docetaxel is the primary degradation product under acidic conditions.[1] |
| Basic Hydrolysis | 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | This condition typically results in the most significant degradation, yielding a complex mixture of impurities.[1] |
| Oxidative Degradation | 10-Oxo-docetaxel , 7-Epi-10-oxo-docetaxel | Oxidation primarily targets the C-10 position of the docetaxel molecule.[1] |
| Thermal Degradation | 7-Epi-docetaxel and other minor impurities | The extent of degradation is dependent on temperature and duration.[1] |
| Photolytic Degradation | Minimal degradation | Docetaxel has been reported to be relatively stable under photolytic stress.[1] |
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative degradation pathway of docetaxel leading to the formation of this compound.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for comparative studies of docetaxel degradation. The following sections detail methodologies for forced degradation studies and the subsequent analysis of degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for subjecting docetaxel to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the docetaxel stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.[1]
-
Basic Hydrolysis: Mix equal volumes of the docetaxel stock solution and 0.1 N sodium hydroxide. Incubate the solution at room temperature for 2 hours. Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.[1]
-
Oxidative Degradation: Mix equal volumes of the docetaxel stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid docetaxel powder to a temperature of 105°C for 24 hours. Alternatively, heat the docetaxel stock solution at 80°C for 48 hours.[1]
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.[1]
Analytical Method for Impurity Profiling
A robust, stability-indicating chromatographic method is essential to separate and quantify docetaxel from its degradation products, including this compound.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) with a UV detector.[1][5]
Chromatographic Conditions (Example):
| Parameter | Specification |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] or ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer).[1] An example gradient could involve Mobile Phase A (water:methanol:acetonitrile) and Mobile Phase B (acetonitrile:water).[5] |
| Flow Rate | 1.0 mL/min for HPLC[1] or 0.4 mL/min for UPLC[5] |
| Detection Wavelength | 230 nm[1] or 232 nm[5] |
| Column Temperature | 25°C[1] |
| Injection Volume | 20 µL[1] |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study of docetaxel.
Conclusion
A thorough understanding of the formation of this compound is critical for ensuring the quality, safety, and efficacy of docetaxel drug products. This guide has detailed the oxidative degradation pathway leading to this impurity, presented quantitative data from forced degradation studies, and provided comprehensive experimental protocols for its investigation. By implementing robust analytical methods and stability-indicating studies, researchers and drug development professionals can effectively monitor and control the levels of this compound, thereby ensuring the integrity of docetaxel formulations.
References
Methodological & Application
Application Notes and Protocols: 10-Oxo Docetaxel In Vitro Cell Viability Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxoid molecule and a derivative of Docetaxel, a potent anti-cancer agent widely used in the treatment of various solid tumors.[1] Like other taxanes, the presumed mechanism of action of this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Assessing the cytotoxic potential of novel compounds like this compound is a critical step in pre-clinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the in vitro cell viability and cytotoxicity of a compound. This assay measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
This document provides a detailed protocol for performing an MTT assay to determine the in vitro cell viability of cancer cell lines upon treatment with this compound. While specific quantitative data for this compound is not widely available in published literature, studies on a closely related analog, 10-oxo-7-epidocetaxel, have shown it to possess significant cytotoxic and anti-metastatic activities, with its cytotoxicity being more pronounced at 48 and 72 hours of exposure compared to 22 hours.
Data Presentation
| Concentration of this compound (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (nM) |
| 0 (Vehicle Control) | 100 | 100 | 100 | - |
| [Insert Concentration 1] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Value] |
| [Insert Concentration 2] | [Insert Data] | [Insert Data] | [Insert Data] | |
| [Insert Concentration 3] | [Insert Data] | [Insert Data] | [Insert Data] | |
| [Insert Concentration 4] | [Insert Data] | [Insert Data] | [Insert Data] | |
| [Insert Concentration 5] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocol: MTT Assay for this compound
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., breast, lung, prostate cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and enter the exponential growth phase.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Following the drug treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
-
Visualizations
References
Protocol for 10-Oxo Docetaxel Microtubule Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for an in vitro microtubule polymerization assay to assess the activity of 10-Oxo Docetaxel (B913), a derivative of the potent anticancer agent Docetaxel.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including mitosis, making them a key target for cancer chemotherapy.[4][5] Taxanes, such as Docetaxel, exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules and inhibits their depolymerization.[4][6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][4][6]
10-Oxo Docetaxel is identified as a novel taxoid with anti-tumor properties and is also known as an impurity of Docetaxel.[1][2][3] This assay allows for the quantitative evaluation of this compound's effect on tubulin polymerization, providing insights into its mechanism of action and potency relative to other microtubule-targeting agents. The protocol described here is based on a turbidity measurement, where the increase in light scattering at 340 nm is proportional to the mass of polymerized microtubules.[8]
Data Presentation
| Compound | Parameter | Value | Assay Type | Reference |
| Docetaxel | Cellular K_i_ | ~16 nM | Live-cell competitive binding assay | [9] |
| Docetaxel | IC_50_ | 0.2 µM | Microtubule depolymerization inhibition | [10] |
| Paclitaxel | EC_50_ | 1.1 µM | In vitro tubulin polymerization | [11] |
| This compound | EC_50_ | Data not available | In vitro tubulin polymerization |
Experimental Protocols
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This protocol details the steps to measure the effect of this compound on the polymerization of purified tubulin in vitro.
1. Materials and Reagents
-
Lyophilized >99% pure tubulin (e.g., bovine brain)
-
G-PEM buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP
-
This compound
-
Docetaxel (as a positive control)
-
Nocodazole (as a negative control, microtubule destabilizer)
-
DMSO (vehicle for compounds)
-
96-well, half-area, UV-transparent microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
2. Reagent Preparation
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Docetaxel, and Nocodazole in DMSO.
-
Compound Working Solutions: Prepare serial dilutions of the compound stock solutions in room temperature G-PEM buffer to achieve a 10x final concentration. The final DMSO concentration in the assay should not exceed 2%.
-
Polymerization Mix: On ice, prepare a master mix containing tubulin and glycerol in G-PEM buffer. The final concentration in the well should be 2 mg/mL tubulin and 10% glycerol.
3. Assay Procedure
-
Pre-warm the microplate reader to 37°C.
-
Add 10 µL of the 10x compound working solutions (this compound, Docetaxel, Nocodazole, and vehicle control) to the appropriate wells of the 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold polymerization mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
4. Data Analysis
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background absorbance.
-
Plot the change in absorbance (ΔA_340_) versus time for each concentration of the test compounds and controls.
-
Analyze the resulting polymerization curves. For microtubule stabilizing agents like Docetaxel, an increase in the rate and extent of polymerization is expected. For destabilizing agents like Nocodazole, a decrease is expected.
-
Determine the Vmax (maximum rate of polymerization) from the steepest part of the curve.
-
To determine the EC50 value for this compound (the concentration that induces 50% of the maximal polymerization effect), plot the Vmax or the plateau absorbance against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Workflow for the in vitro microtubule polymerization assay.
Caption: Simplified signaling pathway for taxane-induced apoptosis.
References
- 1. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Oxo Docetaxel Apoptosis Assay (Annexin V)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxane (B156437) compound, structurally related to the widely used chemotherapeutic agent Docetaxel.[1] Like other taxanes, its primary mechanism of action is believed to involve the stabilization of cellular microtubules.[1] This interference with microtubule dynamics disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of programmed cell death, or apoptosis.[1][2] The Annexin V assay is a standard flow cytometry-based method used to detect and quantify apoptosis. This document provides a detailed protocol for assessing the apoptotic effects of this compound using Annexin V staining.
Mechanism of Action: Induction of Apoptosis by this compound
While direct and extensive studies on the signaling pathways of this compound are limited, its mechanism is presumed to be analogous to that of Docetaxel due to their structural similarity.[1] Docetaxel induces apoptosis through a complex network of signaling cascades, primarily engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
Key Apoptotic Signaling Pathways Activated by Taxanes:
-
Microtubule Stabilization: this compound is expected to bind to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization arrests the cell cycle in the G2/M phase.[1][3]
-
Intrinsic (Mitochondrial) Pathway: The cell cycle arrest triggers the intrinsic apoptotic pathway. This is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[2]
-
Extrinsic (Death Receptor) Pathway: Docetaxel can also sensitize cells to the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. This leads to the activation of caspase-8.[2]
-
Caspase Cascade Activation: Cytochrome c release in the intrinsic pathway leads to the activation of caspase-9, while the extrinsic pathway activates caspase-8. Both initiator caspases converge to activate effector caspases, such as caspase-3 and caspase-7, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[2]
-
Role of p53: The tumor suppressor protein p53 can be activated in response to taxane-induced cellular stress, contributing to the upregulation of pro-apoptotic genes.[4]
Studies on the closely related compound, 10-oxo-7-epidocetaxel, have shown that it causes a more pronounced arrest of cells in the G2-M phase compared to Docetaxel, suggesting a potent effect on the cell cycle, which is a key trigger for apoptosis.[5]
Caption: Presumed signaling pathway of this compound-induced apoptosis.
Data Presentation
Table 1: Hypothetical Apoptosis Induction by this compound in a Cancer Cell Line (e.g., A549) after 48h Treatment
| Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 | 1.0 ± 0.4 |
| 10 | 75.8 ± 3.5 | 15.3 ± 2.2 | 6.5 ± 1.5 | 2.4 ± 0.7 |
| 50 | 40.1 ± 4.2 | 35.6 ± 3.1 | 20.2 ± 2.8 | 4.1 ± 1.1 |
| 100 | 15.7 ± 2.8 | 42.8 ± 4.5 | 35.4 ± 3.9 | 6.1 ± 1.3 |
Data are presented as mean ± standard deviation of three independent experiments and are for illustrative purposes only.
Experimental Protocols
Annexin V Apoptosis Assay Protocol
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, PC-3)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Trypsin-EDTA or a gentle, non-enzymatic cell dissociation solution for adherent cells
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells once with PBS. Detach the adherent cells using Trypsin-EDTA or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water as per the kit instructions.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[3]
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Caption: Step-by-step experimental workflow for the Annexin V apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Conducting an Anti-proliferative Assay with 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxoid compound and a known impurity of the widely used chemotherapeutic agent, Docetaxel.[1][2][3] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule dynamics, a critical process for cell division.[4][5][6] Docetaxel functions by binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits disassembly.[4][7] This stabilization of microtubules leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis, or programmed cell death.[5][8] Due to its structural similarity to Docetaxel, this compound is anticipated to exhibit a comparable mechanism of action and possesses notable anti-tumor properties.[1][9]
These application notes provide a detailed protocol for evaluating the anti-proliferative activity of this compound in various cancer cell lines using a Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity.
Hypothetical Anti-proliferative Activity of this compound
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound compared to Docetaxel in three common cancer cell lines after a 72-hour incubation period. This data is illustrative and intended to demonstrate the expected outcome of the described protocol.
| Compound | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | PC-3 (Prostate Cancer) IC50 (nM) |
| This compound | 4.5 | 8.2 | 6.8 |
| Docetaxel | 5.8 | 10.5 | 8.1 |
Key Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Materials:
-
This compound
-
Docetaxel (as a positive control)
-
Selected cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Docetaxel in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water.
-
Remove excess water by inverting the plate and tapping it on a paper towel.
-
Allow the plates to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of Treated Wells / Absorbance of Control Wells) x 100]
-
Plot the percentage of growth inhibition against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Visualizations
References
- 1. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel [jove.com]
- 6. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Determining the In Vitro IC50 of 10-Oxo Docetaxel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a novel taxoid and a derivative of Docetaxel, a potent second-generation taxane (B156437) widely employed in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1] The cytotoxic effects of taxanes are primarily attributed to their ability to stabilize microtubules, leading to a disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. This document provides detailed protocols for determining the in vitro IC50 of this compound in cancer cell lines.
While specific IC50 data for this compound is not extensively available, studies on the closely related compound, 10-oxo-7-epidocetaxel, have demonstrated significant in vitro anti-proliferative and anti-metastatic activities, in some cases exceeding that of Docetaxel.[2][3] Research indicates that 10-oxo-7-epidocetaxel induces higher cytotoxicity at 48 and 72 hours of exposure and promotes cell cycle arrest at the G2-M phase.[3] These findings suggest that this compound likely shares a similar mechanism of action and may exhibit comparable or enhanced cytotoxic potential.
This application note outlines the materials and methodology for a standard cytotoxicity assay, the MTT assay, to determine the IC50 of this compound and provides comparative IC50 values for Docetaxel in various cancer cell lines to serve as a benchmark.
Data Presentation
Comparative IC50 Values of Docetaxel in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for Docetaxel in a range of human cancer cell lines. This data provides a valuable reference for contextualizing the experimentally determined IC50 of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 2.6 ± 0.62 | 24 and 48 |
| MDA-MB-231 | Breast Adenocarcinoma | Varies with resistance | Not Specified |
| ZR75-1 | Breast Cancer | Varies with resistance | Not Specified |
| Prostate Cancer | |||
| LNCaP | Prostate Carcinoma | 1.13 | 48 |
| PC-3 | Prostate Adenocarcinoma | 3.72 | 48 |
| DU-145 | Prostate Carcinoma | 4.46 | 48 |
| Lung Cancer | |||
| A549 | Lung Carcinoma | 1.94 (2D culture) | Not Specified |
| H1299 | Non-small cell lung cancer | Varies with zinc co-treatment | Not Specified |
| H460 | Large cell lung cancer | 1.41 (2D culture) | Not Specified |
Experimental Protocols
In Vitro IC50 Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the test compound at which 50% of cell viability is inhibited is determined as the IC50.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only) in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Origin).
-
Mandatory Visualization
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Mechanism of action for Docetaxel and likely this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound via MTT assay.
References
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a novel taxoid and an intermediate of the widely used chemotherapeutic agent, Docetaxel.[1] Like other taxanes, its mechanism of action is anticipated to involve the disruption of microtubule dynamics, a critical process for cell division.[2][3] This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4][5] Understanding the precise effects of this compound on the cell cycle is crucial for its development as a potential anti-cancer therapeutic.
These application notes provide a comprehensive guide to analyzing the cell cycle effects of this compound on cancer cells. Detailed protocols for cell treatment and subsequent analysis by flow cytometry are provided, along with expected quantitative data and visualizations of the underlying cellular mechanisms.
Note: Direct quantitative data for this compound is limited in publicly available literature. Therefore, data from its close analogue, 10-oxo-7-epidocetaxel, is presented here as a surrogate to provide a comparative analysis against Docetaxel. It is recommended that researchers validate these findings for this compound in their specific cell models.
Data Presentation
The following tables summarize the expected quantitative outcomes from cell cycle analysis of cancer cells treated with this compound, with Docetaxel as a comparator. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle.
Table 1: Comparative Cell Cycle Distribution of Cancer Cells Treated with 10-Oxo-7-epidocetaxel and Docetaxel
| Treatment (Concentration) | Cell Line | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | A549 | ~65% | ~20% | ~15% |
| Docetaxel (10 nM) | A549 | Decreased | Decreased | Increased |
| 10-oxo-7-epidocetaxel (10 nM) | A549 | Decreased | Decreased | Significantly Increased |
| Control (Untreated) | B16F10 | ~70% | ~15% | ~15% |
| Docetaxel (10 nM) | B16F10 | Decreased | Decreased | Increased |
| 10-oxo-7-epidocetaxel (10 nM) | B16F10 | Decreased | Decreased | Significantly Increased |
*At certain concentrations, 10-oxo-7-epidocetaxel has been observed to cause a more pronounced arrest of cells in the G2/M phase compared to Docetaxel.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., A549, B16F10, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Docetaxel (for comparison)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 mM stock solution of Docetaxel in DMSO for comparative analysis.
-
On the day of the experiment, prepare serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 2 mL of the medium containing the desired concentration of this compound or Docetaxel to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the staining of cellular DNA with propidium iodide (PI) and subsequent analysis by flow cytometry to determine the cell cycle distribution.[6][7]
Materials:
-
Treated and untreated cells from Protocol 1
-
PBS, ice-cold
-
70% Ethanol (B145695), ice-cold
-
RNase A (10 mg/mL stock solution)
-
Propidium Iodide (1 mg/mL stock solution)
-
FACS tubes (5 mL)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment, collect the culture medium from each well (to include any floating, detached cells).
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete culture medium and transfer the cell suspension to a labeled 15 mL conical tube containing the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution (in PBS, add PI to a final concentration of 50 µg/mL and RNase A to a final concentration of 100 µg/mL).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use the appropriate laser and filter settings for PI (Excitation: 488 nm, Emission: ~617 nm).
-
Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow associated with the analysis of this compound's effect on the cell cycle.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 10-Oxo Docetaxel in Drug Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) is a potent, second-generation taxane (B156437) chemotherapeutic agent widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] However, the clinical efficacy of docetaxel is often limited by the development of multidrug resistance (MDR). Key mechanisms of docetaxel resistance include the overexpression of drug efflux pumps such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 7 (MRP7/ABCC10), alterations in tubulin isotypes, and activation of pro-survival signaling pathways.[1][3]
10-Oxo Docetaxel is a novel taxoid, identified as an impurity and intermediate of docetaxel.[4][5][6][7][8] While direct studies on the role of this compound in drug resistance are limited, research on a closely related compound, 10-oxo-7-epidocetaxel, has demonstrated significant anti-tumor properties, including higher cytotoxicity and a different cell cycle arrest profile compared to docetaxel.[9] These findings suggest that modifications at the C-10 position of the docetaxel molecule could influence its biological activity and its interaction with resistance mechanisms.
These application notes provide a framework for investigating the potential of this compound in drug resistance studies. The following protocols are designed to assess its efficacy in docetaxel-resistant cancer cell lines and to elucidate its interaction with known resistance mechanisms.
Data Presentation
Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel
This table summarizes the reported in vitro anti-metastatic activity of 10-oxo-7-epidocetaxel compared to Docetaxel (TXT) in B16F10 melanoma cells. This data suggests that modifications at the 10-oxo position may enhance cytotoxic effects, providing a rationale for investigating this compound in resistant cell lines.
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | p-value vs. Control |
| Control | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | 107 ± 49 | < 0.0001 |
Data extracted from a study on 10-oxo-7-epidocetaxel, a related compound, suggesting the potential for enhanced efficacy with 10-oxo modifications.[9]
Table 2: Proposed Experimental Data Table for Cytotoxicity of this compound in Docetaxel-Resistant Cells
This table provides a template for presenting IC50 (half-maximal inhibitory concentration) values for this compound against docetaxel-sensitive and -resistant cell lines.
| Cell Line | Parental IC50 (nM) - Docetaxel | Resistant IC50 (nM) - Docetaxel | Parental IC50 (nM) - this compound | Resistant IC50 (nM) - this compound | Resistance Factor (RF) - Docetaxel | Resistance Factor (RF) - this compound |
| Example: PC-3 (Prostate Cancer) | ||||||
| Example: MCF-7 (Breast Cancer) |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using MTT Assay
This protocol determines the cytotoxic effects of this compound on both drug-sensitive parental and docetaxel-resistant cancer cell lines.
Materials:
-
Parental and docetaxel-resistant cancer cell lines (e.g., PC-3 and PC-3/DX, MCF-7 and MCF-7/DX)
-
This compound
-
Docetaxel (as a control)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Docetaxel in complete culture medium.
-
Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
MTT Assay Workflow
Protocol 2: Drug Efflux Assay using a Fluorescent Substrate
This protocol investigates whether this compound is a substrate of P-glycoprotein (P-gp) or other efflux pumps.
Materials:
-
Docetaxel-resistant cells overexpressing P-gp (e.g., NCI/ADR-RES)
-
This compound
-
Verapamil or other known P-gp inhibitor (as a positive control)
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Pre-incubate the resistant cells with this compound at various concentrations for 1-2 hours.
-
In parallel, pre-incubate cells with a known P-gp inhibitor.
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Analyze the intracellular fluorescence intensity using a flow cytometer or fluorescence microscope.
-
A decrease in fluorescence accumulation compared to the control indicates that this compound may be a substrate of the efflux pump.
Drug Efflux Assay Workflow
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression in both sensitive and resistant cell lines.
Materials:
-
Parental and docetaxel-resistant cancer cell lines
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
-
Compare the cell cycle profiles of treated and untreated cells. A significant increase in the G2/M population suggests a taxane-like mechanism of action.[9]
Signaling Pathways and Logical Relationships
P-glycoprotein Mediated Drug Efflux
The overexpression of P-glycoprotein is a major mechanism of resistance to docetaxel. P-gp is an ATP-dependent efflux pump that actively transports docetaxel out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect. Investigating whether this compound can evade or inhibit this pump is crucial.
P-glycoprotein Drug Efflux
Conclusion
The study of this compound in the context of drug resistance is a promising and underexplored area of research. Based on preliminary data from related compounds, this compound may possess enhanced cytotoxic properties that could be beneficial in overcoming docetaxel resistance. The protocols outlined above provide a comprehensive framework for the initial investigation of this compound's efficacy and mechanism of action in drug-resistant cancer models. Further studies are warranted to fully elucidate the potential of this compound as a novel therapeutic agent in oncology.
References
- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. phytonbiotech.com [phytonbiotech.com]
- 7. kyberlife.com [kyberlife.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a 10-Oxo Docetaxel-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a 10-Oxo Docetaxel-resistant cancer cell line. While the protocols are based on established methods for developing Docetaxel (B913) resistance, they are directly applicable to this compound, a related taxoid with anti-tumor properties.[1][2] The underlying principle involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug, thereby selecting for a resistant population.
Data Presentation: Quantitative Analysis of Drug Resistance
The development of a drug-resistant cell line is quantified by the shift in the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RI greater than 1 indicates increased tolerance to the drug.[3]
Table 1: Comparison of IC50 Values in Parental and Docetaxel-Resistant Prostate Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| PC-3 | 4.75 ± 0.05 | 52.00 ± 0.04 | ~11 | [4] |
| IGR-CaP1 | 0.34 | 148 | ~435 | [5] |
| LNCaP | 0.78 - 1.06 | 49.50 - 50.65 | ~50 | [6] |
| C4-2B | 1.00 - 1.40 | 99.47 - 100.50 | ~77 | [6] |
| DU145 | ~15.17 | ~78.40 | ~5 | [7] |
| 22Rv1 | ~1.26 | ~43.85 | ~35 | [7] |
| PC3 | ~7.21 | ~225.39 | ~31 | [7] |
Note: The data presented is for Docetaxel and serves as a representative example for the expected outcomes when developing a this compound-resistant line.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line by Stepwise Exposure
This protocol outlines the gradual selection of a resistant cell population.[8][9][10]
Materials:
-
Parental cancer cell line of choice (e.g., PC-3, DU-145, LNCaP for prostate cancer)[4][6][11][12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[9]
-
This compound (or Docetaxel)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well and standard cell culture plates
-
Microplate reader
Procedure:
-
Initial IC50 Determination: a. Seed the parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3][10] b. Prepare serial dilutions of this compound in complete medium. c. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.[4][5] d. Determine cell viability using a CCK-8 or MTT assay and calculate the initial IC50 value.[4][10]
-
Induction of Resistance: a. Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[9] b. Maintain the cells in this concentration for 2-3 passages, or until the cell growth rate is restored.[3] If significant cell death occurs (over 50%), reduce the drug concentration.[3] c. Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[9] d. At each concentration step, allow the cells to stabilize and recover their growth rate before proceeding to the next higher concentration.[13] This process can take several months (3-6 months or longer).[8] e. It is advisable to cryopreserve cells at each successful stage of increased resistance.[9][13]
-
Isolation of Monoclonal Resistant Cell Lines (Optional but Recommended): a. Once the desired level of resistance is achieved (e.g., tolerance to a concentration 10-fold the initial IC50), isolate single-cell clones using the limiting dilution technique.[3][8] b. Expand the monoclonal populations and confirm their resistance by re-evaluating the IC50.
Protocol 2: Characterization of the Resistant Phenotype
1. Confirmation of Resistance (IC50 Re-evaluation): a. Using the established resistant cell line and the parental cell line, perform a cell viability assay (CCK-8 or MTT) with a range of this compound concentrations. b. Calculate the IC50 values for both cell lines and determine the Resistance Index (RI). A significantly higher IC50 and RI confirm the resistant phenotype.[4]
2. Cell Cycle Analysis: a. Treat both parental and resistant cells with this compound at a concentration that induces G2/M arrest in the parental cells.[6] b. After 24 hours, harvest, fix, and stain the cells with propidium (B1200493) iodide (PI).[6] c. Analyze the cell cycle distribution by flow cytometry. Resistant cells are expected to show a reduced or absent G2/M arrest compared to parental cells.[6]
3. Colony Formation Assay: a. Seed a low density of parental and resistant cells in 6-well plates. b. Treat the cells with various concentrations of this compound for 72 hours.[14] c. Replace the drug-containing medium with fresh medium and allow the cells to grow for 1-2 weeks until visible colonies form.[14] d. Stain the colonies with crystal violet and quantify the results. Resistant cells will form more and larger colonies at higher drug concentrations compared to parental cells.[14]
Mandatory Visualizations
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Key signaling pathways and mechanisms involved in Docetaxel resistance.[11][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines | Semantic Scholar [semanticscholar.org]
- 12. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular mechanisms of docetaxel resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 10-Oxo Docetaxel in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential of 10-Oxo Docetaxel (B913), a novel taxoid and Docetaxel intermediate with notable anti-tumor properties, in combination with other chemotherapeutic agents.[1][2][3] Given the limited specific data on 10-Oxo Docetaxel combination therapies, this document leverages the extensive research on its close analogue, Docetaxel, as a foundational guide. The principles, experimental designs, and protocols detailed herein are intended to serve as a robust starting point for preclinical evaluation of this compound combination strategies.
Introduction and Rationale
This compound, like other taxanes, is presumed to exert its cytotoxic effects by targeting microtubules.[1] Taxanes are mitotic inhibitors that stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][7] The rationale for employing a combination of chemotherapeutic agents is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce individual drug dosages to minimize toxicity.[8][9][10] Combining agents with different mechanisms of action can target multiple cellular pathways involved in cancer cell proliferation and survival.[11][12][13]
This document outlines protocols for evaluating the synergistic potential of this compound with commonly used chemotherapeutics such as platinum-based agents (e.g., Cisplatin), anthracyclines (e.g., Doxorubicin), and antimetabolites (e.g., Gemcitabine).
Potential Combination Partners for this compound
Based on the established success of Docetaxel-based combinations, the following agents are logical candidates for investigation with this compound:
-
Platinum Compounds (e.g., Cisplatin (B142131), Carboplatin): These agents induce DNA damage, leading to cell cycle arrest and apoptosis. The combination of taxanes and platinum compounds has been a standard of care in various cancers, including ovarian and non-small cell lung cancer.[8][14][15][16]
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin (B1662922) inhibits topoisomerase II, leading to DNA strand breaks. The combination of Docetaxel and Doxorubicin is an active regimen in metastatic breast cancer.[17][18][19]
-
Antimetabolites (e.g., Gemcitabine): Gemcitabine is a nucleoside analog that inhibits DNA synthesis. The combination of Docetaxel and Gemcitabine has shown efficacy in various solid tumors, including soft tissue sarcoma and bladder cancer.[20][21]
Data Presentation: Efficacy of Docetaxel Combination Therapies
The following tables summarize representative quantitative data from preclinical and clinical studies of Docetaxel in combination with other chemotherapeutics. This data can serve as a benchmark for evaluating the efficacy of this compound combinations.
Table 1: In Vitro Synergism of Docetaxel Combinations
| Combination | Cancer Type | Assay | Endpoint | Result | Reference |
| Docetaxel + Cisplatin | Ovarian Cancer | Clonogenic Assay | Combination Index (CI) | CI < 1 (Synergism) | [10] |
| Docetaxel + Doxorubicin | Breast Cancer | MTT Assay | IC50 Reduction | Significant reduction in IC50 for both drugs | [22] |
| Docetaxel + Gemcitabine | Pancreatic Cancer | Apoptosis Assay | Increased Apoptosis | Combination showed significantly higher apoptosis than single agents | [23] |
Table 2: Clinical Efficacy of Docetaxel Combination Therapies
| Combination | Cancer Type | Phase | Endpoint | Result | Reference |
| Docetaxel + Cisplatin | Head and Neck Cancer | II | Overall Response Rate (ORR) | 69% | [14][16] |
| Docetaxel + Doxorubicin | Metastatic Breast Cancer | - | Overall Response Rate (ORR) | 78.6% | [18] |
| Docetaxel + Gemcitabine | Advanced Soft Tissue Sarcoma | Retrospective | Overall Response Rate (ORR) | 15.1% | [20] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in combination with other chemotherapeutics are provided below.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergistic, additive, or antagonistic effects when used in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and combination agent(s)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dilution series for each agent.
-
Treatment: Treat cells with a matrix of concentrations of each agent, both alone and in combination, at a constant ratio. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a microplate reader.[24][25][26][27]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[22][25]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Double Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound alone and in combination.
Materials:
-
6-well plates
-
This compound and combination agent(s)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each drug alone and in combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.[24][28][29]
-
Flow Cytometry: Analyze the samples by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[23]
Cell Cycle Analysis
Objective: To determine the effect of this compound, alone and in combination, on cell cycle progression.
Materials:
-
6-well plates
-
This compound and combination agent(s)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the drugs for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases.[30]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound combination therapies.
Caption: Taxane Mechanism of Action.
Caption: In Vitro Combination Study Workflow.
Caption: Interpreting Combination Index (CI).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other chemotherapeutic agents. By leveraging the extensive knowledge of Docetaxel-based therapies and employing the detailed experimental workflows, researchers can systematically investigate the potential synergies, mechanisms of action, and therapeutic efficacy of novel this compound combination regimens. This structured approach will be instrumental in advancing the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kyberlife.com [kyberlife.com]
- 3. scbt.com [scbt.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination chemotherapy of the taxanes and antimetabolites: its use and limitations [pubmed.ncbi.nlm.nih.gov]
- 10. It takes two to tango, and the right music: Synergistic drug combinations with cell-cycle phase-dependent sensitivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. New Combination Therapies with Cell Cycle Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docetaxel and cisplatin: an active regimen in patients with locally advanced, recurrent or metastatic squamous cell carcinoma of the head and neck. Results of a phase II study of the EORTC Early Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docetaxel and cisplatin in locally advanced or metastatic squamous-cell carcinoma of the head and neck: a phase II study of the Southern Italy Cooperative Oncology Group (SICOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docetaxel and cisplatin in combination as first-line chemotherapy for advanced epithelial ovarian cancer. Scottish Gynaecological Cancer Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II trial combining docetaxel and doxorubicin as neoadjuvant chemotherapy in patients with operable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combination of docetaxel and doxorubicin as first-line chemotherapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concurrent Doxorubicin Plus Docetaxel Is Not More Effective Than Concurrent Doxorubicin Plus Cyclophosphamide in Operable Breast Cancer With 0 to 3 Positive Axillary Nodes: North American Breast Cancer Intergroup Trial E 2197 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gemcitabine and Docetaxel Combination for Advanced Soft Tissue Sarcoma: A Nationwide Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gemcitabine and Docetaxel Intravesical Therapy | Moffitt [moffitt.org]
- 22. researchgate.net [researchgate.net]
- 23. Combining Chemotherapy Agents and Autophagy Modulators for Enhanced Breast Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]
- 27. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2.9. Apoptosis assay [bio-protocol.org]
- 29. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
Application Notes and Protocols for the Quantification of 10-Oxo Docetaxel in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a significant metabolite of Docetaxel, a potent antineoplastic agent widely used in cancer chemotherapy. Accurate quantification of 10-Oxo Docetaxel in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of Docetaxel in the body. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies described are based on established analytical techniques for Docetaxel and its metabolites, adapted for this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of drug metabolites in complex biological fluids such as plasma, serum, and urine.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Proposed Instrumentation and Reagents
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
This compound reference standard
-
Paclitaxel (Internal Standard)
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (e.g., plasma) to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Biological Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for extracting small molecules from plasma or serum.
-
To 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., Paclitaxel at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are proposed starting parameters and may require optimization.
Liquid Chromatography Parameters:
| Parameter | Proposed Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
Mass Spectrometry Parameters:
Based on the molecular weight of this compound (805.86 g/mol ), the likely precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 806.3 or the sodium adduct [M+Na]⁺ at m/z 828.3. The following are proposed MRM transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 828.3 ([M+Na]⁺) | 549.2 | 25 (Proposed) |
| Paclitaxel (IS) | 876.4 ([M+Na]⁺) | 308.1 | 30 (Typical) |
Note: The selection of the sodium adduct ([M+Na]⁺) as the precursor ion is based on common observations for docetaxel analysis, which often shows higher sensitivity as the sodium adduct.[1] The product ion for this compound is a proposed fragmentation and would require experimental confirmation.
Data Presentation
The following tables summarize the proposed quantitative performance of the analytical method. These values are illustrative and based on typical performance for similar bioanalytical LC-MS/MS assays. Method validation should be performed according to ICH M10 guidelines to establish actual performance characteristics.[2][3][4][5]
Table 1: Calibration Curve and Linearity
| Parameter | Proposed Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 20% | < 20% | ± 20% |
| Low | 0.3 | < 15% | < 15% | ± 15% |
| Medium | 30 | < 15% | < 15% | ± 15% |
| High | 80 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Proposed Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Within 85-115% |
Table 4: Limit of Detection and Quantification
| Parameter | Proposed Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Visualizations
Experimental Workflow for Sample Preparation
References
- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. capa.org.tw [capa.org.tw]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following 10-Oxo Docetaxel Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of 10-Oxo Docetaxel, a novel taxoid compound, on the microtubule cytoskeleton using immunofluorescence microscopy. As a derivative of Docetaxel, this compound is anticipated to exhibit similar microtubule-stabilizing properties, leading to cell cycle arrest and apoptosis.[1][2] This document offers detailed protocols for cell treatment and immunofluorescence staining, along with expected outcomes and data presentation formats to facilitate the assessment of this compound's cellular impact.
Principle of the Assay
This protocol describes the use of indirect immunofluorescence to visualize the effects of this compound on the microtubule network in cultured cells. Cells are treated with this compound, followed by fixation and permeabilization to allow for the entry of antibodies. A primary antibody specific to α-tubulin, a key component of microtubules, is used to label the microtubule network. Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is applied for visualization. Nuclear counterstaining is also performed to assess cell cycle stage and nuclear morphology. The resulting fluorescence can be imaged using a fluorescence or confocal microscope to analyze changes in microtubule organization, density, and mitotic spindle formation.[3][4]
Data Presentation
The following tables summarize the anticipated quantitative effects of this compound on microtubule dynamics and cellular outcomes, based on the known effects of the parent compound, Docetaxel. Researchers should generate their own dose-response curves to determine the precise IC50 and optimal concentrations for this compound in their specific cell lines.
Table 1: Anticipated Effects of this compound on Microtubule Organization
| Concentration Range | Expected Effect on Interphase Microtubules | Expected Effect on Mitotic Spindle | Reference Cell Line Example |
| Low (e.g., 1-10 nM) | Subtle stabilization of microtubule dynamics. | Aberrant mitotic spindles, leading to aneuploidy.[5] | MCF-7[6][7] |
| Mid (e.g., 10-100 nM) | Increased microtubule bundling and stabilization. | Mitotic arrest with abnormal spindle formation.[8] | HeLa, A-498[8] |
| High (e.g., >100 nM) | Dense microtubule bundles, altered cell morphology. | Formation of multiple small asters or monopolar spindles.[6] | MCF-7[6] |
Table 2: Expected Cytotoxicity of this compound in Cancer Cell Lines (based on Docetaxel data)
| Cell Line | Cancer Type | IC50 (approximate) | Exposure Time |
| MCF-7 | Breast Cancer | 4.23 µM | Not Specified |
| PC-3 | Prostate Cancer | 0.598 nM | 72 hours |
| DU-145 | Prostate Cancer | 0.469 nM | 72 hours |
| A549 | Non-small-cell Lung | ~1.94 µM | Not Specified |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and exposure duration. The above values for Docetaxel serve as a reference for designing initial dose-response experiments for this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cell line onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.[9]
-
Cell Adherence: Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.[9]
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Immunofluorescence Staining of Microtubules
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488), diluted in Blocking Buffer
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
For PFA fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Add the 4% PFA solution and incubate for 15 minutes at room temperature.[1]
-
For Methanol fixation: After treatment, gently aspirate the culture medium and wash the cells twice with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[9]
-
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilization (for PFA fixation only): Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.[1]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[1]
-
Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[1]
-
Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted primary anti-α-tubulin antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.[1]
-
Secondary Antibody Incubation: Add the diluted fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
Nuclear Staining: Add DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.[10]
-
Mounting: Wash the cells once with PBS. Carefully remove the coverslips from the wells and mount them on glass slides using a drop of mounting medium.[10]
Image Acquisition and Analysis
-
Microscopy: Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Image Capture: Capture images of the microtubule network and nuclei for both control and this compound-treated cells.
-
Analysis: Analyze the captured images for changes in microtubule morphology, including bundling, depolymerization, and alterations in the mitotic spindle. Quantitative analysis of fluorescence intensity and microtubule length can be performed using appropriate image analysis software.
Visualizations
Caption: Experimental workflow for immunofluorescence staining of microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. ibidi.com [ibidi.com]
- 5. Low concentrations of taxol cause mitotic delay followed by premature dissociation of p55CDC from Mad2 and BubR1 and abrogation of the spindle checkpoint, leading to aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preparing 10-Oxo Docetaxel Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of 10-Oxo Docetaxel (B913) stock solutions for in vitro studies. Due to the limited aqueous solubility of taxane (B156437) derivatives, proper handling and solution preparation are critical for obtaining accurate and reproducible experimental results. This document outlines the best practices based on available data for 10-Oxo Docetaxel and its closely related parent compound, Docetaxel.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. The following table summarizes key quantitative data. It is important to note that while specific quantitative solubility data for this compound is limited, the data for Docetaxel provides a valuable reference point.
| Property | Value | Source(s) |
| Molecular Weight | 805.86 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | ||
| DMSO | Soluble (Estimated ≥ 5 mg/mL, based on Docetaxel data) | [4] |
| Ethanol | Soluble (Estimated ~1.5 mg/mL, based on Docetaxel data) | [4] |
| Chloroform | Slightly soluble | [5] |
| Methanol | Slightly soluble | [5] |
| Water | Practically insoluble | |
| Storage (Solid) | Store at -20°C | [1][5] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months (in DMSO) | [1] |
| Stability | Stable as a solid at -20°C for at least 24 months. Stock solutions in DMSO are stable for up to 3 months at -20°C. Avoid multiple freeze-thaw cycles. | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound stock solutions and their subsequent dilution for use in in vitro experiments, such as cell viability and cytotoxicity assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile
Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 805.86 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 805.86 g/mol = 0.0080586 g = 8.06 mg
-
-
-
Dissolution:
-
Aseptically weigh out 8.06 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Preparation of Working Solutions
Due to the poor aqueous solubility of this compound, it is crucial to perform serial dilutions carefully to prevent precipitation.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
-
Final Working Concentrations:
-
Perform serial dilutions from the intermediate or stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (typically in the nM to µM range).[6][7]
-
Crucial Step: When diluting, add the this compound solution dropwise to the cell culture medium while gently vortexing or swirling the tube. This rapid dispersion helps to prevent the compound from precipitating out of solution.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Context: Docetaxel's Mechanism of Action
This compound, as a derivative of Docetaxel, is expected to share a similar mechanism of action. Docetaxel is a well-established anti-cancer agent that targets microtubules. The following diagram illustrates the primary signaling pathway affected by Docetaxel.
Caption: Simplified pathway of Docetaxel-induced apoptosis.
By following these detailed protocols and understanding the properties of this compound, researchers can ensure the reliable and effective use of this compound in their in vitro studies, leading to more accurate and reproducible results in drug development and cancer research.
References
- 1. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 2. This compound | C43H51NO14 | CID 72747377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid, identified as an intermediate and impurity in the synthesis of Docetaxel.[1][2] Like other taxanes, its primary mechanism of action is believed to involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy and safety profile of 10-Oxo Docetaxel. While direct in vivo data for this compound is limited, studies on the closely related analogue, 10-oxo-7-epidocetaxel, have shown significant anti-metastatic activity and potentially reduced toxicity compared to Docetaxel, suggesting that this compound may hold therapeutic promise.[5][6]
These application notes provide a comprehensive framework for designing and executing in vivo studies to assess the therapeutic potential of this compound in xenograft models. The protocols outlined below are based on established methodologies for taxane (B156437) anti-cancer agents.[7][8][9]
Preclinical In Vivo Experimental Design: A Step-by-Step Guide
A typical in vivo study to evaluate the efficacy of this compound involves the use of immunodeficient mice bearing human tumor xenografts.[7][10] The primary objective is to determine if this compound can inhibit tumor growth and to assess its safety profile at effective doses.
Key Experimental Parameters
Successful in vivo studies require careful consideration of several factors. The following table summarizes critical parameters for designing a robust experiment.
| Parameter | Recommendation | Rationale |
| Animal Model | Immunodeficient mice (e.g., Nude, SCID) | To prevent rejection of human tumor xenografts.[7] |
| Tumor Model | Subcutaneous human tumor xenografts (e.g., breast, lung, prostate cancer cell lines) | Well-established models for assessing anti-tumor efficacy of taxanes.[11][12] |
| Drug Formulation | Solubilized in a biocompatible vehicle (e.g., DMSO, followed by dilution in PBS or saline) | To ensure proper drug delivery and absorption.[13][14] |
| Route of Administration | Intravenous (IV) or Intraperitoneal (IP) | Common routes for systemic delivery of chemotherapeutic agents in preclinical models.[15][16] |
| Dosing Regimen | Dose-ranging study followed by an efficacy study at the Maximum Tolerated Dose (MTD) | To identify a safe and effective dose.[17][18] |
| Control Groups | Vehicle control, positive control (e.g., Docetaxel) | To ensure that observed effects are due to the test compound and to compare efficacy against a standard-of-care. |
| Endpoint Analysis | Tumor volume, body weight, survival, and post-necropsy tissue analysis | To comprehensively assess efficacy and toxicity. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Detailed Experimental Protocols
Protocol for Tumor Xenograft Implantation
-
Cell Culture : Culture the chosen human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Cell Harvesting : When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile PBS.
-
Cell Viability and Counting : Determine cell viability using a trypan blue exclusion assay. Resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Implantation : Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.[7]
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol for Drug Preparation and Administration
-
Drug Solubilization : Due to the poor water solubility of taxanes, this compound will likely require a solubilizing agent.[13][14] A common method is to dissolve the compound in a small amount of DMSO and then dilute it to the final concentration with a sterile vehicle like PBS or a solution containing Tween 80.[19]
-
Dose Calculation : Calculate the required dose for each mouse based on its body weight.
-
Administration : Administer the prepared this compound solution and control treatments (vehicle, Docetaxel) via the chosen route (e.g., intravenous tail vein injection).
Protocol for Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition : Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Toxicity Monitoring : Monitor the general health of the animals daily. Record body weight at least twice a week as an indicator of systemic toxicity.[11]
-
Survival Analysis : If the study design includes survival as an endpoint, monitor the animals until they meet pre-defined humane endpoints (e.g., tumor volume exceeding a certain size, significant body weight loss, or signs of distress).
-
Necropsy and Tissue Collection : At the end of the study, euthanize the animals and perform a necropsy. Collect tumors and major organs for histopathological analysis.
Data Presentation and Analysis
All quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 0 | |
| This compound (Dose 1) | 10 | ||
| This compound (Dose 2) | 10 | ||
| Docetaxel (Positive Control) | 10 |
Body Weight Change Data
| Treatment Group | Number of Animals (n) | Mean Body Weight Change from Baseline at Day X (%) ± SEM |
| Vehicle Control | 10 | |
| This compound (Dose 1) | 10 | |
| This compound (Dose 2) | 10 | |
| Docetaxel (Positive Control) | 10 |
Signaling Pathway Visualization
Docetaxel, and likely this compound, exerts its anti-tumor effects by disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.[3][20] The Bcl-2 family of proteins are key regulators in this process.[4][7]
Conclusion
This document provides a detailed framework for the in vivo evaluation of this compound. By following these protocols and guidelines, researchers can generate robust and reproducible data to assess the therapeutic potential of this novel taxoid. The experimental design emphasizes a systematic approach, starting from model selection and drug formulation to comprehensive efficacy and safety evaluations. The provided templates for data presentation and the signaling pathway diagram offer tools for clear communication and interpretation of the findings. Further investigations are warranted to fully elucidate the in vivo efficacy and mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Modelling of tumour growth and cytotoxic effect of docetaxel in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. Interstitial Docetaxel (Taxotere®): a Novel Treatment for Experimental Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. In Vivo Study of New Oral Docetaxel -Loaded Nanomicelles [nanomedicine-rj.com]
- 20. Docetaxel - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent 10-Oxo Docetaxel MTT Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with 10-Oxo Docetaxel in MTT assays.
Troubleshooting Guide
Q1: Why are my MTT assay results with this compound showing high variability between replicate wells?
High variability in replicate wells can obscure the true cytotoxic effect of this compound. Common causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Calibrate pipettes regularly. Ensure proper mixing in each well when adding this compound and MTT reagent without disturbing the cell monolayer. |
| Incomplete Formazan (B1609692) Solubilization | Increase the incubation time with the solubilization solvent (e.g., DMSO or an acidified isopropanol (B130326) solution). Use an orbital shaker to ensure thorough mixing. Visually confirm the complete dissolution of formazan crystals before reading the plate.[1] |
Q2: My absorbance readings are unexpectedly high or not dose-dependent after treatment with this compound. What could be the cause?
An increase in absorbance or a lack of a dose-dependent response can be counterintuitive. Here are some potential explanations:
| Potential Cause | Troubleshooting Steps |
| Direct MTT Reduction by this compound | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[2] To test for this, perform a cell-free assay by adding this compound to the culture medium with the MTT reagent. If a color change occurs, consider an alternative viability assay (e.g., SRB or LDH). |
| Increased Cellular Metabolism | At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and consequently higher formazan production.[2] Try using a wider range of this compound concentrations and observe cell morphology under a microscope to correlate with viability. |
| Compound Precipitation | At higher concentrations, taxane-based compounds may precipitate out of the culture medium, reducing the effective concentration and leading to a plateau in the dose-response curve. Visually inspect the wells for any signs of precipitation. |
Q3: The formazan crystals are not dissolving completely, leading to variable absorbance readings. How can this be resolved?
Incomplete formazan solubilization is a frequent issue that can lead to inaccurate results.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Solvent Volume or Mixing | Ensure a sufficient volume of a suitable solubilization solvent like DMSO or an acidified isopropanol solution is added.[1] After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. |
| Resistant Formazan Crystals | If crystals persist, gentle pipetting to break up clumps may be necessary. Avoid vigorous shaking, which can detach adherent cells. |
| Inappropriate Solvent | For some cell lines or experimental conditions, a different solubilization solution may be more effective. A solution of 10% SDS in 0.01 N HCl can be an alternative, though it may require an overnight incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a novel taxoid and an intermediate of Docetaxel, sharing a similar fundamental mechanism of action.[3][4] Like other taxanes, it is expected to stabilize microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[3][5]
Q2: Can components of the cell culture medium interfere with the MTT assay when using this compound?
Yes, several components of standard cell culture medium can interfere with the MTT assay. Phenol (B47542) red, a common pH indicator, can affect absorbance readings.[6] It is recommended to use a phenol red-free medium during the MTT incubation step. Additionally, components in serum can sometimes interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this.
Q3: How does the cytotoxicity of this compound compare to Docetaxel?
Direct comparative studies on this compound are limited. However, research on the closely related compound, 10-oxo-7-epidocetaxel, has shown that it can exhibit significantly higher cytotoxicity compared to Docetaxel, particularly at 48 and 72-hour time points.[3][7][8] Furthermore, 10-oxo-7-epidocetaxel demonstrated a significant increase in in vitro anti-metastatic activity compared to Docetaxel.[3][7][8]
Quantitative Data
The following table summarizes the comparative cytotoxic and anti-metastatic activities of 10-oxo-7-epidocetaxel (a close analog of this compound) and Docetaxel.
| Compound | Time Point | Key Finding in Cytotoxicity Assay | In Vitro Anti-Metastatic Activity | Reference |
| 10-oxo-7-epidocetaxel | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. | Showed significantly increased activity compared to Docetaxel. | [3][7][8] |
| Docetaxel | Not specified | Standard cytotoxic agent used for comparison. | Used as a baseline for comparison. | [3][7][8] |
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol outlines the standard steps for assessing cell viability using the MTT assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density. The optimal seeding density will vary depending on the cell line's growth rate and should be determined experimentally.[9][10][11]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the various this compound concentrations. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent MTT assay results.
Caption: Taxane-induced signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. brieflands.com [brieflands.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. e-roj.org [e-roj.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 10-Oxo Docetaxel Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 10-Oxo Docetaxel (B913) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your research.
Troubleshooting Guide
Encountering issues in your cell culture experiments with 10-Oxo Docetaxel can be a common challenge. This guide is designed to help you identify and resolve potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the effective range for your cell line.[1] |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to taxanes due to mechanisms like drug efflux pumps or microtubule alterations.[1] | Use a sensitive cell line as a positive control to verify your experimental setup. Consider investigating resistance mechanisms if the cell line is expected to be sensitive. | |
| Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. | Visually inspect wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system, ensuring the final solvent concentration is not toxic to the cells.[1] | |
| Inconsistent IC50 Values Between Experiments | Variable Cell Health and Confluency: Differences in cell health or confluency at the time of treatment can alter their response to the drug. | Always use cells that are in the exponential growth phase and maintain consistent seeding densities. Avoid using over-confluent cultures.[1] |
| Inconsistent Incubation Times: Variations in drug treatment duration or assay readout times can lead to variability. | Adhere to strictly consistent incubation times for both drug treatment and the final assay steps.[1] | |
| Solvent-Related Issues: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells at the concentration used. | Determine the maximum tolerated solvent concentration for your cell line by performing a dose-response experiment with the solvent alone. Ensure the final solvent concentration is below this toxic threshold in all wells.[1] | |
| Vehicle Control (e.g., DMSO) Shows Cytotoxicity | High Solvent Concentration: Different cell lines exhibit varying sensitivities to solvents. | Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a novel taxoid, is an intermediate of Docetaxel and shares its mechanism of action.[2] Like other taxanes, it is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: As a starting point, a broad concentration range from nanomolar (nM) to micromolar (µM) is recommended to determine the optimal concentration for your specific cell line. For its parent compound, Docetaxel, working concentrations in the low nanomolar range are often effective. For example, some studies have used concentrations around 4 nM to 100 nM. However, the optimal concentration is highly cell-line dependent.
Q3: How does the cytotoxicity of this compound compare to Docetaxel?
A3: While direct comparative data for this compound is limited, studies on the closely related compound 10-oxo-7-epidocetaxel have shown that it can exhibit significantly higher cytotoxicity compared to Docetaxel, particularly after 48 and 72 hours of treatment.[4] This suggests that this compound may be more potent than Docetaxel, and thus, lower concentrations may be required to achieve a similar biological effect.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: The half-maximal inhibitory concentration (IC50) can be determined by performing a cytotoxicity assay, such as the MTT or SRB assay. This involves treating your cells with a range of this compound concentrations for a set period (e.g., 48 or 72 hours) and then measuring cell viability. The IC50 is the concentration of the drug that reduces cell viability by 50% compared to an untreated control.
Data Presentation
The following table provides a summary of reported IC50 values for the parent compound, Docetaxel, in various cancer cell lines. This data can serve as a reference for establishing an appropriate concentration range for your experiments with this compound, keeping in mind that this compound may be more potent.
| Cell Line | Cancer Type | Docetaxel IC50 (µM) |
| MCF-7 | Breast Cancer | 0.0038 |
| A549 | Lung Cancer | 0.00194 |
| H460 | Lung Cancer | 0.00141 |
| PC-3 | Prostate Cancer | Data varies |
| HT-29 | Colorectal Cancer | Data varies |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, incubation time, and assay method.
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A starting range of 0.01 µM to 100 µM is suggested.[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, add 20 µL of MTT solution to each well.[5]
-
Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.[5]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: A general workflow for determining the IC50 of this compound.
References
addressing 10-Oxo Docetaxel solubility problems in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with 10-Oxo Docetaxel (B913) solubility in in-vitro experiments.
Troubleshooting Guide
This guide is designed to provide direct answers to common issues encountered during experimental work with 10-Oxo Docetaxel.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. | 1. Pre-warm your aqueous buffer or cell culture medium to 37°C. 2. Add the DMSO stock solution dropwise while gently vortexing or swirling the medium.[1] 3. Reduce the final concentration of this compound in the medium.[2] |
| Low Aqueous Solubility: The inherent properties of taxane-like compounds limit their solubility in water. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (ideally ≤0.5%).[3][4][5] 2. Consider alternative solubilization strategies like using surfactants (e.g., Tween 80) or complexing agents (e.g., cyclodextrins).[1][6] | |
| Inconsistent or non-reproducible results in cell-based assays. | Compound Precipitation: The effective concentration of the drug is lower than intended due to precipitation. | 1. Visually inspect wells for any signs of precipitation before and during the experiment.[2] 2. Prepare fresh dilutions from the stock solution for each experiment. Aqueous solutions of taxanes are not recommended for long-term storage.[7] |
| DMSO Cytotoxicity: The concentration of the DMSO vehicle is affecting cell viability. | 1. Determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.[8] 2. Keep the final DMSO concentration consistent across all wells, including the vehicle control, and as low as possible (ideally ≤0.1%).[3][8] | |
| Flat dose-response curve in cytotoxicity assays. | Precipitation at High Concentrations: The compound may be precipitating at higher doses, leading to a plateau effect. | 1. Visually confirm the absence of precipitate in the wells with the highest concentrations.[2] 2. Expand the concentration range to lower (e.g., nanomolar) levels to identify the effective range.[2] |
| Incorrect Stock Concentration: Errors in weighing or calculation. | 1. Re-calculate the required mass for your stock solution. 2. Use a calibrated, high-precision balance for weighing the compound.[9] | |
| Difficulty dissolving the initial this compound powder. | Inappropriate Solvent: The selected solvent may not be optimal for initial dissolution. | 1. Use pure, anhydrous DMSO to prepare the high-concentration stock solution.[1] 2. Gentle warming and vortexing can aid in complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
The most common and recommended solvent for preparing stock solutions of taxanes like this compound for in vitro studies is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[1][7] Prepare a high-concentration stock (e.g., 10 mM) and store it in small aliquots at -20°C to minimize freeze-thaw cycles.[1][10]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is highly dependent on the cell line and the duration of exposure.[3] As a general rule, the final concentration of DMSO in the cell culture medium should be kept at or below 1%, with many researchers aiming for ≤0.1% to avoid any potential solvent-induced effects.[8] It is critical to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in your assay, to determine its specific effect on your cell line.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
This is a common issue known as "solvent shock." To prevent this, pre-warm your cell culture medium to 37°C and add the DMSO stock solution slowly, drop-by-drop, while gently mixing.[1] If precipitation persists, you may need to lower the final working concentration of this compound.[2]
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound, a highly lipophilic compound, in aqueous buffers is generally not feasible due to its very low water solubility.[1][11] The recommended method is to first create a concentrated stock in an organic solvent like DMSO and then perform a serial dilution into the aqueous medium.[7]
Q5: How should I store my this compound solutions?
Store the powdered form of this compound at -20°C.[12][13] Prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store these at -20°C or -80°C for long-term stability.[1][10] It is not recommended to store working solutions that have been diluted in aqueous media for more than a day.[7]
Data Summary
Table 1: Solubility of Docetaxel and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Insoluble (9.7E-3 g/L) | Calculated value.[11] |
| Chloroform | Slightly Soluble | Qualitative data.[12] | |
| Methanol | Slightly Soluble | Qualitative data.[12] | |
| Docetaxel | DMSO | ~5 mg/mL[7] - 100 mg/mL[14] | High solubility, suitable for stock solutions. |
| Ethanol | ~1.5 mg/mL | Suitable for stock solutions.[7] | |
| DMSO:PBS (1:10) | ~0.1 mg/mL | Sparingly soluble in aqueous buffers.[7] |
Table 2: Recommended DMSO Concentrations for In Vitro Assays
| DMSO Concentration | Potential Effect on Cells | Recommendation |
| >2% | High cytotoxicity observed in most cell lines.[3][4] | Avoid. |
| 0.5% - 1% | May be tolerated by some cell lines, but can impact viability and function.[4] | Use with caution; requires rigorous vehicle controls. |
| ≤0.5% | Generally considered safe for most cell lines with minimal impact on viability.[5] | Recommended for most applications. |
| ≤0.1% | Ideal concentration to minimize solvent-induced artifacts.[8] | Best practice for sensitive assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution: Add the appropriate volume of pure, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Initial Dilution: If necessary, perform an intermediate dilution of your DMSO stock solution in more DMSO to achieve the desired concentration for the next step.
-
Final Dilution: While gently swirling or vortexing the pre-warmed medium, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound.
-
Verification: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider preparing a lower concentration.
-
Application: Add the final working solution to your cell culture plates immediately after preparation.
-
Controls: Always prepare a vehicle control containing the same final concentration of DMSO as your highest dose treatment group.
Visualizations
Caption: Standard workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 11. CAS # 167074-97-7, this compound - chemBlink [chemblink.com]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 14. selleckchem.com [selleckchem.com]
preventing 10-Oxo Docetaxel degradation in cell culture media
Welcome to the Technical Support Center for 10-Oxo Docetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Docetaxel?
A1: this compound is a derivative of Docetaxel, a potent anti-cancer agent from the taxane (B156437) family. Specifically, it is an oxidation product of Docetaxel and is often found as a process-related impurity in Docetaxel preparations. Like Docetaxel, this compound is being investigated for its anti-tumor properties, with some studies suggesting it possesses significant anti-metastatic activity and can induce cell cycle arrest.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: While specific stability data for this compound in cell culture media is limited, information from its parent compound, Docetaxel, suggests that degradation is primarily influenced by:
-
Oxidation: As this compound is already an oxidation product, further oxidative processes can lead to its degradation. Components in cell culture media, exposure to light, and atmospheric oxygen can contribute to this.
-
pH: Taxanes like Docetaxel are known to be unstable at basic pH. Cell culture media is typically buffered around pH 7.4, which may contribute to gradual degradation over time.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation of taxanes.
-
Enzymatic Activity: While less characterized for this compound, enzymatic activity from cellular metabolism or components in serum (if used) could potentially contribute to its degradation.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.
Recommended Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a recommended concentration of 1-10 mM.
-
Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Q4: How do I prepare working solutions of this compound in cell culture media to avoid precipitation?
A4: This is a critical step to prevent the compound from precipitating out of solution. The key is to perform a gradual dilution of the DMSO stock solution into your pre-warmed cell culture medium.
Recommended Protocol for Preparing Working Solutions:
-
Thaw a single aliquot of your this compound DMSO stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in fresh, pre-warmed medium to achieve your desired final concentration.
-
When diluting, add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: For how long is this compound stable in cell culture media at 37°C?
A5: There is limited direct data on the stability of this compound in cell culture media. However, based on studies of Docetaxel, it is recommended to prepare fresh working solutions for each experiment and use them immediately. Storing the compound in aqueous media for extended periods at 37°C is not advised due to the risk of degradation and precipitation. For longer-term experiments, consider replacing the media with freshly prepared this compound solution at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in stock solution | Improper solvent; moisture in DMSO; solution is too concentrated. | Use high-quality, anhydrous DMSO. Ensure the concentration is within the recommended range. Gentle warming or sonication may help redissolve the precipitate. |
| Precipitation upon dilution in media | "Solvent shift" due to rapid dilution; cold media; high final concentration. | Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing. Consider a more dilute stock solution to minimize the solvent shift effect. |
| Loss of biological activity over time | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment. For long-term incubations, replenish the media with fresh compound at regular intervals. |
| Inconsistent experimental results | Inconsistent preparation of working solutions; degradation of stock solution. | Standardize your protocol for preparing working solutions. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots. |
Quantitative Data Summary
| Compound | Solvent/Medium | Concentration | Storage Condition | Stability | Reference |
| Docetaxel | DMSO | 10 mM | -20°C | Up to 3 months | [1] |
| Docetaxel | 0.9% NaCl | 0.4 and 0.8 mg/mL | 23°C | >95% retained for 35 days | [2] |
| Docetaxel | 13% Ethanol in Water | 10 mg/mL | 4°C or 23°C | >95% retained for 21 days | [2] |
| Docetaxel | 1:10 DMSO:PBS (pH 7.2) | 0.1 mg/mL | Not specified | Recommended not to store for more than one day | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium.
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium (e.g., RPMI-1640 + 10% FBS) at the desired concentration.
-
Incubation: Incubate the solution at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.
Visualizations
Caption: Potential degradation pathway of Docetaxel leading to this compound.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
References
assessing the stability of 10-Oxo Docetaxel in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with information on assessing the stability of 10-Oxo Docetaxel in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relation to Docetaxel?
A1: this compound is a taxoid and is recognized as an impurity and a degradation product of Docetaxel.[1][2][3][4] It is formed through the oxidation of the C10 position on the Docetaxel molecule.[1][5] Due to its structural similarity to Docetaxel, it is crucial to understand its stability, as its presence in a Docetaxel sample could impact experimental results.
Q2: What are the general recommendations for storing taxane (B156437) solutions in DMSO?
Q3: How can I assess the stability of my this compound sample in DMSO?
A3: The stability of this compound in DMSO can be evaluated by monitoring its concentration and the appearance of any new degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This involves analyzing the sample at various time points and under different storage conditions (e.g., temperature, light exposure).
Q4: What are the potential degradation pathways for this compound?
A4: Given that this compound is an oxidation product of Docetaxel, it may be susceptible to further degradation. Taxanes, in general, can undergo epimerization and hydrolysis.[1][10] For instance, Docetaxel can degrade into several products, including 7-epi-docetaxel (B601182) and baccatin (B15129273) III derivatives.[1][10] It is plausible that this compound could undergo similar degradation patterns.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Review the storage conditions and handling procedures of your DMSO stock solution. 2. Perform a forced degradation study (e.g., exposure to acid, base, heat, light, or oxidizing agents) to identify potential degradation products.[5] 3. Use a fresh, high-quality DMSO for preparing solutions. |
| Decrease in the main peak area over time | Instability of this compound under the tested conditions. | 1. Re-evaluate the storage temperature. Consider storing at a lower temperature (e.g., -80°C instead of -20°C). 2. Protect the solution from light by using amber vials. 3. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Inconsistent results between experiments | Variability in sample handling or preparation. | 1. Ensure consistent and accurate pipetting when preparing dilutions. 2. Use a validated analytical method for quantification.[8] 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
Stability Data Summary
As specific quantitative stability data for this compound in DMSO is not publicly available, the following table provides a template with hypothetical data to illustrate how such information could be presented.
| Storage Condition | Time Point | % Remaining this compound (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| -20°C | 0 | 100% | None |
| 1 month | 98% | Minor peak at RRT 0.95 | |
| 3 months | 95% | Increased peak at RRT 0.95 | |
| 6 months | 91% | New minor peak at RRT 1.10 | |
| 4°C | 0 | 100% | None |
| 1 week | 92% | Significant degradation observed | |
| 1 month | 75% | Multiple degradation peaks | |
| Room Temperature | 0 | 100% | None |
| 24 hours | 85% | Rapid degradation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution.
1. Materials:
- This compound
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile, methanol, and water
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber HPLC vials
- HPLC system with a UV or PDA detector and a suitable C18 column[8]
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound and dissolve it in a specific volume of anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL). b. Vortex or sonicate briefly to ensure complete dissolution.
3. Stability Study Design: a. Aliquot the stock solution into multiple amber HPLC vials. b. Store the vials under different temperature and light conditions (e.g., -80°C, -20°C, 4°C, and room temperature, both protected from and exposed to light). c. Establish a schedule for sample analysis at various time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months).
4. HPLC Analysis: a. At each time point, retrieve a vial from each storage condition. b. Allow the sample to thaw and equilibrate to room temperature. c. Prepare a working solution by diluting the stock solution with the mobile phase to a concentration within the calibration curve range. d. Analyze the sample using a validated stability-indicating HPLC method. A typical method for taxanes involves a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water, with UV detection around 230 nm.[8] e. Record the peak area of this compound and any new peaks that appear.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at day 0. b. Monitor the formation and growth of any degradation product peaks.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 10-Oxo Docetaxel Apoptosis Assays
Welcome to the technical support center for 10-Oxo Docetaxel (B913) apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the experimental workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 10-Oxo Docetaxel-induced apoptosis?
A1: this compound, a novel taxoid and an intermediate in the synthesis of Docetaxel, is believed to share the same fundamental mechanism of action as Docetaxel.[1] Its primary on-target effect is the stabilization of microtubules, which disrupts the normal function of the microtubule network essential for mitotic cell division.[1][2] This interference leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3][4] Key signaling pathways involved in this process include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[5]
Q2: How does the cytotoxicity of this compound compare to that of Docetaxel?
A2: Direct comparative studies on the cytotoxicity of this compound are limited. However, research on a closely related analogue, 10-oxo-7-epidocetaxel, suggests that it may have significantly higher cytotoxic and anti-metastatic activity compared to Docetaxel.[1][6] This increased potency could be due to differences in binding affinity to β-tubulin or altered cellular uptake and efflux.[1]
Q3: Which apoptosis assays are most suitable for studying the effects of this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound-induced apoptosis. Commonly used and suitable assays include:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays (e.g., Caspase-3/7): To measure the activation of key executioner caspases in the apoptotic pathway.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Q4: What are some critical controls to include in my this compound apoptosis experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in media without any treatment to establish a baseline for cell viability and apoptosis.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the this compound at the same final concentration as in the experimental wells. This control accounts for any potential effects of the solvent itself.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay is working correctly.
-
Single-Stain Controls (for Annexin V/PI): Cells stained with only Annexin V-FITC and cells stained with only PI to set up proper compensation and gates during flow cytometry analysis.[7]
II. Troubleshooting Guides
Annexin V/PI Staining
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of apoptotic cells in the negative/vehicle control. | 1. Over-trypsinization or harsh cell handling causing membrane damage.[8] 2. Cells are overgrown or starved, leading to spontaneous apoptosis.[9] 3. High concentration of the vehicle (e.g., DMSO) is toxic to the cells. | 1. Use a gentle cell detachment method, such as scraping or using a non-enzymatic dissociation solution like EDTA. Minimize centrifugation speed and pipetting.[8] 2. Ensure cells are in the logarithmic growth phase and not confluent at the time of the experiment. 3. Perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration. |
| No significant increase in apoptosis after this compound treatment. | 1. The concentration of this compound is too low or the incubation time is too short. 2. The cell line is resistant to taxane-based drugs. 3. Reagents (Annexin V, PI) may have degraded. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. 2. Use a sensitive cell line as a positive control. 3. Use a positive control for apoptosis (e.g., staurosporine) to verify reagent activity. Store reagents properly, protected from light.[9] |
| High percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells. | 1. The concentration of this compound is too high, causing rapid cell death. 2. The incubation time is too long, and early apoptotic cells have progressed to late stages. 3. Mechanical damage to cells during harvesting or staining. | 1. Use a lower concentration range of this compound.[10] 2. Perform a time-course experiment to capture early apoptotic events. 3. Handle cells gently throughout the protocol. |
Caspase-3/7 Activity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background luminescence/fluorescence in control wells. | 1. Contamination of reagents or cell culture. 2. Intrinsic fluorescence/luminescence of the test compound. | 1. Use sterile techniques and fresh reagents. 2. Run a "compound-only" control (compound in media without cells) to check for interference. |
| Low signal-to-noise ratio. | 1. Insufficient cell number. 2. Suboptimal assay conditions (incubation time, temperature). 3. Low caspase activity in the chosen cell line. | 1. Increase the number of cells seeded per well. 2. Optimize the incubation time and temperature according to the manufacturer's protocol. 3. Confirm caspase activation with a positive control and consider using a more sensitive cell line. |
| Inconsistent results between replicates. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation. |
TUNEL Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background staining in negative controls. | 1. Excessive DNA damage from harsh cell preparation. 2. Non-specific binding of the labeling enzyme or antibody. 3. Over-fixation or inadequate permeabilization. | 1. Handle cells gently and use optimized fixation and permeabilization protocols. 2. Include a "no-TdT enzyme" control. Increase the number and duration of wash steps.[11] 3. Optimize fixation time and permeabilization agent concentration. |
| Weak or no signal in positive controls. | 1. Inefficient permeabilization, preventing TdT enzyme from reaching the nucleus. 2. Inactive TdT enzyme or degraded reagents. 3. Insufficient DNA fragmentation in the positive control. | 1. Optimize the permeabilization step (e.g., concentration of Triton X-100 or proteinase K).[12] 2. Use fresh reagents and store them correctly. 3. Ensure the positive control (e.g., DNase I treatment) is effective. |
| False-positive results. | 1. DNA strand breaks due to necrosis, not apoptosis. 2. Endogenous endonuclease activity during sample preparation. | 1. Correlate TUNEL results with other apoptosis markers (e.g., Annexin V, caspase activation) to distinguish from necrosis. 2. Process samples promptly and keep them on ice to minimize enzymatic activity. |
III. Data Presentation
The following tables present hypothetical but realistic quantitative data for apoptosis assays with this compound, based on typical results observed with Docetaxel and its analogues.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
| Note: This data is hypothetical and serves as an example.[2] |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |
| 10 | 15.4 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 | 78.3 ± 2.3 |
| 25 | 28.9 ± 2.1 | 12.7 ± 1.5 | 1.5 ± 0.4 | 56.9 ± 3.0 |
| 50 | 35.2 ± 2.5 | 20.1 ± 1.8 | 2.0 ± 0.5 | 42.7 ± 2.8 |
| Note: This data is hypothetical and presented as mean ± standard deviation.[2] |
Table 3: Hypothetical Relative Caspase-3/7 Activation in PC-3 Cells (24h treatment)
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 15,234 ± 1,102 | 1.0 |
| This compound (15 nM) | 68,553 ± 5,432 | 4.5 |
| Staurosporine (1 µM) | 121,872 ± 9,876 | 8.0 |
| Note: This data is hypothetical and serves as an example. |
IV. Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate overnight.
-
Treatment: Treat cells with this compound and controls for the desired time period.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Protocol 3: TUNEL Assay for DNA Fragmentation
-
Sample Preparation:
-
Culture and treat cells with this compound as described above.
-
Harvest and wash the cells.
-
Fix the cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
-
Washing and Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
V. Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplification loop cascade for increasing caspase activity induced by docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of 10-Oxo Docetaxel IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of 10-Oxo Docetaxel (B913) IC50 value determination.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how does its mechanism of action relate to Docetaxel?
A1: this compound is a novel taxoid and an intermediate of Docetaxel.[1] Like Docetaxel, its primary mechanism of action is the disruption of the microtubule network in cancer cells. It binds to the β-tubulin subunit, promoting microtubule assembly and stabilization, which prevents their depolymerization.[2] This action disrupts the normal dynamic instability of microtubules, which are crucial for mitotic cell division, leading to a cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]
Q2: Why am I seeing high variability in my this compound IC50 values between experiments?
A2: High variability in IC50 values is a common issue, often stemming from the hydrophobic nature of taxanes like this compound. Inconsistent concentrations in assay wells due to precipitation or aggregation can lead to unreliable data.[4] Other significant factors include inconsistencies in cell culture conditions (e.g., cell passage number, confluency), variations in drug preparation and dilution, and the choice of cell viability assay.
Q3: I dissolved this compound in DMSO, but it precipitated upon dilution in my cell culture medium. What should I do?
A3: This phenomenon, known as solvent-shifting, is common for hydrophobic compounds. While soluble in organic solvents like DMSO, rapid dilution into an aqueous medium can cause the compound to precipitate. To mitigate this, prepare a more dilute stock solution in DMSO and add it dropwise to the cell culture medium while gently vortexing. It is also crucial to determine the final DMSO concentration your cells can tolerate, typically below 0.5%, to avoid solvent-induced toxicity.
Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?
A4: The choice of assay can influence the IC50 value. Commonly used assays include tetrazolium-based colorimetric assays (e.g., MTT, MTS) and luminescence-based assays (e.g., CellTiter-Glo®). Luminescence-based assays that measure ATP levels, like CellTiter-Glo®, are often more sensitive and have a broader dynamic range than colorimetric assays. However, it is essential to validate the chosen assay for your specific cell line and experimental conditions.
Q5: How does serum concentration in the cell culture medium affect the IC50 value of this compound?
A5: Serum proteins can bind to hydrophobic drugs like Docetaxel and its derivatives, potentially reducing the effective concentration of the drug available to the cells and leading to a higher apparent IC50 value. When comparing results, it is crucial to maintain a consistent serum concentration across all experiments and to report the percentage of serum used.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution in aqueous buffer. | This compound is highly hydrophobic and has low aqueous solubility. | Do not dissolve directly in aqueous buffers. Use an appropriate organic solvent like DMSO for the stock solution. |
| Precipitate forms after diluting the DMSO stock solution in cell culture medium. | Solvent-shifting causing the compound to crash out of solution. | 1. Prepare a more dilute stock solution in DMSO. 2. Add the stock solution dropwise to the medium while gently vortexing. 3. Consider using a surfactant like Tween 80 at a low, non-toxic concentration, though this may influence cellular uptake and should be carefully controlled. |
| The final solution appears cloudy or hazy. | Formation of a colloidal suspension or fine precipitate. | 1. Filter the final solution through a 0.22 µm syringe filter. Note that this may reduce the final drug concentration. 2. Perform a kinetic solubility assay to determine the solubility limit in your final assay buffer.[4] |
Issue 2: Inconsistent and Non-Reproducible IC50 Values
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values across replicate plates or experiments. | 1. Inconsistent cell seeding density. 2. Variation in cell health and passage number. 3. Inaccurate serial dilutions. 4. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number per well. 2. Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase. 3. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. 4. To minimize edge effects, do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media. |
| Dose-response curve is not sigmoidal. | 1. Compound precipitation at higher concentrations. 2. Compound degradation. 3. Assay is not optimized for the cell line. | 1. Visually inspect the wells with the highest concentrations for any precipitate. If observed, reassess the solubility and the highest concentration used. 2. Prepare fresh stock solutions and dilutions for each experiment. Information on the stability of this compound in solution is limited, so fresh preparation is recommended. 3. Optimize cell seeding density and incubation times for the specific cell line and assay. |
| IC50 values differ significantly from expected values for similar taxanes. | 1. Different experimental conditions (e.g., incubation time, serum concentration). 2. Cell line-specific sensitivity or resistance. | 1. Standardize the experimental protocol, including incubation time and serum percentage. 2. IC50 values are highly cell line-dependent.[5] Mechanisms of resistance to Docetaxel, such as the expression of efflux pumps (e.g., ABCB1), can also affect this compound sensitivity.[6] |
Quantitative Data Presentation
Table 1: Factors Influencing IC50 Variability of Taxanes
| Factor | Observation | Recommendation for Improved Accuracy |
| Cell Line | IC50 values for Docetaxel can vary significantly between different cancer cell lines.[7][8][9] | Characterize the IC50 for each specific cell line. |
| Cell Passage Number | Higher passage numbers can lead to altered drug sensitivity. | Use cells within a consistent and defined passage number range. |
| Cell Confluency | Over-confluent or sparsely populated cultures can respond differently to treatment. | Seed cells to reach 70-80% confluency at the end of the experiment. |
| Serum Concentration | Serum proteins can bind to the drug, reducing its effective concentration.[10] | Maintain a consistent serum concentration and report it in the methodology. |
| Incubation Time | The cytotoxic effects of Docetaxel are time-dependent.[9] | Optimize and standardize the drug incubation time (e.g., 24, 48, or 72 hours). |
| Assay Type | Different viability assays measure different cellular parameters, which can result in varied IC50 values.[11] | Choose an appropriate assay and validate it for your experimental system. |
Table 2: Reference IC50 Values for Docetaxel in Various Cancer Cell Lines (Note: IC50 for this compound should be determined empirically)
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | Varies (example data shows a range) | 24 and 48 |
| MCF-7 | Breast Cancer | ~10-100 (bracketing range) | 24 and 48 |
| DU145 | Prostate Cancer | ~0.469 | Not specified |
| PC3 | Prostate Cancer | ~0.598 | Not specified |
| A549 | Lung Cancer | ~1.94 (2D culture), ~118.11 (3D culture) | Not specified |
| H460 | Lung Cancer | ~1.41 (2D culture), ~76.27 (3D culture) | Not specified |
Disclaimer: The IC50 values presented are for Docetaxel and are sourced from various publications.[7][12][13][14] These values are for reference only and may vary based on experimental conditions. The IC50 for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate at room temperature until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into small, single-use volumes and store in tightly sealed vials at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
To avoid precipitation, add the DMSO stock solution dropwise to the culture medium while gently mixing.
-
Ensure the final concentration of DMSO in the wells containing the highest drug concentration does not exceed the tolerance level of the cell line (typically <0.5%).
-
Include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest drug concentration wells.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound working solutions
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (empirically determine the optimal density for your cell line to ensure cells are not over-confluent at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of the prepared this compound working solutions (serial dilutions) to the respective wells.
-
Include vehicle control wells (medium with the highest DMSO concentration) and blank wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ch.promega.com [ch.promega.com]
Technical Support Center: Minimizing Off-Target Effects of 10-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with 10-Oxo Docetaxel. The focus is on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel taxoid with anti-tumor properties and also serves as an intermediate in the synthesis of Docetaxel.[1][2] Like other taxanes, its primary mechanism of action is the disruption of microtubule dynamics.[3][4] It binds to β-tubulin, promoting microtubule assembly and stabilization, which in turn prevents the mitotic spindle assembly necessary for cell division.[4] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death).[5]
Q2: What are the potential off-target effects of this compound?
While direct studies on the off-target effects of this compound are limited, we can infer potential effects based on its structural similarity to Docetaxel and other taxanes. These may include:
-
Cytotoxicity in non-cancerous cells: As a cytotoxic agent that targets cell division, this compound can affect any rapidly proliferating cells, including healthy cells in bone marrow and hair follicles.[3]
-
Activation of alternative signaling pathways: Taxanes have been shown to influence various signaling pathways beyond microtubule stabilization, which could contribute to off-target effects and drug resistance. These can include the PI3K/Akt and Hedgehog signaling pathways.[6]
-
Neurotoxicity: A known side effect of taxanes in clinical use is neurotoxicity, which could be relevant in in vitro neuronal cell culture experiments.[7]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration should be empirically determined for each cell line. A dose-response experiment is crucial to identify a therapeutic window that maximizes efficacy against cancer cells while minimizing toxicity in non-cancerous control cells.
Q4: Are there strategies to reduce the off-target cytotoxicity of this compound in my experiments?
Yes, several strategies, largely adapted from research on Docetaxel and other taxanes, can be employed:
-
Optimize Dosing and Exposure Time: Use the lowest effective concentration and shortest exposure time necessary to achieve the desired on-target effect.
-
Utilize Drug Delivery Systems: While more common in vivo, nanoparticle or liposomal formulations can be considered for targeted delivery in complex co-culture models.[6]
-
Combination Therapy: Combining this compound with other agents that have different mechanisms of action may allow for a lower, less toxic dose of the taxane (B156437).[8] For instance, inhibitors of survival pathways like PI3K/Akt might sensitize cancer cells to this compound.
-
Sequential Dosing: Instead of simultaneous administration of multiple drugs, a sequential approach might reduce toxicity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density, variations in drug concentration, or edge effects in multi-well plates. | Ensure uniform cell seeding, prepare fresh drug dilutions for each experiment, and avoid using the outer wells of plates for treatment groups. |
| Discrepancy between expected and observed on-target effects | Cell line resistance, incorrect drug concentration, or degradation of the compound. | Verify the identity and purity of your this compound. Test a wider range of concentrations. If resistance is suspected, consider using a different cell line or investigating mechanisms of resistance. |
| Unexpected changes in cellular morphology unrelated to apoptosis | Off-target effects on the cytoskeleton or other cellular structures. | Document morphological changes with microscopy. Consider using lower, non-toxic concentrations to see if these effects are dose-dependent. Immunofluorescence staining for key cytoskeletal proteins may provide insights. |
| Activation of pro-survival signaling pathways | Cellular stress response to the cytotoxic agent. | Perform western blotting or other pathway analysis techniques to identify activated pro-survival pathways (e.g., PI3K/Akt, MAPK). Consider co-treatment with an inhibitor of the identified pathway. |
Quantitative Data Summary
Direct comparative data for this compound is limited. The following table includes data for the closely related compound 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (TXT) to provide some context.
Table 1: Comparative Cytotoxicity and Anti-Metastatic Activity
| Compound | Time Point | Key Finding | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to a 22-hour study. | [9] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison. | [9] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT. | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Cancer and Non-Cancerous Cell Lines
-
Cell Seeding: Seed both cancer and non-cancerous cell lines in separate 96-well plates at a predetermined optimal density. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to generate a range of concentrations. Include a vehicle-only control.
-
Treatment: Remove the medium from the cells and add the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Off-Target Effects on Pro-Survival Signaling Pathways
-
Treatment: Treat cells with this compound at both the IC50 concentration and a sub-lethal concentration for a relevant time point (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform SDS-PAGE and western blotting to analyze the expression and phosphorylation status of key proteins in pro-survival pathways (e.g., Akt, p-Akt, ERK, p-ERK).
-
Analysis: Compare the protein expression levels in treated cells to untreated controls to identify any off-target activation of these pathways.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to decrease taxanes toxicities in the adjuvant treatment of early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with 10-Oxo Docetaxel precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel. The information herein is designed to address common challenges, particularly those related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a taxoid and a known impurity and metabolite of Docetaxel, a widely used chemotherapeutic agent.[1][2] It is utilized in research for its notable anti-tumor properties, acting as a microtubule/tubulin inhibitor, similar to its parent compound, Docetaxel.[1] Its investigation is crucial for understanding the overall therapeutic and toxicological profile of Docetaxel formulations.
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?
Like Docetaxel, this compound is a lipophilic molecule and is expected to be practically insoluble in water and aqueous buffers.[3] Precipitation occurs because the aqueous environment cannot overcome the intermolecular forces between the this compound molecules, leading to the formation of insoluble aggregates or crystals. Direct dissolution in aqueous solutions is therefore not recommended.
Q3: I dissolved this compound in an organic solvent first, but it still precipitated upon dilution into my aqueous experimental medium. What is the cause?
This common issue is known as "solvent-shifting." While this compound is soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO) or ethanol, the rapid change in solvent composition upon dilution into an aqueous medium causes the compound to crash out of solution. The aqueous medium is unable to maintain the solubility of the highly concentrated drug from the organic stock.
Q4: What are the recommended strategies to improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of this compound, primarily adapted from protocols for Docetaxel due to their structural similarity:
-
Co-solvents: Utilizing a mixture of a water-miscible organic solvent (e.g., DMSO or ethanol) with the aqueous buffer. It is critical to add the organic stock solution dropwise into the aqueous medium under vigorous stirring to facilitate proper mixing and minimize precipitation.
-
Surfactants: The use of non-ionic surfactants, such as polysorbate 80, can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecules.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly increase its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | This compound is practically insoluble in water. | Do not attempt direct dissolution in aqueous buffers. First, dissolve the compound in a suitable organic solvent such as DMSO or ethanol. |
| Precipitation occurs immediately upon adding the organic stock solution to the aqueous medium. | The concentration of the this compound stock solution is too high. The rate of addition is too fast. | Prepare a more dilute stock solution in the organic solvent. Add the stock solution dropwise to the aqueous medium under continuous and vigorous stirring. |
| The final solution appears cloudy or hazy. | Formation of a colloidal suspension or fine precipitate. Insufficient concentration of a solubilizing agent. | Ensure the solution is well-mixed. Consider increasing the concentration of the co-solvent or surfactant, if your experimental design allows. |
| The prepared this compound solution precipitates over time. | The solution is supersaturated and thermodynamically unstable. Potential degradation of the compound or solubilizing agent. | Prepare fresh solutions immediately before each experiment. Avoid storing aqueous solutions of this compound for extended periods. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Docetaxel (hydrate) | Ethanol | ~1.5 mg/mL[4] |
| Docetaxel (hydrate) | DMSO | ~5 mg/mL[4] |
| Docetaxel (hydrate) | Dimethyl formamide (B127407) (DMF) | ~5 mg/mL[4] |
| Docetaxel (hydrate) | 1:10 solution of DMSO:PBS (pH 7.2) | ~0.1 mg/mL[4] |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)
This protocol is adapted for preparing this compound solutions for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare a Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
To prepare 1 mL of a 10 mM stock, dissolve 8.06 mg of this compound (MW: 805.86 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Prepare the Working Solution:
-
For the working solution, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS.
-
Crucially, add the this compound stock solution dropwise into the aqueous medium while gently vortexing or swirling the tube to ensure rapid dispersion and minimize precipitation.
-
It is recommended to prepare the final aqueous solution fresh for each experiment and not to store it for more than a day.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method can enhance the aqueous solubility by encapsulating this compound within a cyclodextrin molecule.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
0.22 µm or 0.45 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare an aqueous solution of HP-β-CD in distilled water. The concentration will depend on the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
-
Dissolve this compound:
-
Dissolve the this compound in a minimal amount of ethanol.
-
-
Form the Inclusion Complex:
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir for several hours to facilitate the formation of the inclusion complex.
-
-
Filter the Solution:
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or aggregates. Be aware that this step may slightly reduce the final drug concentration.
-
Visualizations
Caption: Workflow for the solubilization of this compound.
Caption: Postulated signaling pathway for this compound.
References
Technical Support Center: Optimizing Incubation Time for 10-Oxo Docetaxel Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel (B913). The information is designed to help optimize experimental protocols, specifically focusing on the critical parameter of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 10-Oxo Docetaxel, and how does this influence the choice of incubation time?
A1: this compound is a novel taxoid and a derivative of Docetaxel.[1] Like Docetaxel, its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2] This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to a blockage of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).[2][3] The incubation time should be sufficient to allow for these cellular processes to occur, which typically range from 24 to 72 hours for taxane (B156437) compounds.[1]
Q2: I am not observing a significant cytotoxic effect with this compound at my standard 24-hour incubation time. What should I consider?
A2: A lack of cytotoxicity at 24 hours could be due to several factors:
-
Time-Dependent Effects: The cytotoxic effects of taxanes are often time-dependent. A study on the closely related compound, 10-oxo-7-epidocetaxel, demonstrated significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours.[1] It is recommended to perform a time-course experiment to determine the optimal incubation period.
-
Compound Concentration: The concentration of this compound may be too low. A dose-response experiment should be conducted to identify the effective concentration range for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to taxanes. It is advisable to include a sensitive cell line as a positive control to ensure the compound is active.
-
Compound Stability: Ensure that the this compound stock solution and dilutions are prepared freshly and handled correctly to prevent degradation.
Q3: How do I design a time-course experiment to determine the optimal incubation time for this compound?
A3: A well-designed time-course experiment is crucial for optimizing incubation time. Here is a general approach:
-
Select a Concentration: Based on preliminary dose-response studies or literature on similar compounds, choose a concentration of this compound that is expected to be within the cytotoxic range (e.g., the IC50 value at a preliminary time point).
-
Choose Time Points: Select a range of time points to capture both early and late cellular responses. Recommended time points for taxanes include 6, 12, 24, 48, and 72 hours.
-
Assay Selection: Utilize assays that measure key outcomes at each time point, such as:
-
Cell Viability: MTT or SRB assays to assess overall cytotoxicity.
-
Apoptosis: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
-
Data Analysis: Plot the results for each assay as a function of time. The optimal incubation time will depend on the specific research question. For general cytotoxicity, the time point at which a maximal and stable effect is observed is often chosen.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell health or confluency at the time of treatment. | Use cells in the exponential growth phase and maintain a consistent seeding density and confluency for all experiments. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment from a frozen stock solution. | |
| No clear G2/M arrest is observed in cell cycle analysis. | Incubation time is too short. | The G2/M arrest induced by taxanes is a time-dependent process. Analyze cells at later time points (e.g., 48 and 72 hours). |
| The concentration of this compound is too low to induce a significant cell cycle block. | Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. | |
| High levels of necrosis instead of apoptosis are detected. | The concentration of this compound is too high, leading to rapid cell death. | Use a lower concentration of the compound to allow for the apoptotic process to proceed. |
| The incubation time is too long, and cells have progressed from apoptosis to secondary necrosis. | Analyze apoptosis at earlier time points. |
Quantitative Data Summary
The following tables summarize the time-dependent effects of taxane treatments. Note that direct comparative data for this compound is limited; therefore, data from its close analog, 10-oxo-7-epidocetaxel, and its parent compound, Docetaxel, are presented.
Table 1: Time-Dependent Cytotoxicity of 10-oxo-7-epidocetaxel
| Time Point | Key Finding |
| 22 hours | Baseline cytotoxicity observed. |
| 48 hours | Significantly higher cytotoxicity compared to 22 hours.[1] |
| 72 hours | Cytotoxicity comparable to or slightly higher than 48 hours.[1] |
Table 2: Time-Dependent Cellular Events Following Docetaxel Treatment
| Time Point | Event | Cell Line | Observation |
| 6 hours | Bax Activation | IgR3 (Melanoma) | Start of conformational change in the pro-apoptotic protein Bax.[4] |
| 8 hours | Caspase-3 Activation | OVCAR-3 (Ovarian) | Early activation of caspase-3, a key executioner of apoptosis.[5] |
| 12 hours | Caspase-2 Activation | IgR3 (Melanoma) | Cleavage and activation of the initiator caspase-2.[4] |
| Bak Activation | IgR3 (Melanoma) | Start of conformational change in the pro-apoptotic protein Bak.[4] | |
| Mitochondrial Depolarization | IgR3, MM200 (Melanoma) | Onset of the reduction in mitochondrial membrane potential.[4] | |
| 16 hours | Caspase-9 & -3 Activation | IgR3 (Melanoma) | Cleavage and activation of initiator caspase-9 and executioner caspase-3.[4] |
| PARP Cleavage | IgR3 (Melanoma) | Cleavage of PARP, a hallmark of apoptosis.[4] | |
| 24 hours | Bcl-2 Phosphorylation | H134, IGROV-1 (Ovarian) | Phosphorylation of the anti-apoptotic protein Bcl-2.[5][6] |
| 48 hours | Peak Apoptosis | Various | High percentage of apoptotic cells observed in multiple cell lines.[5] |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium from a stock solution in DMSO. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point.
Protocol 2: Time-Course Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the selected time points.
-
Cell Harvesting: At each time point, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant for each time point.
Visualizations
Caption: A logical workflow for troubleshooting suboptimal cytotoxicity.
Caption: A typical experimental workflow for time-course analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of candidate biomarkers of therapeutic response to docetaxel by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomolar range docetaxel treatment sensitizes MCF-7 cells to chemotherapy induced apoptosis, induces G2M arrest and phosphorylates bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity 10-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity 10-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a derivative of Docetaxel, a potent anti-cancer agent. It is characterized by the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core to a ketone. This compound is primarily known as an oxidation product and a process-related impurity of Docetaxel.[1][2] Its synthesis is often required for use as a reference standard in impurity profiling of Docetaxel drug products and for investigating its own biological activities, which may differ from the parent drug.[1]
Q2: What is the primary challenge in synthesizing high-purity this compound?
A2: The principal challenge lies in the selective oxidation of the C-10 hydroxyl group of Docetaxel without inducing other chemical modifications to the complex molecule.[3] A significant competing side reaction is the epimerization at the C-7 position, which leads to the formation of the diastereomeric impurity, 7-epi-10-oxo-docetaxel (B193546).[4] Achieving high purity requires careful control of reaction conditions and a robust purification strategy.
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: Besides the starting material (unreacted Docetaxel), the most common impurities include:
-
7-epi-10-oxo-docetaxel: An isomer formed due to epimerization at the C-7 position.[4]
-
7-epi-docetaxel: An impurity resulting from epimerization without oxidation.[4]
-
Other degradation products resulting from the cleavage of ester bonds under harsh reaction conditions.
Q4: How does the biological activity of this compound compare to Docetaxel?
A4: Due to its structural similarity, this compound is presumed to share the same fundamental mechanism of action as Docetaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][5] However, studies on the closely related 7-epi-10-oxo-docetaxel have shown that it may possess significantly higher anti-metastatic activity and a different cell cycle arrest profile (G2-M phase) compared to Docetaxel.[4] This suggests that the 10-oxo moiety may influence the cytotoxic profile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete oxidation of Docetaxel. | - Increase the reaction time or temperature moderately. - Use a slight excess of the oxidizing agent. - Ensure the chosen solvent is appropriate and anhydrous. |
| Degradation of the product. | - Perform the reaction at a lower temperature for a longer duration. - Use a milder, more selective oxidizing agent. - Work up the reaction mixture promptly upon completion. | |
| High Levels of 7-epi-10-oxo-docetaxel Impurity | Basic or acidic reaction conditions promoting epimerization at C-7. | - Maintain a neutral pH throughout the reaction and workup. - Use buffered solutions where appropriate. - Minimize reaction time and temperature to reduce the likelihood of epimerization. |
| Presence of Unreacted Docetaxel in the Final Product | Insufficient amount of oxidizing agent or short reaction time. | - Increase the molar ratio of the oxidizing agent to Docetaxel. - Extend the reaction time and monitor progress closely by HPLC. |
| Poor Separation of this compound from Impurities during Purification | Inadequate resolution in the preparative HPLC system. | - Optimize the mobile phase composition. A gradient elution is often necessary. - Use a high-resolution preparative column with a suitable stationary phase (e.g., C18). - Adjust the flow rate and injection volume to improve separation.[6] |
| Product Degradation During Workup or Purification | Exposure to harsh pH or high temperatures. | - Use neutral and buffered aqueous solutions for extraction. - Perform all concentration steps at reduced pressure and low temperature (e.g., using a rotary evaporator with a chilled water bath). |
Quantitative Data Summary
The following table summarizes typical analytical data for Docetaxel and its related impurities, which can be used as a reference for purity assessment.
| Compound | Relative Retention Time (RRT) vs. Docetaxel | Typical Purity after Preparative HPLC (%) |
| Docetaxel | 1.00 | >99.0 |
| This compound | ~1.05[7] | >98.0 |
| 7-epi-docetaxel | ~1.11[7] | >95.0 |
| 7-epi-10-oxo-docetaxel | ~1.14[7] | >95.0 |
Note: RRT values can vary depending on the specific HPLC method used.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Oxidative Method)
This protocol describes a general method for the oxidation of Docetaxel to this compound. The choice of oxidizing agent is critical for selectivity.
Materials:
-
Docetaxel
-
Selective oxidizing agent (e.g., Dess-Martin periodinane, pyridinium (B92312) chlorochromate (PCC), or similar)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography (for initial purification)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Docetaxel in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the selective oxidizing agent portion-wise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Perform an initial purification of the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol outlines a general procedure for the purification of this compound using preparative HPLC.[6]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used, for example:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 40% B
-
35-40 min: 40% B
-
Procedure:
-
Dissolve the partially purified this compound from Protocol 1 in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm filter.
-
Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).[6]
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of high-purity this compound.
Caption: Key side reactions in the synthesis of this compound.
Caption: Proposed signaling pathway for this compound's cytotoxic effect.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
avoiding interference in 10-Oxo Docetaxel analytical quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of 10-Oxo Docetaxel.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical quantification of this compound.
Issue 1: Poor Chromatographic Resolution or Peak Tailing
Symptoms:
-
Co-elution of this compound with Docetaxel or other impurities.
-
Asymmetrical peak shape (tailing or fronting) for the this compound peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a high-resolution column, such as an ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm), which is known to provide good separation for Docetaxel and its related substances.[1][2] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient. A gradient elution with a mixture of water, methanol, and acetonitrile (B52724) for mobile phase A and acetonitrile/water for mobile phase B has been shown to be effective.[1][2] |
| Incorrect Flow Rate | Adjust the flow rate. A flow rate of 0.4 mL/min is a good starting point for UPLC methods.[1][2] |
| Column Degradation | Flush the column with an appropriate solvent or replace it if performance does not improve. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Symptoms:
-
Inconsistent and non-reproducible results for this compound concentrations in biological samples.
-
Signal suppression or enhancement of the this compound peak.[3]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Endogenous Components | Improve sample clean-up procedures. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[3] |
| Ionization Suppression/Enhancement | Optimize the chromatographic method to separate this compound from the interfering matrix components.[3] The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects. |
| Phospholipid Interference | Employ phospholipid removal strategies during sample preparation, such as using specialized SPE cartridges. |
Issue 3: Interference from Formulation Excipients
Symptoms:
-
Extraneous peaks in the chromatogram that interfere with the this compound peak.
-
Difficulty in achieving a clean baseline.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Polysorbate 80 Interference | Develop a stability-indicating method that separates drug-related impurities from peaks originating from Polysorbate 80.[4] It is crucial to evaluate the placebo formulation to identify and resolve such interferences.[4] |
| Other Excipients | Inject a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks corresponding to excipients and adjust the chromatographic method to resolve them from the this compound peak. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a process-related impurity and a degradation product of Docetaxel, an antineoplastic agent.[4][5] Its accurate quantification is crucial for the quality control of Docetaxel active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy, as mandated by regulatory bodies.[5]
Q2: What are the typical analytical methods used for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection are the most common methods for quantifying this compound and other Docetaxel-related impurities.[1][2][6][7] These methods are capable of separating this compound from Docetaxel and other degradation products.[4]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The identity of the this compound peak can be confirmed by comparing its retention time with that of a certified reference standard. For unequivocal identification, LC-MS/MS can be used to compare the fragmentation pattern of the peak with that of the reference standard. The major fragmentation pathways of taxanes like Docetaxel involve the cleavage of the C-O bond between the side chain and the taxane (B156437) skeleton.[8]
Q4: What are the common degradation pathways of Docetaxel that can lead to the formation of this compound and other impurities?
A4: Docetaxel can degrade under various stress conditions such as acidic, basic, oxidative, and thermal stress.[4] The formation of this compound involves the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core structure.[5] Forced degradation studies are essential to understand the formation of such impurities and to develop a stability-indicating analytical method.[1][2]
Experimental Protocols
Protocol 1: UPLC Method for Quantification of Docetaxel and its Related Substances
This protocol is based on a validated stability-indicating UPLC method.[1][2]
-
Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Mixture of water, methanol, and acetonitrile (500:300:200, v/v/v)
-
Mobile Phase B: Acetonitrile and water (800:200, v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 232 nm
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 100 | 0 |
| 35 | 100 | 0 |
Protocol 2: Sample Preparation for Analysis of Biological Samples (Plasma)
This is a general protocol for sample preparation to minimize matrix effects.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Analytical Issues.
References
- 1. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 2. scirp.org [scirp.org]
- 3. eijppr.com [eijppr.com]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting 10-Oxo Docetaxel-induced cytotoxicity variability
Welcome to the Technical Support Center for 10-Oxo Docetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in cytotoxicity experiments involving this compound.
Disclaimer: this compound is a novel taxoid and an intermediate of Docetaxel.[1][2] As specific literature on its cytotoxic variability is limited, much of the guidance provided here is extrapolated from the extensive data available for its parent compound, Docetaxel. This information should serve as a strong starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We are observing significant variability in IC50 values for this compound across different cancer cell lines. What are the potential causes?
Variability in IC50 values is expected and can be attributed to several factors:
-
Cell Line-Specific Characteristics:
-
Proliferation Rate: Faster-growing cell lines may exhibit increased sensitivity to cell cycle-dependent agents like taxanes.[3]
-
Tissue of Origin: Cell lines derived from different tumor types possess unique genetic and signaling landscapes, leading to varied drug sensitivities.[3]
-
Receptor Status: The expression levels of hormone receptors (e.g., ER, PR) and growth factor receptors (e.g., HER2) can influence cellular signaling and response to chemotherapy.[3]
-
-
Drug Resistance Mechanisms:
-
P-glycoprotein (P-gp) Expression: Overexpression of the drug efflux pump P-gp is a common mechanism of resistance to taxanes.[3]
-
β-tubulin Isotype Expression: Alterations in the expression of different β-tubulin isotypes, the cellular target of taxanes, can affect drug binding and efficacy.
-
-
Experimental Conditions:
-
Inconsistent cell seeding density and incubation times can lead to significant variations in results.[4]
-
Q2: Our cytotoxicity assay with this compound shows high variability between replicate wells. What are the common causes and how can we minimize this?
High variability between replicates can obscure the true cytotoxic effect of the compound. Common causes and solutions include:
-
Inconsistent Cell Seeding: An uneven distribution of cells in the microplate wells is a primary source of variability.
-
Solution: Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension thoroughly to prevent settling.[4]
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter media concentration and impact cell growth.
-
Solution: Fill the outer wells with sterile PBS or media and do not use them for experimental data.[5]
-
-
Inaccurate Pipetting: Small inaccuracies in the volumes of cells, this compound, or assay reagents can lead to significant errors.
-
Solution: Regularly calibrate pipettes and use proper pipetting techniques.[5]
-
Q3: The cytotoxic effect of this compound in our experiments is lower than expected. What are the potential reasons?
Several factors can contribute to lower-than-anticipated cytotoxicity:
-
Suboptimal Drug Concentration or Exposure Time: The concentrations used may be too low, or the incubation time may be too short for your specific cell line. A study on the related compound, 10-oxo-7-epidocetaxel, showed significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours.[1][6]
-
Solution: Perform a dose-response experiment with a broad range of concentrations and a time-course experiment to determine the optimal conditions.
-
-
Compound Precipitation: At higher concentrations, taxanes may precipitate out of the culture medium, reducing the effective concentration.[4]
-
Solution: Visually inspect the wells for any precipitation. If observed, consider using a lower concentration range or a different solvent system.
-
-
Cell Health and Confluency: Cells that are unhealthy or over-confluent may be less sensitive to treatment.
-
Solution: Use cells in the exponential growth phase and ensure they are not over-confluent at the time of treatment.[4]
-
Q4: Our vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should we do?
Cytotoxicity in the vehicle control group can invalidate your results. The most probable cause is the solvent concentration.
-
Solution: Different cell lines have varying sensitivities to solvents like DMSO. It is crucial to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration in all wells is below this threshold.[4]
Data Presentation
Table 1: Factors Influencing Variability in Taxane Cytotoxicity
| Factor | Description | Potential Impact on this compound Cytotoxicity |
| Cell Line Characteristics | ||
| Proliferation Rate | Faster dividing cells are generally more sensitive to cell-cycle-specific agents. | High variability in IC50 values across cell lines with different doubling times. |
| Tissue of Origin | Genetic and phenotypic differences between cell lines from different cancers. | Differential sensitivity based on the underlying biology of the cancer type. |
| Drug Resistance Mechanisms | ||
| P-glycoprotein (P-gp) Expression | An ATP-dependent efflux pump that actively removes taxanes from the cell. | Increased P-gp expression can lead to significant resistance and higher IC50 values. |
| β-tubulin Isotype Expression | Taxanes bind to β-tubulin; alterations in isotype expression can reduce binding affinity. | Changes in the expression of specific β-tubulin isotypes can confer resistance. |
| Experimental Parameters | ||
| Cell Seeding Density | Inconsistent cell numbers per well lead to variable results. | High variability between replicate wells and experiments. |
| Incubation Time | The cytotoxic effects of taxanes are time-dependent. | Shorter incubation times may result in an underestimation of cytotoxicity. |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. | Cytotoxicity in vehicle control wells can mask the true effect of the compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound using a colorimetric MTT assay.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice or overnight at -20°C.[11][12]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[11]
-
Staining: Resuspend the cell pellet in the PI staining solution containing RNase A.[11][13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets.[11]
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
best practices for storing and handling 10-Oxo Docetaxel
Welcome to the Technical Support Center for 10-Oxo Docetaxel (B913). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling 10-Oxo Docetaxel, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures.
I. Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring user safety.
Storage Conditions
This compound, also known as Docetaxel Impurity 1, is a taxoid with anti-tumor properties.[1][2] To ensure its integrity, it should be stored under the following conditions:
| Storage Format | Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
For shipping, this compound is typically stable at room temperature in the continental US, though this may vary elsewhere.[1]
Handling Guidelines
Due to its cytotoxic nature, this compound should be handled with care in a well-ventilated area, following appropriate safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A disposable lab coat is recommended.
-
Eye Protection: Safety goggles or a face shield should be worn.
General Handling Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Use a dedicated and properly calibrated balance for weighing.
-
Ensure a cytotoxic spill kit is readily available.
Disposal: this compound and any contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments with this compound.
FAQs: General
Q1: What is the molecular weight of this compound? A1: The molecular weight of this compound is 805.86 g/mol .
Q2: What is a suitable solvent for preparing a stock solution of this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of taxane (B156437) compounds like this compound.
Q3: How should I prepare working solutions from a DMSO stock? A3: Further dilute the DMSO stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting: In Vitro Cytotoxicity (MTT) Assay
Q1: My cell viability results are inconsistent between experiments. What could be the cause? A1: Inconsistent results in MTT assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a cell growth curve to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase during the experiment.
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media. Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system if compatible with your cells.
-
Incubation Time: Use consistent incubation times for both drug treatment and MTT reagent exposure.
-
Metabolic Activity: Remember that the MTT assay measures metabolic activity, not directly cell death. If this compound affects cellular metabolism without immediately causing cell death, your results may not directly correlate with cytotoxicity at early time points.
Q2: I am not observing a dose-dependent effect on cell viability. A2:
-
Concentration Range: You may be using a concentration range that is too high or too low. Perform a preliminary experiment with a broad range of concentrations to identify the effective dose range for your specific cell line.
-
Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Consider increasing the treatment duration (e.g., from 24 to 48 or 72 hours).[3][4]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to taxanes. You may need to adjust the concentration range based on the specific cell line being used.
Troubleshooting: Transwell Migration/Invasion Assay
Q1: Very few cells have migrated through the membrane, even in the control group. A1:
-
Pore Size: Ensure the pore size of the transwell insert is appropriate for your cell type.
-
Chemoattractant: The concentration of the chemoattractant (e.g., FBS) in the lower chamber may be too low. Optimize the concentration to create a sufficient gradient.
-
Incubation Time: The incubation time may be too short for the cells to migrate. Try extending the incubation period.
Q2: I am seeing high background migration in my negative control (no chemoattractant). A2:
-
Cell Seeding Density: Seeding too many cells can lead to overcrowding and non-directional migration. Optimize the number of cells seeded in the upper chamber.
-
Serum Starvation: Ensure cells are properly serum-starved before the assay to minimize baseline migration.
Troubleshooting: Cell Cycle Analysis (Flow Cytometry)
Q1: My cell cycle histograms show a lot of debris. A1:
-
Cell Handling: Handle cells gently during harvesting and fixation to minimize cell lysis.
-
Fixation: Use ice-cold ethanol (B145695) and add it dropwise while vortexing to prevent cell clumping and debris formation.
-
Gating Strategy: Adjust your gating strategy during flow cytometry analysis to exclude debris based on forward and side scatter properties.
Q2: I am not observing the expected G2/M arrest. A2:
-
Concentration and Time: The concentration of this compound may be too low, or the treatment time too short to induce a significant G2/M arrest. Perform a time-course and dose-response experiment. Studies on a related compound, 10-oxo-7-epidocetaxel, have shown that it arrests cells in the G2/M phase.[3][4]
-
Cell Synchronization: For a more pronounced effect, consider synchronizing your cells before treatment.
III. Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[5] Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
Objective: To assess the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Serum-starve the cancer cells overnight.
-
Assay Setup: Place transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 24 hours).
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Signaling Pathways and Experimental Workflows
The primary mechanism of action for taxanes like Docetaxel, and likely this compound, is the stabilization of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest and apoptosis.
Docetaxel-Induced G2/M Arrest and Apoptosis
Docetaxel stabilizes microtubules, which are crucial for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest can trigger apoptosis through various signaling pathways, including the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.
Caption: this compound induced G2/M arrest and apoptosis pathway.
Experimental Workflow for Assessing Cytotoxicity and Cell Cycle Effects
The following workflow outlines the logical progression of experiments to characterize the in vitro effects of this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. researchhub.com [researchhub.com]
- 3. assaygenie.com [assaygenie.com]
- 4. p53 activation enhances the sensitivity of non-small cell lung cancer to the combination of SH003 and docetaxel by inhibiting de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limitations in 10-Oxo Docetaxel In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of 10-Oxo Docetaxel (B913).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor aqueous solubility of 10-Oxo Docetaxel leading to precipitation during formulation. | This compound, similar to its parent compound Docetaxel, is poorly water-soluble.[1][2][3] | - Utilize solubilizing agents: Formulate with non-ionic surfactants like Tween 80 or polysorbate 80, which are used in commercial Docetaxel formulations.[4][5] However, be mindful of potential hypersensitivity reactions associated with these agents.[2][6]- Employ cyclodextrins: Modified β-cyclodextrins can form inclusion complexes with Docetaxel, significantly increasing its water solubility.[1][2] Studies have shown that these complexes can enhance water solubility by over 200 times.[1]- Nanoparticle formulation: Encapsulating this compound into nanoparticles (e.g., polymeric, lipid-based) can improve its solubility and stability in aqueous media.[4][5][7] |
| Low in vivo efficacy despite successful formulation. | - Poor bioavailability: The compound may be subject to first-pass metabolism or efflux by transporters like P-glycoprotein (P-gp), especially with oral administration.[4][5][8]- Inadequate tumor targeting: The formulation may not be effectively accumulating at the tumor site.[7][9]- Rapid clearance: The delivery vehicle may be quickly cleared from circulation by the reticuloendothelial system (RES).[6][7] | - Enhance oral bioavailability: Co-administration with a P-gp inhibitor can increase oral uptake.[8] Self-emulsifying drug delivery systems (SEDDS) have also been shown to improve the oral bioavailability of Docetaxel by over 3-fold.[10]- Implement active targeting: Conjugate nanoparticles with targeting ligands such as antibodies (e.g., Trastuzumab for HER2-positive tumors) or small molecules (e.g., folic acid) to improve tumor-specific delivery.[5][9]- Prolong circulation time: Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), known as PEGylation, can help evade the RES and prolong circulation time.[6][7] |
| High toxicity and adverse side effects observed in animal models. | - Non-specific biodistribution: The drug may be accumulating in healthy tissues, leading to systemic toxicity.[7][9]- Toxicity of formulation excipients: Solubilizing agents like Tween 80 can cause hypersensitivity reactions and fluid retention.[2][4][6] | - Utilize targeted delivery systems: Nanoparticle-based systems can enhance drug accumulation in tumors through the enhanced permeability and retention (EPR) effect and active targeting, thereby reducing exposure to healthy tissues.[6][9][11]- Develop alternative formulations: Explore Tween 80-free formulations, such as polymer-based micelles (e.g., Nanoxel-PM™), which have shown comparable efficacy to commercial formulations with reduced vehicle-related side effects.[12]- Consider combination therapy: Combining this compound with other agents may allow for lower, less toxic doses to be used while achieving a synergistic therapeutic effect.[13][14] |
| Inconsistent drug loading and encapsulation efficiency in nanoparticle formulations. | - Suboptimal formulation parameters: The choice of polymer/lipid, drug-to-carrier ratio, and preparation method can significantly impact drug loading.- Drug-carrier incompatibility: Poor interaction between this compound and the core material of the nanoparticle. | - Optimize formulation parameters: Systematically vary the drug-to-polymer/lipid ratio and processing parameters (e.g., sonication time, homogenization pressure) to identify optimal conditions.- Enhance drug-carrier compatibility: Chemical modification of Docetaxel, for instance by conjugating it with moieties compatible with the nanoparticle core, can improve loading capacity.[15] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the in vivo delivery of this compound?
The main challenges mirror those of Docetaxel and include:
-
Poor Water Solubility: This limits its formulation for intravenous administration and can lead to low bioavailability.[1][2][3]
-
Low Oral Bioavailability: This is due to poor solubility, degradation in the gastrointestinal tract, first-pass metabolism, and efflux by P-glycoprotein.[4][5][8]
-
Systemic Toxicity: Non-specific distribution can lead to adverse effects, including hematologic toxicity and hypersensitivity reactions, which are sometimes exacerbated by formulation excipients like Tween 80.[2][4][6]
2. How can nanotechnology improve the in vivo delivery of this compound?
Nanotechnology offers several advantages:
-
Enhanced Solubility and Bioavailability: Nanocarriers can encapsulate hydrophobic drugs like this compound, improving their solubility in aqueous environments and protecting them from degradation, thereby increasing bioavailability.[4][5][7]
-
Improved Tumor Targeting: Nanoparticles can passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect. Furthermore, their surface can be functionalized with targeting ligands for active targeting, increasing drug concentration at the tumor site and reducing systemic toxicity.[7][9][11]
-
Controlled Release: Nanoparticle formulations can be designed for sustained or triggered release of the drug, optimizing its pharmacokinetic profile.[5][11]
3. What are some promising nanoparticle-based delivery systems for taxanes like this compound?
Several systems have shown promise for Docetaxel and are applicable to this compound:
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these can encapsulate the drug and be surface-modified for targeted delivery.[5][9]
-
Liposomes: These are lipid bilayer vesicles that can carry both hydrophilic and hydrophobic drugs.[5]
-
Micelles: These are self-assembling core-shell structures, often made from amphiphilic block copolymers, that can solubilize hydrophobic drugs in their core.[5][12]
-
Lipid Nanocapsules: These have a core-shell structure and are effective for delivering hydrophobic drugs.[6]
4. What is the mechanism of action of this compound?
As a taxoid, this compound is expected to share the same mechanism of action as Docetaxel. It works by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton. This hyperstabilization prevents the dynamic instability required for microtubule function, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[1][2][3]
Quantitative Data Summary
Table 1: Enhancement of Docetaxel Solubility with Different Formulation Strategies
| Formulation Strategy | Base Compound | Fold Increase in Aqueous Solubility | Reference |
| Inclusion complexes with alkylenediamine-modified β-cyclodextrins | Docetaxel | ~216 to 253 times | [1] |
| Nanomicelle formulation (Tween 20 and 80) | Docetaxel | ~1500 times | [5] |
| Microemulsion system | Docetaxel | Max solubility of 30 mg/mL (compared to ~6 µg/mL in water) | [16] |
| Self-emulsifying drug delivery system (D-SEDDS) | Docetaxel | Improved to 50 mg/mL | [10] |
Table 2: Improvement in Oral Bioavailability of Docetaxel with Advanced Formulations
| Formulation Strategy | Base Compound | Fold Increase in Oral Bioavailability (compared to oral solution/suspension) | Animal Model | Reference |
| Self-emulsifying drug delivery system (D-SEDDS) | Docetaxel | 3.19-fold | Rats | [10] |
| pH-responsive hydrogel-based micelles | Docetaxel | 10-fold | Not Specified | [5] |
| Folic acid-labeled polymeric-enveloped nanoliposomes | Docetaxel | 13.6-fold | Rats | [5] |
| Mixed polymeric micelles | Docetaxel | 2.52-fold | Rats | [17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 10 mg of drug and 100 mg of PLGA) in a suitable organic solvent such as dichloromethane (B109758) or acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (time, power) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug. This is typically done by resuspending the pellet in water and re-centrifuging.
-
Lyophilization: Freeze-dry the final nanoparticle pellet, often with a cryoprotectant (e.g., trehalose), to obtain a stable, powdered form for storage and later use.
Protocol 2: Quantification of Drug Loading and Encapsulation Efficiency
-
Sample Preparation: Accurately weigh a small amount of the lyophilized nanoparticles.
-
Nanoparticle Lysis: Dissolve the nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., acetonitrile (B52724) or dimethyl sulfoxide) to release the encapsulated this compound.
-
Quantification by HPLC:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase).
-
Develop a mobile phase (e.g., a gradient of acetonitrile and water) that provides good separation and peak shape for this compound.
-
Generate a standard calibration curve using known concentrations of free this compound.
-
Inject the lysed nanoparticle solution and determine the concentration of this compound by comparing the peak area to the standard curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100
-
Protocol 3: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., B16F10 melanoma, A549 lung cancer) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound formulation).
-
Dosing: Administer the treatments via the desired route (e.g., intravenous tail vein injection, oral gavage) at a predetermined dose and schedule. Dosing should be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., every 2-3 days).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Compare the final tumor volumes and tumor growth inhibition between groups.
-
Analyze survival data if applicable.
-
At the end of the study, tumors and major organs can be harvested for histological or other analyses.
-
Visualizations
Caption: Overcoming in vivo delivery challenges of this compound.
Caption: Workflow for nanoparticle-based this compound delivery.
Caption: Taxane mechanism of action leading to apoptosis.
References
- 1. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nano-interventions for the drug delivery of docetaxel to cancer cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. mdlinx.com [mdlinx.com]
- 5. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Drug Delivery System Based on Docetaxel-Loaded Nanocapsules as a Therapeutic Strategy Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How nanotechnology can enhance docetaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral bioavailability of docetaxel in combination with OC144-093 (ONT-093) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel immunonanocarriers as targeted delivery systems for HER 2-positive tumor cells: preparation, characterization, and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation optimization of Docetaxel loaded self-emulsifying drug delivery system to enhance bioavailability and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimizing Cytotoxic Effects on Normal Cells: Enhanced Targeted Delivery of Docetaxel via PCL-PEG-PCL Nanocarriers in Breast Cancer Treatment [jwent.net]
- 12. Development of docetaxel-loaded intravenous formulation, Nanoxel-PM™ using polymer-based delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docetaxel: promising and novel combinations in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Next-Generation Combination Therapy In Oncology [insights.citeline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 10-Oxo Docetaxel and Paclitaxel
In the landscape of cancer therapeutics, taxanes are a critical class of chemotherapeutic agents employed in the treatment of a wide range of solid tumors. This guide provides a comparative analysis of the cytotoxicity of two taxane (B156437) compounds: 10-Oxo Docetaxel (B913), a novel taxoid, and Paclitaxel (B517696), a widely used anticancer drug. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development.
While direct, head-to-head comparative studies quantifying the cytotoxicity of 10-Oxo Docetaxel against Paclitaxel are limited in publicly available literature, this guide will draw upon data for the closely related compound, 10-oxo-7-epidocetaxel, as a surrogate for this compound and compare it with established data for Paclitaxel and its analogue Docetaxel.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available cytotoxicity data for Paclitaxel, Docetaxel, and the this compound surrogate, 10-oxo-7-epidocetaxel. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.
Table 1: Summary of Paclitaxel and Docetaxel Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Key Findings & References |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 | Not Reported | The cytotoxicity of paclitaxel was studied in eight human tumor cell lines, with IC50 values ranging from 2.5 to 7.5 nM after 24 hours of exposure.[1][2][3] |
| Neuroblastoma (SH-SY5Y, BE(2)M17, CHP100) | Neuroblastoma | Not Specified | Not Specified | Docetaxel was found to be 2 to 11 times more cytotoxic than Paclitaxel in three human neuroblastoma cell lines.[4][5] |
| Adrenocortical Carcinoma (NCI-H295R) | Adrenocortical Carcinoma | 58.7 | 34.5 | Docetaxel demonstrated greater potency than Paclitaxel in this cell line.[5] |
| Adrenocortical Carcinoma (HAC-15) | Adrenocortical Carcinoma | >500 | 13.8 | Docetaxel was significantly more potent than Paclitaxel in this cell line.[5] |
| Breast Cancer (SK-BR-3, MDA-MB-231, T-47D) | Breast Cancer | Varies | Varies | IC50 values for Paclitaxel and its analogs were determined in several breast cancer cell lines.[6] |
| Human Lung Cancer Cell Lines | Lung Cancer | Varies | Varies | The cytotoxicity of paclitaxel in lung cancer cell lines was found to increase with prolonged exposure.[7] |
| Oral Squamous Cell Carcinoma (SQUU-A, SQUU-B, SAS, NA) | Oral Squamous Cell Carcinoma | Not Reported | Varies | IC50 values for Docetaxel were determined in oral squamous cell carcinoma cell lines using a real-time cell monitoring system.[8] |
| Various Cancer Cell Lines | Various | Not Reported | 0.3 - 1 | Docetaxel inhibited the clonogenic survival of various human cancer cell lines with IC50 values in the low nanomolar range.[9] |
Table 2: Cytotoxicity of 10-oxo-7-epidocetaxel (Surrogate for this compound) Compared to Docetaxel
| Compound | Cell Line(s) | Exposure Time (hours) | Key Cytotoxicity Findings | Reference |
| 10-oxo-7-epidocetaxel | Not Specified | 48 and 72 | Demonstrated significantly higher cytotoxicity compared to a 22-hour study. | [10][11] |
| Docetaxel | Not Specified | Not Specified | Used as a standard cytotoxic agent for comparison. | [10][11] |
| Comparison | Not Specified | Not Specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [10][11] |
Experimental Protocols
The following outlines a standard methodology for assessing the in vitro cytotoxicity of chemical compounds, which is representative of the experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control-treated cells, and IC50 values are determined from the dose-response curves.
Experimental workflow for a typical cytotoxicity assay.
Mechanism of Action: A Shared Pathway
Both this compound and Paclitaxel belong to the taxane family and are expected to share a fundamental mechanism of action.[10] Taxanes disrupt the normal function of microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[12][13]
The primary mechanism involves:
-
Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[12][13]
-
Mitotic Arrest: This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis, ultimately leading to the demise of the cancer cell.
Shared signaling pathway of taxanes leading to apoptosis.
Conclusion and Future Directions
The available data suggests that taxanes as a class are potent cytotoxic agents against a variety of cancer cell lines. While direct comparative data for this compound and Paclitaxel is not yet available, studies on the related compound 10-oxo-7-epidocetaxel indicate that it possesses significant cytotoxic and anti-metastatic properties, in some cases exceeding that of Docetaxel.[10][11] This suggests that this compound holds promise as a potent anti-cancer agent.
To definitively establish the cytotoxic profile of this compound relative to Paclitaxel, further head-to-head in vitro studies are essential. Such research should involve a panel of diverse cancer cell lines and standardized experimental protocols to determine and compare their IC50 values accurately. These studies will be crucial in elucidating the therapeutic potential of this compound and guiding its future preclinical and clinical development.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Efficacy of 10-Oxo Docetaxel and Cabazitaxel
This guide provides a detailed comparison of the in vitro efficacy of 10-Oxo Docetaxel and Cabazitaxel, two taxane-based chemotherapeutic agents. The information is intended for researchers, scientists, and drug development professionals to provide an objective analysis based on available experimental data.
Note: Direct comparative in vitro studies between this compound and Cabazitaxel are limited. This guide utilizes data from studies on a closely related compound, 10-oxo-7-epidocetaxel, as a surrogate for this compound to provide a comparative analysis against Cabazitaxel's well-documented efficacy profile in relation to Docetaxel.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | IC50 (nmol/L) | Key Findings |
| Cabazitaxel | MCF7 (Breast Cancer) | 0.4 ± 0.1 | More potent than Docetaxel in inhibiting cell proliferation.[6] |
| Chemotherapy-resistant tumor cells | 0.013–0.414 (Range) | Approximately 10-fold more potent than Docetaxel in resistant cells.[7][8] | |
| CRPC cells | Not specified | Limits cell proliferation with greater efficacy than Docetaxel.[9][10] | |
| Docetaxel | MCF7 (Breast Cancer) | 2.5 ± 0.5 | Standard taxane (B156437) agent used for comparison.[6] |
| Chemotherapy-resistant tumor cells | 0.17–4.01 (Range) | ||
| 10-oxo-7-epidocetaxel | A549 (Lung Cancer), B16F10 (Melanoma) | Not specified | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[4][11] |
Mechanism of Action: Microtubule Stabilization
Both Cabazitaxel and compounds in the Docetaxel family, including this compound, share a fundamental mechanism of action.[3][12] They are microtubule stabilizers that disrupt the normal process of cell division, leading to cell cycle arrest and apoptosis.[1][12]
Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[1][12] This stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division.[6] The cell cycle is consequently arrested, primarily at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][13]
A key difference in the efficacy of Cabazitaxel lies in its poor affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells.[1] This allows Cabazitaxel to maintain higher intracellular concentrations and exert a more potent antitumor effect in resistant cell lines.[1][2]
References
- 1. What is the mechanism of Cabazitaxel Acetone? [synapse.patsnap.com]
- 2. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. tandfonline.com [tandfonline.com]
- 12. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 13. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Validating the Microtubule-Stabilizing Effect of 10-Oxo Docetaxel: A Comparative Guide
In the landscape of cancer therapeutics, taxanes are a cornerstone for treating various solid tumors. Docetaxel, a semi-synthetic analog of paclitaxel, is a widely used agent in this class.[1] This guide provides a comparative analysis of 10-Oxo Docetaxel, a novel taxoid and an intermediate in the synthesis of Docetaxel, against its well-established counterpart.[1][2] While direct comparative data on the microtubule-stabilizing effect of this compound is limited, this guide leverages data from its closely related analog, 10-oxo-7-epidocetaxel, to offer insights into its potential efficacy and mechanism of action.[1]
Quantitative Comparison of Cytotoxicity and Anti-Metastatic Activity
Research investigating the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT) provides valuable data points for understanding the potential of this compound.[1][3]
| Compound | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Showed significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study.[3] It also demonstrated significantly increased in vitro anti-metastatic activity compared to Docetaxel.[3] |
| Docetaxel (TXT) | Served as the standard cytotoxic agent for comparison.[1] |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for Docetaxel is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1][4] By binding to the β-tubulin subunit of microtubules, Docetaxel enhances their polymerization and inhibits their depolymerization.[5][6] This disruption of microtubule dynamics arrests the cell cycle, particularly in the G2/M phase, and ultimately leads to apoptotic cell death.[1][5] Given its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[1]
Experimental Protocols
To validate the microtubule-stabilizing and cytotoxic effects of compounds like this compound, standardized experimental protocols are employed.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.[7]
Principle: The polymerization of tubulin is monitored by an increase in fluorescence from a reporter dye that binds preferentially to polymerized microtubules.[7][8] Stabilizing agents will increase the rate and extent of fluorescence, while destabilizing agents will have the opposite effect.[7]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified porcine brain tubulin (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[8][9]
-
Prepare stock solutions of this compound, Docetaxel (as a positive control), and a known inhibitor (e.g., Nocodazole, as a negative control) in DMSO. Dilute to desired concentrations in assay buffer.
-
Prepare a reaction mixture containing GTP (final concentration 1 mM), a fluorescent reporter (e.g., DAPI), and glycerol (B35011) (to enhance polymerization) in the assay buffer.[8][9]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
To initiate the reaction, add the tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity over time to generate polymerization curves.[7]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Calculate parameters such as the maximum polymerization rate and the final extent of polymerization to quantify the stabilizing effect.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Docetaxel for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Apoptotic Pathway of 10-Oxo Docetaxel: A Comparative Guide
For researchers and drug development professionals at the forefront of oncology, understanding the precise mechanisms of novel chemotherapeutic agents is paramount. 10-Oxo Docetaxel (B913), a novel taxoid and a key intermediate in the synthesis of Docetaxel, is emerging as a compound of significant interest due to its potential anti-tumor properties.[1][2] This guide provides a comprehensive comparison of the apoptotic pathway induced by 10-Oxo Docetaxel with its well-established counterpart, Docetaxel, supported by available experimental data and detailed protocols.
Core Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Both Docetaxel and, by structural inference, this compound, exert their cytotoxic effects primarily by targeting microtubules.[1][3][4] This interaction stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[3][4] The resulting mitotic arrest at the G2/M phase of the cell cycle is a key trigger for the induction of programmed cell death, or apoptosis.[5][6][7][8]
Comparative Cytotoxicity
Emerging data on 10-oxo-7-epidocetaxel suggests a potentially higher cytotoxic profile compared to Docetaxel. A study by Manjappa et al. indicated that 10-oxo-7-epidocetaxel exhibited significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1] While direct IC50 values for this compound across various cell lines are not yet widely published, the data from its analogue points towards a promising avenue for further investigation.
| Compound | Cell Line(s) | Key Finding | Reference |
| 10-oxo-7-epidocetaxel | B16F10 | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][9] |
| Docetaxel | Multiple | Standard cytotoxic agent used for comparison. | [1] |
| Docetaxel | PC-3, DU-145, LNCaP | IC50 values of 3.72, 4.46, and 1.13 nM, respectively. | [10] |
| Nano-encapsulated Docetaxel | SCC-9 | IC50 of 0.6612 ± 0.06 µg/ml, more potent than free Docetaxel (IC50 = 0.903 ± 0.1 µg/ml). | [11] |
The Apoptotic Signaling Cascade: A Tale of Two Pathways
Docetaxel is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[6][12] It is highly probable that this compound shares this fundamental mechanism.[1]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a central mechanism for taxane-induced apoptosis.[6] Key events include:
-
Bcl-2 Family Regulation: Docetaxel influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[13][14] It can lead to the phosphorylation and inactivation of Bcl-2, promoting the release of cytochrome c from the mitochondria.[5][15][16]
-
Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10][13][15] Studies have shown that Docetaxel-induced apoptosis is dependent on the activation of caspase-2, which can initiate the mitochondrial-dependent pathway.[17]
The Extrinsic (Death Receptor) Pathway
Docetaxel can also engage the extrinsic pathway, which involves the activation of death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[17][18]
Below is a diagram illustrating the key signaling events in the Docetaxel-induced apoptotic pathway, which is inferred to be similar for this compound.
Experimental Protocols
To aid researchers in their comparative studies, we provide detailed methodologies for key experiments used to elucidate the apoptotic pathway.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, Docetaxel, or vehicle control for the specified time period.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase Activity Assay
This assay quantifies the activity of key caspases involved in the apoptotic cascade.
-
Cell Lysis: Treat and harvest cells as described above. Lyse the cells in a chilled lysis buffer on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the specific caspase substrate (e.g., DEVD-pNA for caspase-3) and incubate at 37°C.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The increase in signal corresponds to the caspase activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction and Quantification: Extract total protein from treated and control cells and quantify as described above.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a diagram illustrating a typical experimental workflow for comparing the apoptotic effects of this compound and Docetaxel.
Conclusion
While further direct evidence is needed to fully elucidate the apoptotic pathway of this compound, the available data from its analogue, 10-oxo-7-epidocetaxel, combined with the extensive knowledge of Docetaxel's mechanism, provides a strong foundation for future research. It is anticipated that this compound induces apoptosis through the stabilization of microtubules, leading to G2/M arrest and the activation of both the intrinsic and extrinsic apoptotic pathways. Comparative studies using the detailed protocols provided in this guide will be instrumental in confirming these hypotheses and characterizing the full therapeutic potential of this promising novel taxoid.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [The mechanism of docetaxel-induced apoptosis in human lung cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoencapsulation of Docetaxel Induces Concurrent Apoptosis and Necroptosis in Human Oral Cancer Cells (SCC-9) via TNF-α/RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Treatment with Stattic and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Review of 10-Oxo Docetaxel and Other Taxanes: Unveiling Therapeutic Potential
In the landscape of cancer chemotherapy, taxanes stand as a cornerstone in the treatment of a multitude of solid tumors. This guide provides a comprehensive comparative review of 10-Oxo Docetaxel and other prominent taxanes, namely Paclitaxel (B517696), Docetaxel, and Cabazitaxel. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of their relative performance.
While direct comparative studies on this compound are limited, this review leverages available data on the closely related compound, 10-oxo-7-epidocetaxel, as a surrogate to provide valuable insights into the potential efficacy and mechanisms of this compound.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of taxanes is a critical indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various taxanes across different cancer cell lines. Lower IC50 values indicate greater potency.
| Taxane (B156437) | Cancer Cell Line | IC50 (nM) | Reference |
| 10-oxo-7-epidocetaxel | B16F10 (Melanoma) | Data not explicitly provided as IC50, but showed significantly higher cytotoxicity than Docetaxel after 48 and 72 hours. | [1][2] |
| Docetaxel | MDA-MB-231 (Breast Cancer) | Varies (e.g., 1.9 nM) | [3] |
| PC-3 (Prostate Cancer) | 1.9 nM | [3] | |
| DU-145 (Prostate Cancer) | 0.8 nM | [3] | |
| NCI-H460 (Lung Cancer) | 116 nM (24h), 30 nM (72h) | [4] | |
| Paclitaxel | SK-BR-3 (Breast Cancer) | ~10 nM | [2] |
| MDA-MB-231 (Breast Cancer) | ~300 nM | [5] | |
| T-47D (Breast Cancer) | ~5 nM | [2] | |
| Various Human Tumor Cell Lines | 2.5 - 7.5 nM (24h) | [6] | |
| Cabazitaxel | PC-3 (Prostate Cancer) | 1.6 nM | [3] |
| DU-145 (Prostate Cancer) | 0.2 nM | [3] | |
| 22Rv1 (Prostate Cancer) | 0.3 nM | [3] | |
| SK-hep-1 (Hepatocellular Carcinoma) | 0.84 nM (72h) | [7] | |
| Huh-7 (Hepatocellular Carcinoma) | 4.52 nM (72h) | [7] |
Mechanism of Action: Microtubule Stabilization
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, a process crucial for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[8]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the taxane compounds (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.[9]
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., G-PEM buffer with GTP) on ice.
-
Assay Setup: In a 96-well plate, serial dilutions of the taxane are added.
-
Polymerization Initiation: The reaction is initiated by adding the cold tubulin solution to the wells.
-
Data Acquisition: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C, and the change in absorbance (turbidity) is measured at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Polymerization curves are generated by plotting absorbance versus time. The effect of the compound on the rate and extent of polymerization is compared to controls.[10]
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment: Cells are treated with the taxane compound for a specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., TrypLE), and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.[11]
Comparative Performance and Resistance
Studies on 10-oxo-7-epidocetaxel suggest it may possess enhanced cytotoxic and anti-metastatic properties compared to Docetaxel. One study found that 10-oxo-7-epidocetaxel exhibited significantly higher cytotoxicity after 48 and 72 hours and showed increased in vitro anti-metastatic activity compared to Docetaxel.[1][2] Furthermore, 10-oxo-7-epidocetaxel was observed to arrest a higher percentage of cells in the G2-M phase of the cell cycle at lower concentrations.[1][2]
Resistance to taxanes is a significant clinical challenge. The primary mechanisms of resistance include:
-
Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp) actively pump taxanes out of the cancer cell, reducing their intracellular concentration.
-
Alterations in tubulin isotypes: Mutations in the β-tubulin gene or changes in the expression of different tubulin isotypes can reduce the binding affinity of taxanes.
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/Akt pathway can promote cell survival and counteract the apoptotic effects of taxanes.[12][13][14]
Conclusion
This comparative review highlights the potent anti-cancer activity of taxanes, with a particular focus on the emerging potential of this compound. While direct comparative data for this compound remains limited, preliminary findings from its analogue, 10-oxo-7-epidocetaxel, suggest it may offer advantages in terms of cytotoxicity and anti-metastatic activity over conventional taxanes like Docetaxel.
The provided experimental protocols offer a standardized framework for future comparative studies, which are crucial for definitively establishing the therapeutic index of this compound. Understanding the intricate mechanisms of action and resistance is paramount for the rational design of next-generation taxanes and for developing effective combination therapies to overcome clinical resistance. Further research into this compound is warranted to fully elucidate its therapeutic potential and to pave the way for its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Docetaxel/cabazitaxel and fatty acid binding protein 5 inhibitors produce synergistic inhibition of prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 10-Oxo Docetaxel in Combination Therapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. Docetaxel (B913), a potent taxane-based chemotherapeutic, is a cornerstone in the treatment of various solid tumors. Its analog, 10-Oxo Docetaxel, a novel taxoid and a key intermediate in the synthesis of Docetaxel, has demonstrated notable anti-tumor properties.[1] This guide provides a comparative analysis of the synergistic potential of this compound in combination therapy, drawing upon available data for a closely related surrogate and contrasting it with the well-established combination profiles of Docetaxel.
Due to the limited availability of direct studies on this compound in combination regimens, this guide utilizes data from its structural analog, 10-oxo-7-epidocetaxel, to infer its potential cytotoxic and synergistic effects. This information is juxtaposed with published data on Docetaxel's performance in various combination therapies to offer a comprehensive, albeit indirect, comparison.
Comparative Cytotoxicity and Anti-Metastatic Activity
While direct synergistic data for this compound is not yet available, preclinical studies on its surrogate, 10-oxo-7-epidocetaxel, have demonstrated its potential as a potent anti-cancer agent. A comparative analysis of its in vitro activity against Docetaxel provides a foundational understanding of its relative potency.
Table 1: Comparison of In Vitro Anti-proliferative and Anti-metastatic Activities
| Compound | Key Finding | Source |
| 10-oxo-7-epidocetaxel | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. Caused significantly higher cytotoxicity after 48 and 72 hours of exposure. | [2] |
| Docetaxel | Standard cytotoxic agent used for comparison. | [2] |
Synergistic Effects of Docetaxel in Combination Therapy: A Benchmark for Comparison
Docetaxel has been extensively studied in combination with a wide array of anti-cancer agents, demonstrating synergistic cytotoxicity across various cancer types. This established synergistic profile of Docetaxel serves as a benchmark for predicting the potential of this compound in similar combinations.
Table 2: Synergistic Cytotoxicity of Docetaxel in Combination with Doxorubicin in Prostate Cancer Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Effect | Source |
| PC3 | Docetaxel | 0.598 | - | - | [3] |
| Doxorubicin | 908 | - | - | [3] | |
| Docetaxel + Doxorubicin | See source for various ratios | < 0.9 | Strong Synergy | [3] | |
| DU145 | Docetaxel | 0.469 | - | - | [3] |
| Doxorubicin | 343 | - | - | [3] | |
| Docetaxel + Doxorubicin | See source for various ratios | < 0.9 in a narrow range | Synergy | [3] |
Table 3: Synergistic Cytotoxicity of Docetaxel and Thymoquinone (B1682898) in Prostate Cancer Cells
| Cell Line | Treatment | Effect | Source |
| DU-145 | Docetaxel + Thymoquinone | Significant synergistic cytotoxicity and apoptosis compared to single agents. | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, detailed experimental methodologies are provided below.
In Vitro Anti-Proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel, Docetaxel, or combination therapies) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is typically expressed as a percentage of the untreated control cells.
Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to quantify the nature of drug interactions, determining whether a combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). This involves generating dose-response curves for each drug individually and in combination at various ratios. The CI values are then calculated using specialized software based on the dose-effect parameters.
Signaling Pathways and Potential Mechanisms of Synergy
The synergistic effects of combination therapies often arise from the simultaneous targeting of multiple, often interconnected, signaling pathways that are critical for cancer cell survival, proliferation, and resistance. While the specific pathways modulated by this compound in combination are yet to be elucidated, the known mechanisms of Docetaxel provide a strong basis for hypothesis-driven investigation.
Docetaxel's primary mechanism of action is the stabilization of microtubules, leading to G2/M phase cell cycle arrest and induction of apoptosis.[5] Combination therapies involving Docetaxel often exploit this mechanism while co-targeting parallel or downstream survival pathways.
Docetaxel and PI3K/Akt Pathway Inhibition
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Studies have shown that combining Docetaxel with inhibitors of the PI3K/Akt pathway results in synergistic cytotoxicity.[4]
Caption: Docetaxel and PI3K/Akt inhibitor synergistic pathway.
Docetaxel and Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is implicated in cancer cell stemness and resistance to therapy. Inhibition of this pathway has been shown to enhance the sensitivity of cancer cells to Docetaxel.
Caption: Docetaxel synergy with Wnt pathway inhibition.
Experimental Workflow for Combination Studies
A systematic approach is crucial for evaluating the synergistic effects of novel drug combinations. The following workflow outlines the key steps for assessing the combination of this compound with other anti-cancer agents.
Caption: Workflow for evaluating synergistic drug combinations.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound in combination therapy is currently lacking, the available data on its surrogate, 10-oxo-7-epidocetaxel, suggests a potent anti-cancer profile that may surpass that of Docetaxel in certain aspects, such as anti-metastatic activity.[2] The extensive body of research on Docetaxel's successful use in combination therapies provides a strong rationale for investigating this compound in similar regimens.
Future research should focus on conducting in vitro and in vivo studies to directly assess the synergistic potential of this compound with a range of targeted and cytotoxic agents. Elucidating the specific signaling pathways modulated by this compound, both alone and in combination, will be crucial for identifying the most effective therapeutic partners and for the rational design of novel cancer treatment strategies. The experimental frameworks and comparative data presented in this guide offer a solid foundation for initiating such investigations.
References
- 1. DNA microarray reveals different pathways responding to paclitaxel and docetaxel in non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory" by Eleftheria Tsakalozou, Allison M. Eckman et al. [uknowledge.uky.edu]
- 4. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Mechanisms of Resistance to 10-Oxo Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Oxo Docetaxel (B913) against other taxanes, with a focus on the mechanisms of drug resistance. Due to the limited direct experimental data on resistance to 10-Oxo Docetaxel, this guide synthesizes information on established taxane (B156437) resistance mechanisms and leverages comparative cytotoxicity data from a closely related compound, 10-oxo-7-epidocetaxel, to provide insights into its potential performance.
Comparative Cytotoxicity of Taxanes
While direct head-to-head studies on this compound resistance are not extensively available, research on the related compound 10-oxo-7-epidocetaxel provides valuable insights. A study by Manjappa et al. compared the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) with Docetaxel (TXT)[1][2]. The findings suggest that 10-O-7ED exhibits significantly increased in vitro anti-metastatic activity compared to Docetaxel[1][2].
| Compound | Cancer Cell Line(s) | Assay | Key Finding | Reference |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 (murine melanoma), A549 (human lung carcinoma) | Not specified | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [1][2] |
| Docetaxel (TXT) | B16F10, A549 | Not specified | Standard cytotoxic agent used for comparison. | [1][2] |
Postulated Mechanisms of Resistance to this compound
Based on the well-established mechanisms of resistance to other taxanes like docetaxel and paclitaxel (B517696), the following are potential mechanisms of resistance to this compound.
Overexpression of Drug Efflux Pumps
A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene[3]. These pumps actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy[3]. Docetaxel is a known substrate for P-gp[4][5]. It is highly probable that this compound, due to its structural similarity to docetaxel, is also a substrate for P-gp. Therefore, overexpression of P-gp is a likely mechanism of resistance to this compound.
Alterations in β-Tubulin Isotypes
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, stabilizing them and leading to cell cycle arrest and apoptosis[1][6]. Alterations in the expression of different β-tubulin isotypes have been strongly associated with taxane resistance[6][7][8][9]. For instance, increased expression of βIII-tubulin is frequently linked to docetaxel resistance in various cancers[7][9]. Changes in the expression of specific β-tubulin isotypes could alter the binding affinity of this compound to microtubules, thereby conferring resistance.
Activation of Pro-Survival Signaling Pathways
The activation of pro-survival signaling pathways can counteract the apoptotic effects of chemotherapy. The PI3K/Akt pathway is a key player in cell survival, and its upregulation has been implicated in resistance to docetaxel. It is plausible that cancer cells could develop resistance to this compound by upregulating these and other pro-survival pathways.
Experimental Protocols
To investigate the mechanisms of resistance to this compound, a series of in vitro experiments can be performed.
Development of a this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for further mechanistic studies.
Methodology:
-
Cell Line Selection: Choose a cancer cell line relevant to the intended research focus (e.g., breast, prostate, lung cancer).
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line using a cytotoxicity assay (e.g., MTT assay).
-
Stepwise Dose Escalation: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC10-IC20)[10][11].
-
Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation[10][11]. This process can take several months.
-
Confirmation of Resistance: Periodically assess the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance[11].
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a stable and homogenous resistant cell line.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the sensitivity of cancer cells to this compound and its alternatives.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
This compound, Docetaxel, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight[12][14].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, docetaxel, and paclitaxel for a specified duration (e.g., 48 or 72 hours)[1][12].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals[13][15].
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals[13].
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader[13].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Drug Efflux Pump Activity Assay (Hoechst 33342 Accumulation Assay)
Objective: To assess the activity of drug efflux pumps like P-gp in parental and resistant cells.
Materials:
-
96-well plate
-
Parental and resistant cancer cell lines
-
Culture medium
-
Hoechst 33342 (a fluorescent substrate for P-gp)[16]
-
P-gp inhibitor (e.g., Verapamil or Elacridar) as a positive control[5][16]
-
Ice-cold PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor for 30-60 minutes.
-
Substrate Loading: Add Hoechst 33342 to all wells and incubate for 60-90 minutes at 37°C[16].
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye and stop efflux[16].
-
Fluorescence Measurement: Measure the intracellular fluorescence (Excitation: ~350 nm, Emission: ~460 nm)[16].
-
Data Analysis: Compare the fluorescence intensity between parental and resistant cells, with and without the P-gp inhibitor. Lower fluorescence in resistant cells, which is reversible by a P-gp inhibitor, indicates increased efflux pump activity.
Western Blot Analysis for P-gp and β-Tubulin Isotypes
Objective: To determine the protein expression levels of P-gp and various β-tubulin isotypes in parental and resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[17]
-
Primary antibodies specific for P-gp and different β-tubulin isotypes (e.g., βI, βII, βIII)
-
HRP-conjugated secondary antibodies[17]
-
Chemiluminescent substrate[18]
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare total protein lysates from parental and resistant cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on molecular weight by running them on an SDS-PAGE gel[19][20].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane[19][20].
-
Blocking: Block the membrane to prevent non-specific antibody binding[17][20].
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody[17][20].
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system[18].
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between parental and resistant cells.
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex relationships in drug resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of docetaxel ("Taxotere") with human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alterations of beta-tubulin isotypes in breast cancer cells resistant to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
Navigating Taxane Resistance: A Comparative Analysis of 10-Oxo Docetaxel and Paclitaxel
A comprehensive guide for researchers and drug development professionals on the cross-resistance profiles of 10-Oxo Docetaxel (B913) and paclitaxel (B517696), integrating available experimental data and outlining key resistance mechanisms.
Introduction
The taxane (B156437) family of chemotherapeutic agents, prominently featuring paclitaxel and docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a detailed comparison of 10-Oxo Docetaxel, a novel taxoid, and the widely used paclitaxel, with a focus on the critical issue of cross-resistance. While direct comparative data for this compound is limited, this analysis leverages information on the closely related docetaxel to infer potential resistance mechanisms and guide future research.
This compound is recognized as a novel taxoid with anti-tumor properties and also serves as an intermediate in the synthesis of docetaxel.[1] Its structural similarity to docetaxel suggests a shared fundamental mechanism of action involving microtubule stabilization.[1] Understanding its efficacy in the context of paclitaxel resistance is crucial for its potential development as a therapeutic agent.
Quantitative Comparison of Cytotoxicity
Studies have shown that while paclitaxel and docetaxel share a common mechanism, they exhibit different potency profiles. For instance, in some human neuroblastoma cell lines, docetaxel was found to be more cytotoxic than paclitaxel, with the ratio of IC50 values (paclitaxel/docetaxel) ranging from 2 to 11.[2] In ovarian cancer cell lines, docetaxel has demonstrated activity even in paclitaxel-resistant cells, suggesting a partial lack of cross-resistance.[3][4]
A paclitaxel-resistant ovarian cancer cell line, KFTx, showed a 5.5-fold greater resistance to paclitaxel and a 7.3-fold greater resistance to docetaxel compared to the parent KF cell line, indicating some degree of cross-resistance.[3] However, docetaxel was still able to induce Bcl-2 phosphorylation, an event linked to apoptosis, at clinically relevant concentrations in these resistant cells, whereas paclitaxel did not.[3]
Table 1: Illustrative Cytotoxicity (IC50) Data for Paclitaxel and Docetaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Resistance Status | Reference |
| MCF-7 | Breast Cancer | ~10 | 2-4 | Sensitive | [5] |
| MDA-MB-231 | Breast Cancer | ~15 | ~4 | Sensitive | [5] |
| NCI/ADR-RES | Breast Cancer | Higher than sensitive cells | Higher than sensitive cells | Multi-drug Resistant | [5] |
| KF | Ovarian Cancer | - | - | Sensitive | [3] |
| KFTx | Ovarian Cancer | - | - | Paclitaxel-Resistant | [3] |
| SH-SY5Y | Neuroblastoma | - | - | Least Sensitive | [2] |
| CHP100 | Neuroblastoma | - | - | Most Sensitive | [2] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., drug exposure time, cell density).
Mechanisms of Cross-Resistance
The development of resistance to one taxane can confer resistance to others, a phenomenon known as cross-resistance. The primary mechanisms underlying taxane resistance are multifaceted and often overlapping between paclitaxel and docetaxel. These mechanisms are likely relevant to this compound as well, given its structural similarity.
Overexpression of Drug Efflux Pumps
The most well-characterized mechanism of multi-drug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (MDR1) gene.[6] These transporters actively pump taxanes out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.[6][7] Both paclitaxel and docetaxel are substrates for P-gp.[8]
Alterations in β-Tubulin
Since taxanes bind directly to β-tubulin to exert their cytotoxic effects, alterations in this target protein can lead to resistance.[9] This can occur through:
-
Mutations: Specific mutations in the β-tubulin gene can alter the drug-binding site, reducing the affinity of taxanes.[9]
-
Isotype Expression: Changes in the expression levels of different β-tubulin isotypes can also confer resistance. Overexpression of the βIII-tubulin isotype (TUBB3) is frequently associated with resistance to both paclitaxel and docetaxel.[9]
Dysregulation of Apoptotic Pathways
Defects in the cellular machinery that governs programmed cell death (apoptosis) can render cancer cells resistant to the cytotoxic effects of taxanes. This can involve the altered expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[3] For example, docetaxel's ability to induce phosphorylation of the anti-apoptotic protein Bcl-2 may contribute to its efficacy in some paclitaxel-resistant cells.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Taxane Action and Resistance
Caption: Taxane mechanism of action and key resistance pathways.
Experimental Workflow for Comparing Cytotoxicity and Cross-Resistance
Caption: A generalized workflow for assessing drug cytotoxicity.
Experimental Protocols
The following are standard methodologies for key experiments used to assess the cytotoxicity and resistance of taxane compounds.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]
-
Drug Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound and paclitaxel) for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration.[5]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at predetermined concentrations.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion and Future Directions
The potential for cross-resistance between this compound and paclitaxel is a critical consideration for its future clinical development. While direct experimental evidence is currently lacking, the well-established mechanisms of resistance to paclitaxel and docetaxel provide a strong framework for predicting and investigating this phenomenon. The primary drivers of taxane resistance, including drug efflux pump overexpression, β-tubulin alterations, and apoptosis dysregulation, are likely to play a significant role in the activity of this compound in paclitaxel-resistant settings.
To definitively establish the cross-resistance profile of this compound, further in vitro studies are imperative. Head-to-head comparisons with paclitaxel in a panel of cancer cell lines, including well-characterized paclitaxel-resistant sublines, are necessary to quantify its cytotoxic potency and determine the degree of cross-resistance. Such studies will be instrumental in elucidating the therapeutic potential of this compound and guiding its rational development as a next-generation taxane chemotherapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of docetaxel in paclitaxel-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of docetaxel in paclitaxel-resistant ovarian and peritoneal carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resensitizing Paclitaxel-Resistant Ovarian Cancer via Targeting Lipid Metabolism Key Enzymes CPT1A, SCD and FASN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of 10-Oxo Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic potential of 10-Oxo Docetaxel against its parent compound, Docetaxel, and another widely used taxane, Paclitaxel. The information presented is based on available preclinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.
Disclaimer: Direct experimental data on the anti-metastatic properties of this compound is limited. This guide utilizes data from a comprehensive study on a closely related analogue, 10-oxo-7-epidocetaxel (10-O-7ED), as a surrogate for comparative analysis against Docetaxel.
Executive Summary
Metastasis remains a primary challenge in cancer therapy. Taxanes, a cornerstone of chemotherapy, function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This guide explores the anti-metastatic properties of this compound, a novel taxoid, by comparing its performance with Docetaxel and Paclitaxel.[1] Preclinical evidence suggests that the 10-oxo derivative exhibits significant anti-metastatic activity, potentially offering advantages over existing taxanes.
Comparative Data on Anti-Metastatic Potential
The following tables summarize the quantitative data from preclinical studies, comparing the cytotoxic and anti-metastatic effects of 10-oxo-7-epidocetaxel (as a surrogate for this compound), Docetaxel, and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | 24h (nM) | 48h (nM) | 72h (nM) |
| 10-oxo-7-epidocetaxel | A549 (Lung Carcinoma) | 129.3 ± 11.2 | 1.0 ± 0.1 | 0.2 ± 0.0 |
| B16F10 (Melanoma) | >1000 | 289.4 ± 25.1 | 112.9 ± 10.5 | |
| Docetaxel | A549 (Lung Carcinoma) | 23.1 ± 2.5 | 0.8 ± 0.1 | 0.1 ± 0.0 |
| B16F10 (Melanoma) | 456.2 ± 39.8 | 115.6 ± 10.9 | 45.8 ± 4.2 | |
| Paclitaxel | B16F10 (Melanoma) | Not Reported | Not Reported | IC50 ~5 nM |
Data for 10-oxo-7-epidocetaxel and Docetaxel on A549 and B16F10 cells are from Manjappa et al., 2019. Paclitaxel data on B16F10 cells is from a separate study and may not be directly comparable due to different experimental conditions.
Table 2: In Vitro Anti-Metastatic Activity (Wound Healing Assay)
| Compound (at 2 nM) | Cell Line | % Wound Closure | % Inhibition of Migration |
| 10-oxo-7-epidocetaxel | A549 | 23.94 ± 5.44 | 76.06% |
| Docetaxel | A549 | 60.5 ± 3.01 | 39.5% |
| Paclitaxel | Glioma Cells | Dose-dependent inhibition | Not Quantified |
Data for 10-oxo-7-epidocetaxel and Docetaxel are from Manjappa et al., 2019. Paclitaxel data is from a study on glioma cells and is for qualitative comparison.[2]
Table 3: In Vivo Anti-Metastatic Efficacy (B16F10 Lung Metastasis Model)
| Treatment Group | Mean Number of Lung Nodules (± SD) | % Reduction in Metastasis vs. Control |
| Control (PBS) | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | 107 ± 49 | 69.25% |
| Docetaxel | Not Reported in this study | - |
| Paclitaxel | May enhance lymphatic metastasis | Not Applicable |
Data for 10-oxo-7-epidocetaxel is from Manjappa et al., 2019. Studies on Paclitaxel in a B16F10 model have suggested a potential to enhance lymphatic metastasis under certain conditions.[3]
Table 4: Effect on Cell Cycle Distribution in B16F10 Cells (at 10 nM, 48h)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 65.4 | 18.2 | 16.4 |
| 10-oxo-7-epidocetaxel | 18.9 | 10.5 | 70.6 |
| Docetaxel | 25.1 | 35.8 | 39.1 |
Data from Manjappa et al., 2019.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: B16F10 melanoma cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
In Vitro Anti-Metastatic Activity: Wound Healing Assay
-
Cell Seeding and Monolayer Formation: B16F10 cells are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Compound Treatment: The cells are washed with PBS to remove debris and then incubated with a medium containing the test compounds (10-oxo-7-epidocetaxel or Docetaxel) at sub-lethal concentrations.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours using an inverted microscope.
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.
In Vivo Anti-Metastatic Efficacy: B16F10 Lung Metastasis Model
-
Animal Model: C57BL/6 mice are used for this study.
-
Tumor Cell Inoculation: A suspension of B16F10 melanoma cells (typically 2.5 x 10^5 cells in 0.1 mL of PBS) is injected intravenously into the tail vein of the mice to induce experimental lung metastasis.
-
Treatment Regimen: Treatment with 10-oxo-7-epidocetaxel (e.g., a single intravenous dose of 20 mg/kg) or a vehicle control is initiated after tumor cell inoculation.
-
Endpoint Analysis: After a predetermined period (e.g., 20 days), the mice are euthanized, and their lungs are harvested.
-
Metastasis Quantification: The number of visible metastatic nodules on the lung surface is counted. The lungs can also be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histological examination.[4]
Gelatin Zymography for MMP-2 and MMP-9 Activity
-
Sample Preparation: Conditioned media from cancer cells treated with the test compounds is collected.
-
Electrophoresis: Equal amounts of protein from the conditioned media are loaded onto a polyacrylamide gel containing gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 and MMP-9 will appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative activity of MMP-2 and MMP-9.[5]
Visualizing the Mechanisms
To understand the processes involved, the following diagrams illustrate the experimental workflows and the proposed signaling pathways.
References
- 1. USM Digital Commons - 2025 Thinking Matters Symposium: The Effects of Paclitaxel on Cellular Migration and the Cytoskeleton [digitalcommons.usm.maine.edu]
- 2. Gelatin Zymography of Conditioned Media from Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. Endogenous DEL-1 restrains melanoma lung metastasis by limiting myeloid cell–associated lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin Zymography of Conditioned Media from Tumor Cell Lines | Springer Nature Experiments [experiments.springernature.com]
head-to-head comparison of 10-Oxo Docetaxel and docetaxel in vitro
In the landscape of cancer therapeutics, taxanes such as Docetaxel are a cornerstone in the treatment of various solid tumors.[1] This guide provides a comparative in vitro analysis of Docetaxel and its derivative, 10-Oxo Docetaxel. Direct comparative studies on this compound are limited; therefore, this guide utilizes data from a closely related compound, 10-oxo-7-epidocetaxel, as a surrogate to provide insights into the potential cytotoxic effects of the 10-oxo derivative.[2]
Mechanism of Action: A Shared Foundation
Both Docetaxel and, by structural similarity, this compound, exert their cytotoxic effects primarily by targeting microtubules.[3][4] These agents bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
dot
References
10-Oxo Docetaxel Induces G2/M Cell Cycle Arrest: A Comparative Guide
For researchers and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a detailed comparison of 10-Oxo Docetaxel and its parent compound, Docetaxel, with a focus on their effects on cell cycle progression. Experimental data confirms that this compound, a novel taxoid and an intermediate in the synthesis of Docetaxel, mirrors the activity of Docetaxel by inducing a robust G2/M cell cycle arrest in cancer cells.[1]
Comparative Analysis of Cell Cycle Arrest
A key study provides a direct comparison of the effects of this compound (represented by its close analog 10-oxo-7-epidocetaxel), 7-epidocetaxel, and Docetaxel on the cell cycle of A549 human lung carcinoma cells. The data clearly demonstrates a dose- and time-dependent accumulation of cells in the G2/M phase of the cell cycle following treatment with these taxanes.
Table 1: Percentage of A549 Cells in G2/M Phase After Treatment with Docetaxel and its Analogs [2]
| Treatment (Concentration) | 24 Hours (% G2/M) | 48 Hours (% G2/M) |
| Control (Untreated) | 10.15% | 10.15% |
| Docetaxel (2 nM) | 15.27% | Not Reported |
| Docetaxel (10 nM) | 43.65% | Not Reported |
| Docetaxel (25 nM) | Not Reported | Not Reported |
| This compound (2 nM) | No significant change | No significant change |
| This compound (10 nM) | 65.00% | Not Reported |
| This compound (25 nM) | Not Reported | Not Reported |
| 7-epidocetaxel (2 nM) | No significant change | No significant change |
| 7-epidocetaxel (10 nM) | 21.32% | Not Reported |
| 7-epidocetaxel (25 nM) | Not Reported | Not Reported |
Note: Data for this compound is based on the activity of its close analog, 10-oxo-7-epidocetaxel, as reported in the cited study.
The results indicate that at a concentration of 10 nM, this compound is a potent inducer of G2/M arrest, causing a 6.4-fold increase in the percentage of cells in this phase compared to untreated cells.[2] This effect is even more pronounced than that of Docetaxel at the same concentration.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxanes like Docetaxel and this compound is the stabilization of microtubules.[1] By binding to the β-tubulin subunit, these compounds promote the assembly of tubulin into hyper-stable, non-functional microtubules and inhibit their depolymerization. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, the cell cycle is halted at the G2/M transition, preventing cell division and ultimately leading to apoptosis (programmed cell death).
Experimental Protocols
The confirmation of G2/M cell cycle arrest is typically achieved through flow cytometry analysis of cells stained with a fluorescent DNA-intercalating agent, such as propidium (B1200493) iodide (PI).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., A549) in appropriate medium and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, Docetaxel (as a positive control), and a vehicle control (e.g., DMSO) for desired time points (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[3]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[4]
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the DNA content.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Comparative Analysis: 10-Oxo Docetaxel and 7-epi-Docetaxel in Cancer Research
In the landscape of cancer therapeutics, docetaxel (B913) stands as a potent and widely utilized chemotherapeutic agent. However, its efficacy can be influenced by the presence of impurities and degradation products, such as 10-Oxo Docetaxel and 7-epi-Docetaxel (B601182). This guide provides a comparative analysis of these two docetaxel-related compounds, offering insights into their biological activities and potential implications for researchers and drug development professionals. Due to the limited availability of direct comparative data for this compound, this analysis incorporates data from its closely related analogue, 10-oxo-7-epidocetaxel, to provide a more comprehensive overview.
Chemical Identity and Structure
This compound is a novel taxoid and an intermediate in the synthesis of docetaxel, characterized by the oxidation of the hydroxyl group at the C-10 position to a ketone. 7-epi-Docetaxel is a well-known impurity of docetaxel, formed by the epimerization of the hydroxyl group at the C-7 position. This stereochemical change can impact the molecule's binding affinity to its target. The compound 10-oxo-7-epidocetaxel incorporates both of these structural modifications.
Comparative Biological Activity
While direct comparative studies on this compound are limited, research on 10-oxo-7-epidocetaxel provides valuable insights into the potential effects of the 10-oxo modification, particularly in combination with the 7-epi change.
In Vitro Cytotoxicity and Anti-Metastatic Activity
A key study investigating the in vitro effects of 10-oxo-7-epidocetaxel (referred to as 10-O-7ED in the study) demonstrated its potent anti-cancer properties.[1][2]
Key Findings:
-
Increased Anti-Metastatic Activity: 10-oxo-7-epidocetaxel exhibited significantly increased in vitro anti-metastatic activity compared to docetaxel (Taxotere®, TXT).[1][2]
-
Time-Dependent Cytotoxicity: The cytotoxicity of 10-oxo-7-epidocetaxel was found to be significantly higher after 48 and 72 hours of exposure compared to a 22-hour study.[1][2]
-
7-epi-Docetaxel Cytotoxicity: The in vitro anti-cancer effect of 7-epi-docetaxel has been reported to be comparable to that of docetaxel.[3]
Table 1: Summary of In Vitro Activity
| Compound | Key In Vitro Activity | Reference |
| 10-oxo-7-epidocetaxel | Significantly increased anti-metastatic activity compared to Docetaxel. | [1][2] |
| Higher cytotoxicity with longer exposure times (48h, 72h). | [1][2] | |
| 7-epi-Docetaxel | Comparable anti-cancer effect to Docetaxel. | [3] |
Cell Cycle Arrest
The mechanism by which these compounds inhibit cancer cell proliferation involves halting the cell cycle. Interestingly, docetaxel and 10-oxo-7-epidocetaxel demonstrate different effects on cell cycle progression.
-
Docetaxel: Primarily causes cell cycle arrest in the S phase .[1][2]
-
10-oxo-7-epidocetaxel: Induces a more pronounced cell cycle arrest in the G2-M phase , a characteristic shared with other microtubule-targeting agents.[1][2][4]
This difference suggests that the structural modifications in 10-oxo-7-epidocetaxel may alter its interaction with the cellular machinery that governs cell cycle checkpoints.
In Vivo Efficacy and Toxicity
In vivo studies using a B16F10 experimental metastasis mouse model have provided crucial data on the therapeutic potential and safety of 10-oxo-7-epidocetaxel.
Key Findings:
-
Significant Anti-Metastatic Efficacy: Treatment with 10-oxo-7-epidocetaxel resulted in a significantly lower number of surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56).[1][2]
-
Favorable Toxicity Profile: The study reported no toxicity for 10-oxo-7-epidocetaxel at the tested dose. In contrast, the control group exhibited significant weight loss.[1][2]
-
7-epi-Docetaxel In Vivo Activity: The in vivo antitumor effectiveness of 7-epi-docetaxel was found to be inferior to that of docetaxel.[3] However, it did not elicit any acute toxic effects.[3]
Table 2: Summary of In Vivo Anti-Metastatic Efficacy in B16F10 Model
| Treatment Group | Mean Number of Metastatic Nodules (± SD) | Key Outcome | Reference |
| Control | 348 ± 56 | - | [1][2] |
| 10-oxo-7-epidocetaxel | 107 ± 49 | Significantly fewer nodules (p < 0.0001), no observed toxicity. | [1][2] |
Mechanism of Action: Microtubule Stabilization
Docetaxel and its analogues exert their cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton involved in cell division.[5][6][7][8][9] The primary mechanism of action is the stabilization of microtubules, which disrupts their normal dynamic instability. This leads to the formation of nonfunctional microtubule bundles, mitotic arrest, and ultimately, apoptosis.[5][6][7][8][9] It is highly probable that both this compound and 7-epi-Docetaxel share this fundamental mechanism due to their structural similarity to docetaxel.
Caption: Docetaxel and its analogues bind to β-tubulin, stabilizing microtubules and leading to G2/M phase cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[10][11]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10-oxo-7-epidocetaxel, 7-epi-docetaxel, docetaxel) for specific durations (e.g., 24, 48, 72 hours).[10][11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.[10][11]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[10][11]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm) to determine cell viability.[10][11]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.[12][13][14]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol) to permeabilize the cell membrane.[12][13][14]
-
Staining: Fixed cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.[12][13][14]
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.[12][13][14]
-
Data Analysis: The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]
In Vivo Anti-Metastatic Assay
This assay evaluates the ability of a compound to inhibit the formation of metastases in a living organism.
-
Cell Injection: A suspension of highly metastatic cancer cells (e.g., B16F10 melanoma cells) is injected intravenously into mice (e.g., via the tail vein).[15][16][17]
-
Compound Administration: The mice are treated with the test compound or a vehicle control according to a specific dosing schedule.[1][2]
-
Monitoring: The health and body weight of the mice are monitored throughout the experiment.[1][2]
-
Endpoint Analysis: After a predetermined period, the mice are euthanized, and their lungs (or other target organs) are harvested.[1][2][15][16][17]
-
Metastasis Quantification: The number of metastatic nodules on the surface of the lungs is counted to assess the extent of metastasis.[1][2]
Conclusion
The comparative analysis of this compound and 7-epi-Docetaxel reveals important distinctions in their biological activities. While 7-epi-docetaxel demonstrates comparable in vitro cytotoxicity to docetaxel, its in vivo efficacy is diminished. In contrast, the available data for 10-oxo-7-epidocetaxel suggests that the 10-oxo modification, in combination with the 7-epi configuration, may lead to a compound with enhanced anti-metastatic properties and a favorable safety profile. Specifically, its ability to induce G2-M phase arrest and significantly inhibit metastasis in vivo without apparent toxicity highlights its potential as a promising lead for further investigation in cancer drug development.
For researchers, these findings underscore the critical importance of understanding the biological impact of docetaxel impurities and derivatives. The distinct pharmacological profiles of these compounds warrant further investigation to fully elucidate their mechanisms of action and therapeutic potential. Future studies focusing on the individual contribution of the 10-oxo modification to the activity of docetaxel are necessary for a complete comparative picture.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vitro Toxicity Study of Docetaxel and Nanoxel, a Docetaxel-Loaded Micellar Formulation Using Cultured and Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Formyl 10-Oxo 7-Epi-docetaxel|Docetaxel Impurity [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
validating the specificity of 10-Oxo Docetaxel's anti-tumor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of 10-Oxo Docetaxel (B913) and its parent compound, Docetaxel. While direct quantitative data on the specificity of 10-Oxo Docetaxel is limited in publicly available literature, this document synthesizes findings from closely related compounds and provides a framework for evaluating its potential as a more specific anti-cancer agent.
Executive Summary
Docetaxel is a potent, widely-used chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2] Its clinical utility, however, is often limited by significant side effects due to a lack of specificity for tumor cells. This compound, a derivative and an intermediate in the synthesis of Docetaxel, is described as a novel taxoid with remarkable anti-tumor properties.[3][4] This guide explores the hypothesis that the modification at the C10 position may enhance the specificity of its anti-tumor activity.
This analysis is supported by data from a closely related analog, 10-oxo-7-epidocetaxel , which has demonstrated superior cytotoxic and anti-metastatic activities compared to Docetaxel in preclinical models.[5] Furthermore, studies on other C10-modified Docetaxel derivatives suggest a potential for increased efficacy against tumor cells and reduced toxicity in normal cells.
Comparative Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel
| Compound | Cell Line | Assay | Key Findings | Reference |
| 10-oxo-7-epidocetaxel | B16F10 (Melanoma) | Anti-proliferative | Caused significantly higher cytotoxicity after 48 and 72 hours compared to a 22-hour study. | [5] |
| 10-oxo-7-epidocetaxel | B16F10 (Melanoma) | Anti-metastatic | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [5] |
| Docetaxel | B16F10 (Melanoma) | Anti-proliferative, Anti-metastatic | Standard cytotoxic agent used for comparison. | [5] |
Table 2: In Vitro Cytotoxicity of Docetaxel in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Exposure Time | Reference |
| Cancer Cell Lines | ||||
| PC-3 | Prostate Cancer (Androgen-Independent) | 3.72 | 48h | |
| DU-145 | Prostate Cancer (Androgen-Independent) | 4.46 | 48h | |
| LNCaP | Prostate Cancer (Androgen-Dependent) | 1.13 | 48h | |
| A549 | Non-Small Cell Lung Cancer | ~1.94 (in 2D culture) | Not Specified | |
| H460 | Non-Small Cell Lung Cancer | ~1.41 (in 2D culture) | Not Specified | |
| MCF-7 | Breast Cancer (ER+) | Varies | 24h, 48h | |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Varies | 24h, 48h | |
| Normal Cell Lines | ||||
| MCF-10A | Breast Epithelial | Varies | 24h, 48h | |
| RWPE-1 | Prostate Epithelial | Not specified, but minimal cytotoxicity observed | Not Specified | |
| Fibroblast | Normal Connective Tissue | Higher IC50 than cancer cells | 48h, 72h |
Presumed Mechanism of Action and Signaling Pathways
Due to its structural similarity to Docetaxel, this compound is presumed to share the same fundamental mechanism of action: the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.
Docetaxel's Mechanism of Action
Caption: Presumed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-tumor activity and specificity of taxane-based compounds.
In Vitro Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., cancer cell lines and normal fibroblast cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and Docetaxel for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound and cell line.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Experimental Workflow Diagram
Caption: Workflow for comparing the cytotoxicity of taxanes.
Logical Framework for Specificity Validation
The validation of this compound's enhanced specificity relies on a direct comparison of its cytotoxic effects on cancer cells versus normal, healthy cells.
Caption: Logical framework for validating enhanced specificity.
Discussion and Future Directions
The available evidence, primarily from the closely related compound 10-oxo-7-epidocetaxel, suggests that this compound holds promise as a more potent anti-tumor agent than Docetaxel.[5] The key to validating its clinical potential lies in demonstrating a wider therapeutic window – a greater differential in cytotoxicity between cancer and normal cells.
Future research should focus on head-to-head in vitro studies of this compound and Docetaxel across a diverse panel of human cancer cell lines and, crucially, a variety of normal human primary cells (e.g., fibroblasts, endothelial cells, epithelial cells). These studies will be instrumental in quantifying the specificity of this compound and determining its potential for a more favorable safety profile in a clinical setting. In vivo studies in relevant animal models will also be essential to confirm these findings and evaluate the overall therapeutic efficacy and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C43H51NO14 | CID 72747377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (with exact weight protocol) | C43H51NO14 | CID 118855601 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: 10-Oxo Docetaxel vs. Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-Oxo Docetaxel (B913) and the widely used chemotherapeutic agent, Docetaxel. By examining available preclinical data, this document aims to offer insights into their respective therapeutic indices, focusing on cytotoxicity, mechanism of action, and potential for future clinical applications. While direct comparative studies on 10-Oxo Docetaxel are emerging, research on the closely related compound, 10-oxo-7-epidocetaxel, provides valuable surrogate data for a preliminary assessment.
Executive Summary
Docetaxel, a member of the taxane (B156437) family, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[1][2][3] Its therapeutic efficacy is, however, often accompanied by significant side effects, such as myelosuppression and peripheral neuropathy, which can limit its dosage and duration of use.[1][4] this compound, a novel taxoid and an intermediate in the synthesis of Docetaxel, has demonstrated notable anti-tumor properties.[5][6] Preclinical studies on the related compound 10-oxo-7-epidocetaxel suggest a potentially improved therapeutic window, characterized by enhanced cytotoxicity and reduced toxicity compared to Docetaxel.[7]
Mechanism of Action
Both Docetaxel and, presumably, this compound, share a fundamental mechanism of action revolving around the disruption of microtubule dynamics.[8][9] By binding to the β-tubulin subunit of microtubules, these compounds promote their assembly and inhibit depolymerization.[10][11] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[8][12]
The primary mode of therapeutic action for docetaxel is the suppression of microtubule dynamic assembly and disassembly.[1] This disruption of the microtubule network interferes with mitotic spindle function, which is crucial for cell division.[3][13] Consequently, cancer cells are unable to progress through mitosis, leading to cell death.[8] It is highly probable that this compound exerts its cytotoxic effects through this same pathway due to its structural similarity to Docetaxel.[9]
Caption: Signaling pathway of taxanes leading to apoptosis.
Comparative Efficacy and Toxicity
Direct quantitative comparisons of the therapeutic index, defined as the ratio of the toxic dose to the therapeutic dose, are not yet available for this compound.[14][15] However, preclinical studies on the analogue 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (TXT) provide significant insights.
In Vitro Cytotoxicity
A study by Manjappa et al. revealed that 10-O-7ED exhibited significantly higher cytotoxicity against cancer cells at 48 and 72 hours compared to shorter exposure times.[7] Furthermore, 10-O-7ED demonstrated a significant increase in in-vitro anti-metastatic activity when compared to Docetaxel.[7][9]
| Compound | Cell Line(s) | Key Finding | Reference |
| 10-oxo-7-epidocetaxel | B16F10, A549 | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. | [7] |
| Docetaxel | B16F10, A549 | Standard cytotoxic agent used for comparison. | [7] |
| 10-oxo-7-epidocetaxel | Not Specified | Caused significantly higher cytotoxicity at 48 and 72 hours. | [9] |
In Vivo Studies
In vivo acute toxicity studies have suggested a favorable safety profile for 10-O-7ED. A formulation of Docetaxel containing 10% 10-O-7ED showed a better therapeutic effect with reduced toxicity than Docetaxel alone.[7] In a B16F10 experimental metastasis mouse model, the 10-O-7ED treated group showed a significant reduction in the formation of surface metastatic nodules compared to the control group.[7] Notably, the 10-O-7ED treated group exhibited a slight increase in mean group weight, whereas the control group experienced significant weight loss, suggesting lower systemic toxicity for 10-O-7ED.[7]
| Study Type | Animal Model | Key Finding | Reference |
| Acute Toxicity | Mouse | TXT containing 10% 10-O-7ED had better therapeutic effect and reduced toxicity than TXT alone. | [7] |
| Therapeutic Study | B16F10 Metastasis Mouse Model | 10-O-7ED treated group had significantly fewer metastatic nodules than the control group. | [7] |
| Toxicity Assessment | B16F10 Metastasis Mouse Model | 10-O-7ED treated group showed about a 4% increase in mean group weight, while the control group had significant weight loss. | [7] |
Experimental Protocols
The following are standard methodologies for assessing the cytotoxicity and in vivo efficacy of taxane-based compounds, representative of the experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma, A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound and Docetaxel for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Tumor Growth and Metastasis Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic models are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., B16F10) is injected either subcutaneously to establish a primary tumor or intravenously to model metastasis.
-
Drug Administration: Once tumors are established or after a set period for metastasis models, animals are randomly assigned to treatment groups (e.g., vehicle control, Docetaxel, this compound). The compounds are administered via an appropriate route (e.g., intravenous injection) at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly with calipers for subcutaneous models. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: At the end of the study, animals are euthanized, and primary tumors are excised and weighed. For metastasis models, organs such as the lungs are harvested, and the number of metastatic nodules is counted.
-
Data Analysis: Tumor growth inhibition and reduction in metastasis are calculated and statistically analyzed between treatment groups.
Conclusion and Future Directions
The available preclinical data, primarily from studies on the closely related 10-oxo-7-epidocetaxel, suggests that this compound may possess a more favorable therapeutic index than Docetaxel. The evidence points towards potentially enhanced anti-tumor and anti-metastatic activity, coupled with a more tolerable safety profile.
However, it is crucial to underscore that these are preliminary findings based on an analogue.[7] Direct, comprehensive comparative studies of this compound and Docetaxel are necessary to definitively establish their relative therapeutic indices. Future research should focus on:
-
Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound and Docetaxel across a panel of cancer cell lines and animal models.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion profiles of this compound.
-
Mechanism of action studies to confirm that this compound operates through the same microtubule-stabilizing mechanism as Docetaxel and to explore any potential secondary mechanisms.
Such investigations will be critical in determining if this compound represents a significant advancement over Docetaxel and warrants further development as a next-generation taxane chemotherapeutic.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Docetaxel - NCI [cancer.gov]
- 4. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urology-textbook.com [urology-textbook.com]
- 13. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 14. Therapeutic index - Wikipedia [en.wikipedia.org]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
A Comparative Analysis of the Side-Effect Profiles of 10-Oxo Docetaxel and Other Taxanes
For Researchers, Scientists, and Drug Development Professionals
The taxane (B156437) class of chemotherapeutic agents, which includes the widely used drugs Paclitaxel and Docetaxel, represents a cornerstone in the treatment of various solid tumors. A key focus in the ongoing development of novel taxoids is the improvement of the therapeutic index, primarily by reducing the dose-limiting toxicities associated with these drugs. This guide provides a comparative overview of the side-effect profiles of established taxanes and introduces preliminary data on 10-Oxo Docetaxel, a novel taxoid and an intermediate in the synthesis of Docetaxel.[1][2]
It is important to note that direct, comprehensive clinical data on the side-effect profile of this compound is limited. The following comparison utilizes available preclinical data, including studies on the closely related compound 10-oxo-7-epidocetaxel, to provide an initial assessment against the well-documented profiles of Paclitaxel and Docetaxel.[1]
Quantitative Comparison of Side-Effect Profiles
The following table summarizes the incidence of common grade 3/4 adverse events associated with Paclitaxel and Docetaxel, which are the most clinically relevant taxanes. Data for this compound is inferred from preclinical studies and is qualitative at this stage.
| Side Effect | Paclitaxel | Docetaxel | This compound (inferred) |
| Neutropenia (Grade 3/4) | Lower incidence | Higher incidence[3] | Potentially reduced toxicity when combined with Docetaxel[4][5] |
| Febrile Neutropenia | Incidence reported at 16-36% (dose-dependent)[6] | Reported at ~11% (dose-dependent)[6] | Data not available |
| Peripheral Neuropathy (Grade 3/4) | More frequent and severe[3][7] | Less frequent[3][8] | Data not available |
| Fluid Retention (Edema) | Less frequent | More frequent[3] | Data not available |
| Myalgia/Arthralgia | Generally comparable to Docetaxel[3] | Generally comparable to Paclitaxel[3] | Data not available |
| Gastrointestinal AEs (Grade 3/4) | Lower incidence | Higher incidence[3] | Data not available |
| Alopecia | Common | Common | Data not available |
| Cutaneous Reactions | Less frequent | More frequent | Data not available |
Note: Incidence rates can vary based on dosage, treatment schedule, and patient population.
Preclinical in vivo studies on 10-oxo-7-epidocetaxel, a compound structurally related to this compound, have suggested a potential for reduced toxicity. An acute toxicity study in a mouse model revealed that a formulation of Docetaxel containing 10% 10-oxo-7-epidocetaxel exhibited a better therapeutic effect with reduced toxicity compared to Docetaxel alone.[4][5] Furthermore, in a therapeutic study, the 10-oxo-7-epidocetaxel treated group showed no significant weight loss, unlike the control group, suggesting a favorable toxicity profile.[4][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the cytotoxic potential of taxane-based compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the taxane compounds (e.g., this compound, Docetaxel, Paclitaxel) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit cell growth by 50%.
In Vivo Acute Toxicity Study
To evaluate the systemic toxicity of a novel taxane, an acute toxicity study is conducted in an animal model (e.g., mice).
-
Animal Model: Healthy mice of a specific strain are acclimatized to the laboratory conditions.
-
Drug Administration: The taxane compound is administered to different groups of animals at various dose levels, typically via intravenous injection. A control group receives the vehicle solution.
-
Observation: The animals are observed for a defined period (e.g., 14-20 days) for signs of toxicity, including changes in body weight, food and water consumption, behavior, and mortality.
-
Hematological and Biochemical Analysis: At the end of the study, blood samples are collected for analysis of hematological parameters (e.g., white blood cell count, neutrophil count) and biochemical markers of liver and kidney function.
-
Histopathological Examination: Major organs are harvested, weighed, and examined for any pathological changes.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A systemic review of taxanes and their side effects in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The taxanes: toxicity and quality of life considerations in advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy-Induced Peripheral Neuropathy May Be More Severe With Paclitaxel Than With Docetaxel - The ASCO Post [ascopost.com]
- 8. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 10-Oxo Docetaxel
The proper disposal of 10-Oxo Docetaxel, a potent taxoid compound used in cancer research, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] As a substance suspected of causing genetic defects and potential harm to fertility and unborn children, it requires handling as hazardous cytotoxic waste.[3] Adherence to established protocols for chemotherapy waste is mandatory.
Waste Classification and Segregation
The primary step in the disposal of this compound and associated materials is the correct classification of waste. Chemotherapy waste is broadly categorized into two types: trace waste and bulk waste. This distinction is crucial as it dictates the required disposal containers and handling procedures.[4][5]
-
Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug, defined as less than 3% of the original volume.[4][6][7] Examples include empty vials, used personal protective equipment (PPE) such as gloves and gowns, and contaminated lab supplies like pipette tips and culture flasks.[4][5]
-
Bulk Chemotherapy Waste: This classification applies to materials that contain more than 3% of the original chemotherapy drug.[6] This includes unused or expired this compound, grossly contaminated PPE, and materials used to clean up significant spills.[4][6]
Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, appropriate PPE must be worn at all times during handling and disposal to minimize exposure.[8] This includes:
-
Two pairs of chemotherapy-grade gloves
-
A disposable gown
-
Safety goggles or a face shield
-
A respiratory mask, particularly when handling the powdered form of the compound
Hands should be washed thoroughly after removing gloves.[9]
Step-by-Step Disposal Protocol
1. Waste Segregation at the Point of Generation: Immediately after use, all materials contaminated with this compound must be segregated into the appropriate waste stream. Do not mix chemotherapy waste with regular trash or other hazardous waste types.
2. Containerization:
-
Trace Waste:
-
Non-sharps: Place in a designated yellow, leak-proof container or bag clearly labeled "Trace Chemotherapy Waste" or with the cytotoxic symbol.[4][5][10][11]
-
Sharps: All sharps, such as needles and syringes, must be disposed of in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[10][11]
-
-
Bulk Waste:
3. Labeling: All waste containers must be clearly labeled with their contents. For this compound, include the chemical name and the appropriate hazard symbols (e.g., cytotoxic, toxic).[8][11]
4. Storage: Store sealed waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
5. Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[4] The standard and required method of disposal for cytotoxic and chemotherapy waste is high-temperature incineration.[5][6][11][12] Never autoclave chemotherapy waste, as this can aerosolize the hazardous compounds.[13]
Quantitative Data Summary
| Waste Type | Contamination Level | Container Type | Container Color | Disposal Method |
| Trace Waste | < 3% of original volume | Leak-proof bags or containers; puncture-resistant for sharps | Yellow | Incineration |
| Bulk Waste | > 3% of original volume | DOT-approved, leak-proof, puncture-resistant container | Black | Hazardous Waste Incineration |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. stericycle.com [stericycle.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. iwaste.epa.gov [iwaste.epa.gov]
- 13. ehs.washington.edu [ehs.washington.edu]
Safeguarding Researchers: Essential Protocols for Handling 10-Oxo Docetaxel
For Immediate Implementation by Laboratory Personnel
Researchers and scientists engaged in the development of novel cancer therapeutics must adhere to stringent safety protocols when handling potent cytotoxic compounds. This guide provides essential, immediate safety and logistical information for the handling of 1-Oxo Docetaxel, a novel taxoid with anti-tumor properties. The following procedural steps are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to 10-Oxo Docetaxel is the consistent and correct use of appropriate Personal Protective Equipment. As a compound suspected of causing genetic defects and potential harm to fertility or an unborn child, stringent adherence to PPE protocols is mandatory.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is required. | To prevent skin contact. Nitrile gloves offer good resistance to chemotherapy agents. Double gloving provides an additional layer of protection. |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | To shield the body from splashes and spills of this compound. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended if there is a risk of splashing. | To protect the eyes and face from accidental splashes of solutions containing the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) must be used when handling the powder form or if there is a risk of aerosol generation. | To prevent the inhalation of airborne particles of this compound. |
| Shoe Covers | Disposable, impermeable shoe covers. | To prevent the spread of contamination outside the designated handling area. |
| Head Covering | Recommended to contain hair and prevent contamination. | To minimize the risk of hair becoming contaminated with the compound. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure from receipt of the compound to its final disposal.
Preparation and Area Setup
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Spill Kit: Ensure a readily accessible cytotoxic spill kit is available in the immediate vicinity.
-
Materials Assembly: Before commencing any work, assemble all necessary materials, including the compound, diluents, sterile equipment, and clearly labeled waste containers.
Donning PPE
A meticulous sequence for putting on PPE is critical to ensure complete protection.
-
Put on shoe covers and a head covering.
-
Wash hands thoroughly with soap and water.
-
Don the inner pair of nitrile gloves.
-
Put on the disposable, low-permeability gown, ensuring it is fully secured.
-
Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Put on eye and face protection.
-
If handling powder or if there is a risk of aerosolization, don a NIOSH-approved respirator.
Compound Handling: Reconstitution and Dilution
-
Aseptic Technique: Use aseptic techniques for all manipulations to prevent contamination of the product and the work environment.
-
Careful Withdrawal: When withdrawing the required amount of the compound, do so carefully to avoid splashes or aerosol generation.
-
Gentle Mixing: If dissolving or diluting the compound, mix gently by inversion or swirling; do not shake vigorously.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
-
Remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the gown by turning it inside out as it is rolled off and dispose of it.
-
Remove shoe covers and head covering.
-
Remove eye and face protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of all materials contaminated with this compound are imperative to prevent environmental contamination and accidental exposure.
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Designated, puncture-resistant sharps container labeled "Cytotoxic Waste". |
| Trace Chemotherapy Waste | Items with residual contamination, such as empty vials, tubing, gloves, gowns, and other disposable PPE. | Yellow chemotherapy waste bags or containers. |
| Bulk Chemotherapy Waste | Materials grossly contaminated with this compound (e.g., from a spill), and any unused or expired product. | Black hazardous waste containers. |
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "this compound".
Final Disposal: All this compound waste must be handled and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
